molecular formula C5H4ClNO2 B1316498 3-Methylisoxazole-5-carbonyl chloride CAS No. 49783-72-4

3-Methylisoxazole-5-carbonyl chloride

Cat. No.: B1316498
CAS No.: 49783-72-4
M. Wt: 145.54 g/mol
InChI Key: VUBCNGCMOPTDED-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCNGCMOPTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512622
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
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Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-72-4
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-5-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4). While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and extrapolates its expected properties based on the general characteristics of acyl chlorides and isoxazole derivatives. This guide is intended for professionals in chemical research and drug development who may use this compound as a key building block in the synthesis of more complex molecules.

Core Chemical Properties

PropertyValueSource(s)
CAS Number 49783-72-4[1][2][3]
Molecular Formula C₅H₄ClNO₂[2]
Molecular Weight 145.54 g/mol [1][2][3]
Physical Form Solid, Low Melting Solid[1]
Purity Typically ≥95%[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Reacts with water. Soluble in anhydrous organic solvents.[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, it can be prepared from its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, a common and well-documented procedure for the synthesis of acyl chlorides.

Synthesis of 3-Methylisoxazole-5-carboxylic acid (Precursor)

A general method for the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid, involves the hydrolysis of its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate.

Experimental Protocol:

  • To a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol, a solution of sodium hydroxide (2 equivalents) in water is added dropwise.[5]

  • The reaction mixture is stirred at room temperature for 18-20 hours.[5]

  • Upon completion, the reaction mixture is acidified to a pH of 2 using a 1 N hydrochloric acid solution.[5]

  • The aqueous phase is then extracted multiple times with ethyl acetate.[5]

  • The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[5]

  • The solvent is removed under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid. The product can often be used in the next step without further purification.[5]

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[6][7]

General Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, 3-Methylisoxazole-5-carboxylic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The crude this compound is then purified, typically by distillation or crystallization, to yield the final product.

Note: This is a generalized protocol. Reaction conditions should be optimized for each specific application.

Reactivity and Handling

Acyl chlorides are highly reactive compounds, and this compound is expected to exhibit typical reactivity for this functional group.[4][8] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]

This makes it susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions.[9] Common reactions include:

  • Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid (3-Methylisoxazole-5-carboxylic acid) and hydrogen chloride.[8]

  • Alcoholysis: Reacts with alcohols to form esters.[8]

  • Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.[8]

  • Reaction with Carboxylates: Reacts with carboxylic acids or their salts to form acid anhydrides.[8]

Due to its high reactivity, especially with water, this compound should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[10] It is expected to be corrosive and cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

There is no direct information available regarding the biological activity or associated signaling pathways of this compound itself. Its primary role in the context of drug development is as a reactive intermediate for the synthesis of more complex molecules with potential biological activities. For instance, related isoxazole derivatives are key components in various pharmaceuticals, such as the antibiotic oxacillin.[11]

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical progression for the synthesis of this compound from its ester precursor.

Synthesis_Workflow Ester Methyl 3-methyl-5- isoxazolecarboxylate Acid 3-Methylisoxazole-5- carboxylic acid Ester->Acid Hydrolysis (NaOH, H₂O) AcylChloride 3-Methylisoxazole-5- carbonyl chloride Acid->AcylChloride Chlorination (SOCl₂)

Caption: Synthesis pathway of this compound.

General Reactivity Diagram

This diagram illustrates the common nucleophilic acyl substitution reactions of this compound.

Reactivity_Diagram AcylChloride 3-Methylisoxazole-5- carbonyl chloride CarboxylicAcid Carboxylic Acid AcylChloride->CarboxylicAcid + H₂O Ester Ester AcylChloride->Ester + R'OH Amide Amide AcylChloride->Amide + R'₂NH

Caption: General reactivity of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-methylisoxazole-5-carbonyl chloride, a key building block in the development of various pharmaceutical compounds. The document details the primary synthetic routes, including the formation of the precursor 3-methylisoxazole-5-carboxylic acid and its subsequent conversion to the target acid chloride. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a reactive intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a stable heterocyclic isoxazole ring and a reactive acyl chloride group, allows for its incorporation into a wide array of molecular scaffolds to generate novel compounds with potential therapeutic activities. A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this important reagent for research and development. This guide outlines the most common and efficient pathways for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid: The isoxazole ring is first constructed and functionalized with a carboxylic acid group at the 5-position. A common method involves the hydrolysis of a corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

  • Step 2: Conversion to this compound: The carboxylic acid is then converted to the more reactive acid chloride using a suitable chlorinating agent.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acid Chloride Formation Ethyl_3-methylisoxazole-5-carboxylate Ethyl 3-methylisoxazole-5-carboxylate 3-Methylisoxazole-5-carboxylic_acid 3-Methylisoxazole-5-carboxylic acid Ethyl_3-methylisoxazole-5-carboxylate->3-Methylisoxazole-5-carboxylic_acid NaOH, H₂O/MeOH/THF 3-Methylisoxazole-5-carbonyl_chloride This compound 3-Methylisoxazole-5-carboxylic_acid->3-Methylisoxazole-5-carbonyl_chloride SOCl₂ or (COCl)₂

Figure 1. Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This protocol details the hydrolysis of ethyl 3-methylisoxazole-5-carboxylate to yield 3-methylisoxazole-5-carboxylic acid.[1][2]

Materials:

  • Ethyl 3-methylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a minimal amount of tetrahydrofuran.

  • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • To the stirred solution of the ester, add the sodium hydroxide solution, followed by methanol.

  • Allow the reaction mixture to stir at room temperature for 18-20 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer to a pH of 2 by the dropwise addition of 1N hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid.

Step 2: Conversion of 3-Methylisoxazole-5-carboxylic Acid to this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 3-methylisoxazole-5-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (at least 2 equivalents). Toluene can be used as a solvent.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

ParameterValueReference
Reactants
Ethyl 3-methylisoxazole-5-carboxylate1 eq[1]
Sodium hydroxide2 eq[1]
Solvents
Tetrahydrofuran~2.2 mL / g of ester[1]
Methanol~4.4 mL / g of ester[1]
Water~2.2 mL / g of ester[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time18 - 20 hours[1]
Product
3-Methylisoxazole-5-carboxylic acid~90%[1][2]

Table 2: Conversion to this compound

ParameterValueReference
Reactants
3-Methylisoxazole-5-carboxylic acid1 eq[3]
Thionyl chloride≥ 2 eq[3]
Catalyst
N,N-DimethylformamideCatalytic amount
Reaction Conditions
TemperatureReflux[3]
Reaction Time2 - 3 hours[3]
Product
This compoundHigh (often used crude)

Reaction Mechanisms

Figure 2. Mechanism of ester hydrolysis.

Figure 3. Mechanism of acid chloride formation with thionyl chloride.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrochloric acid is corrosive and should be handled with care.

  • The reactions should be performed under an inert atmosphere where specified to prevent side reactions with moisture.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably performed in a laboratory setting. The two-step pathway, involving the hydrolysis of an ester precursor followed by chlorination, provides good yields of the desired product. This technical guide offers detailed protocols and quantitative data to assist researchers in the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic and Synthetic Profile of 3-Methylisoxazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available chemical data and synthetic methodologies for 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4), a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectroscopic data, this document focuses on the synthetic pathway and known physical properties.

Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of 3-methylisoxazole-5-carboxylic acid. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.

PropertyValue
CAS Number 49783-72-4
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Purity (typical) ≥95%

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.

  • Materials:

    • 3-Methylisoxazole-5-carboxylic acid ethyl ester

    • Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, 1N)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Saturated brine solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester in tetrahydrofuran.

    • Add a solution of sodium hydroxide in water, followed by methanol.

    • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

    • Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a solid. This product is often used in the next step without further purification.

Step 2: Conversion of 3-Methylisoxazole-5-carboxylic acid to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).

  • General Protocol using Thionyl Chloride:

    • To a flask containing 3-methylisoxazole-5-carboxylic acid, add an excess of thionyl chloride (typically 2-5 equivalents).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

    • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitoring by TLC or disappearance of the starting material).

    • Excess thionyl chloride is removed by distillation under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.

  • General Protocol using Bis(trichloromethyl) Carbonate:

    • Dissolve 3-methylisoxazole-5-carboxylic acid in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

    • Add a solution of bis(trichloromethyl) carbonate in the same solvent dropwise to the reaction mixture. A catalyst, such as N,N-dimethylformamide, may be required.

    • The reaction is stirred, often at elevated temperatures, until completion.

    • Work-up typically involves filtration of any solid byproducts and removal of the solvent under reduced pressure.

Spectroscopic Data

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 3-Methylisoxazole-5- carboxylic acid ethyl ester Hydrolysis Hydrolysis (NaOH, THF/MeOH/H2O) Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Carboxylic_Acid 3-Methylisoxazole-5- carboxylic acid Extraction->Carboxylic_Acid Chlorination Chlorination (e.g., SOCl2 or Triphosgene) Carboxylic_Acid->Chlorination Product 3-Methylisoxazole-5- carbonyl chloride Chlorination->Product Purification Purification (e.g., Distillation) Product->Purification NMR NMR Spectroscopy (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry Purification->NMR Purification->IR Purification->MS

Caption: Synthetic workflow for this compound.

In-depth Technical Guide: 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride, a key heterocyclic building block, plays a significant role in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive acyl chloride with a stable isoxazole ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, aimed at professionals in the fields of chemical research and drug development.

Chemical Identity and Synonyms

The compound, this compound, is systematically named 3-Methyl-1,2-oxazole-5-carbonyl chloride according to IUPAC nomenclature. It is also known by its CAS Registry Number: 49783-72-4 .

While specific synonyms are not widely documented, it can be referred to as 3-methyl-1,2-oxazole-5-carboxylic acid chloride. It is crucial to distinguish this isomer from its positional isomers, such as 5-methylisoxazole-3-carbonyl chloride and 3-methylisoxazole-4-carbonyl chloride, as their reactivity and resulting molecular architectures differ significantly.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its molecular structure, the following properties can be determined:

PropertyValue
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol
CAS Number 49783-72-4

Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process. The first step involves the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid. The subsequent step is the conversion of this carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

Materials:

  • Ethyl 3-methylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate in a mixture of tetrahydrofuran and methanol.

  • To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours (typically 18-20 hours) under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride is a widely accepted and effective method.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or another inert solvent

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-Methylisoxazole-5-carboxylic acid.

  • Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Anhydrous toluene can be used as a solvent.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid bumping. This is often achieved by first applying a gentle vacuum at a low temperature.

  • The resulting crude this compound can be purified by distillation under reduced pressure to yield the final product.

Synthesis Pathway

The logical workflow for the synthesis of this compound from its ester precursor is illustrated below.

Synthesis_Pathway Start Ethyl 3-methylisoxazole-5-carboxylate Intermediate 3-Methylisoxazole-5-carboxylic acid Start->Intermediate NaOH, H₂O THF/MeOH Final This compound Intermediate->Final SOCl₂ Reflux

Caption: Synthesis of this compound.

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 49783-72-4

Introduction

3-Methylisoxazole-5-carbonyl chloride is a reactive acyl chloride building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key heterocycle present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antibacterial activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in the field of pharmaceutical research and development.

Chemical and Physical Properties

This compound is a low melting point solid that serves as a versatile intermediate for the introduction of the 3-methylisoxazole-5-carboxamide moiety into target molecules. Below is a summary of its key quantitative data.

PropertyValueSource(s)
CAS Number 49783-72-4[2][3][4]
Molecular Formula C₅H₄ClNO₂[4][5]
Molecular Weight 145.54 g/mol [4][5]
Physical Form Solid, Low Melting Solid[2]
Melting Point 39-41 °C[5]
Boiling Point (Predicted) 239.9 ± 20.0 °C[5]
Density (Predicted) 1.345 ± 0.06 g/cm³[5]
InChIKey VUBCNGCMOPTDED-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from the corresponding ester, methyl 3-methylisoxazole-5-carboxylate. The first step involves the hydrolysis of the ester to the carboxylic acid, which is then converted to the acyl chloride.

Workflow for Synthesis and Derivatization

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation (Example Reaction) Ester Methyl 3-methylisoxazole- 5-carboxylate Acid 3-Methylisoxazole- 5-carboxylic acid Ester->Acid NaOH, H₂O THF, MeOH, rt AcylChloride 3-Methylisoxazole- 5-carbonyl chloride (Target Compound) Acid->AcylChloride SOCl₂ or (COCl)₂ DCM or neat, reflux Amide 3-Methylisoxazole- 5-carboxamide Derivative AcylChloride->Amide R¹R²NH, Base (e.g., Et₃N) DCM, rt Amine Primary or Secondary Amine (R¹R²NH)

Caption: Synthetic pathway from ester to amide via the target acyl chloride.

Experimental Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from the hydrolysis of the corresponding methyl ester.[6]

  • To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran (THF).

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.

  • Add methanol to the mixture.

  • Stir the reaction mixture at room temperature for 18-20 hours.

  • After the reaction is complete, adjust the pH to 2 using 1N hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid, which can often be used in the next step without further purification.[6]

Experimental Protocol 2: Synthesis of this compound

This is a representative protocol based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂).[7][8]

  • In a fume hood, charge a flame-dried round bottom flask equipped with a reflux condenser and a magnetic stirrer with 3-methylisoxazole-5-carboxylic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂, used in excess as both reagent and solvent) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can also be added.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution - HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

As an acyl chloride, this compound is a highly reactive electrophile. Its primary utility in drug development lies in its reaction with nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone of synthetic medicinal chemistry for assembling complex molecules.

Amide Bond Formation

The reaction of this compound with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.[7] This reaction allows for the facile synthesis of a diverse library of 3-methylisoxazole-5-carboxamides, which can then be screened for biological activity. The isoxazole ring system is a valuable pharmacophore, and its derivatives are investigated for a variety of therapeutic applications.

Logical Flow of Amide Synthesis

G Start Starting Materials: - this compound - Amine (R-NH₂) - Base (e.g., Et₃N) Reaction Reaction Conditions: - Inert Solvent (e.g., DCM) - Room Temperature Start->Reaction Workup Aqueous Workup: - Wash with dilute acid (e.g., 1N HCl) - Wash with dilute base (e.g., 1N NaOH) Reaction->Workup Purification Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Recrystallization or Chromatography Workup->Purification Product Final Product: N-substituted 3-methylisoxazole-5-carboxamide Purification->Product

References

Molecular structure and weight of 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for 3-Methylisoxazole-5-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a reactive acyl chloride built upon a methyl-substituted isoxazole core. Its properties make it a valuable building block for introducing the 3-methylisoxazole-5-carboxamide or ester moiety into larger molecules. Quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 49783-72-4[1][2]
Molecular Formula C₅H₄ClNO₂Derived from Structure
Molecular Weight 145.54 g/mol [1]

Molecular Structure

The structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. A methyl group is attached at position 3, and a carbonyl chloride group is at position 5. The carbonyl chloride is a highly reactive functional group, making the compound an excellent acylating agent.

Caption: Molecular structure of this compound.

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for this compound are not widely published, its synthesis can be reliably inferred from established methods for preparing analogous acyl chlorides, particularly within the isoxazole family.[3][4]

General Synthesis Protocol: Chlorination of Carboxylic Acid

The most common and direct method for synthesizing this compound is the reaction of its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this type of transformation due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Methodology:

  • Reaction Setup: 3-Methylisoxazole-5-carboxylic acid is dissolved or suspended in an inert, anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Reagent Addition: A stoichiometric excess (typically 1.5 to 3 equivalents) of thionyl chloride is added to the mixture, often dropwise at a controlled temperature (e.g., 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.

  • Reaction Progression: The mixture is stirred and may be gently heated (e.g., refluxed) for several hours until the reaction is complete. Progress can be monitored by the cessation of gas evolution or by techniques like TLC or NMR.

  • Workup and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude this compound is often used directly in the next synthetic step without extensive purification due to its reactivity and moisture sensitivity.

synthesis_workflow start 3-Methylisoxazole-5-carboxylic Acid reaction Reaction under Inert Atmosphere (Heat may be applied) start->reaction reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) reagent->reaction solvent Inert Solvent (e.g., Toluene) solvent->reaction catalyst cat. DMF (optional) catalyst->reaction product This compound reaction->product byproducts Gaseous Byproducts (SO₂, HCl) reaction->byproducts removed

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Acyl chlorides are powerful intermediates in organic synthesis, and this compound is no exception. Its primary application is in the formation of amide and ester bonds through reactions with amines and alcohols, respectively.

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. The closely related compound, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is a key intermediate in the synthesis of penicillin-class antibiotics such as oxacillin.[5] This highlights the utility of methylisoxazole carbonyl chloride derivatives in constructing bioactive molecules.

Key Reactions:

  • Amide Formation: Reaction with primary or secondary amines yields 3-methylisoxazole-5-carboxamides. This is a crucial step in creating diverse compound libraries for screening, as the amine component can be varied extensively.

  • Ester Formation: Reaction with alcohols or phenols produces the corresponding esters, which can act as prodrugs or possess their own biological activity.

The reactivity of this compound makes it a valuable tool for researchers aiming to incorporate the 3-methylisoxazole moiety into novel therapeutic agents, leveraging the structural and electronic properties of the isoxazole ring to modulate target binding and pharmacokinetic properties.

References

Physical properties of 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isoxazole core is a key structural motif in a variety of biologically active molecules. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical Properties

PropertyValueSource/Method
Molecular Formula C₅H₄ClNO₂N/A
Molecular Weight 145.54 g/mol N/A
Physical State Solid, Low Melting SolidSupplier Data
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Note: Due to the reactive nature of acyl chlorides, this compound is expected to be soluble in and reactive with protic solvents like water and alcohols. It is likely soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Safety and Handling

Safety data sheets for analogous compounds indicate that this compound should be handled with care. It is presumed to be a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid. The following two-step procedure outlines the synthesis starting from commercially available precursors.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar isoxazole carboxylic acids.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Water

Procedure:

  • Formation of the Oxime: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the ethyl 3-methylisoxazole-5-carboxylate.

  • Filter the precipitate, wash with cold water, and dry.

  • Hydrolysis: Suspend the crude ethyl 3-methylisoxazole-5-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 3-Methylisoxazole-5-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 3-Methylisoxazole-5-carboxylic acid in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Add thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 1-3 hours.

  • Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors.

  • The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (Ethyl acetoacetate, Hydroxylamine HCl) Intermediate 3-Methylisoxazole-5-carboxylic acid Start->Intermediate Synthesis (Step 1) Product This compound Intermediate->Product Chlorination (Step 2) Reagent Thionyl Chloride (SOCl₂) Reagent->Product End Further Reactions (e.g., Amide formation) Product->End Utilization

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Acylation Mechanism of 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acylation mechanism of 3-Methylisoxazole-5-carbonyl chloride, a key reaction in the synthesis of a wide range of biologically active molecules. The document details the underlying nucleophilic acyl substitution mechanism, provides detailed experimental protocols, and presents quantitative data for the synthesis of related compounds. Visual diagrams of the reaction mechanism and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are utilizing isoxazole scaffolds in their synthetic strategies.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. This compound is a highly reactive and versatile building block for the introduction of the 3-methylisoxazole-5-carboxamide moiety into target molecules. The formation of an amide bond via acylation is a fundamental transformation in organic synthesis, and a thorough understanding of its mechanism is crucial for reaction optimization and the rational design of novel therapeutics.

This guide will delve into the core principles of the acylation reaction involving this compound, focusing on the nucleophilic acyl substitution mechanism.

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile, typically an amine, with this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The reaction is initiated by the attack of the lone pair of electrons from the nucleophile (e.g., the nitrogen atom of an amine) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled. The final product is the corresponding N-substituted-3-methylisoxazole-5-carboxamide, along with the formation of hydrochloric acid (HCl) as a byproduct.

Role of a Base

In practice, a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture. The base serves two primary purposes:

  • Neutralization of HCl: The base neutralizes the hydrochloric acid formed during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Catalysis: In some cases, particularly with less reactive acylating agents or nucleophiles, pyridine can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.

The overall acylation mechanism can be visualized as follows:

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products cluster_base Base Catalysis Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide N-Substituted-3-methylisoxazole- 5-carboxamide Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Pyridinium_Chloride Pyridinium_Chloride HCl->Pyridinium_Chloride Neutralization Pyridine Pyridine (Base) Pyridine->Pyridinium_Chloride Experimental_Workflow Start Start Dissolve_Amine Dissolve aryl amine in anhydrous DCM Start->Dissolve_Amine Cool Cool to 0 °C Dissolve_Amine->Cool Add_Pyridine Add pyridine Cool->Add_Pyridine Add_Acyl_Chloride Add this compound Add_Pyridine->Add_Acyl_Chloride Stir Stir at 0 °C, then warm to RT Add_Acyl_Chloride->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Quench Quench with NaHCO3 Monitor_TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End End Purify->End

Key building blocks for drug discovery from methylisoxazole moieties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylisoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role as a key building block in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significance of methylisoxazole moieties in drug discovery, detailing the synthesis, mechanism of action, and biological activity of prominent drugs built upon this core structure.

The Versatility of the Methylisoxazole Core

The isoxazole ring system offers several advantages to the medicinal chemist. Its aromatic nature contributes to molecular rigidity, which can be crucial for precise binding to biological targets. The presence of both a nitrogen and an oxygen atom allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, enhancing drug-receptor binding affinity. Furthermore, the isoxazole ring is often more resistant to metabolic degradation compared to other aromatic systems, leading to improved pharmacokinetic profiles.

A key strategy in drug design is the concept of bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The methylisoxazole moiety has proven to be an effective bioisostere for various functional groups, including amides and esters, contributing to its widespread use in drug discovery.[1][2]

Key FDA-Approved Drugs Featuring the Methylisoxazole Moiety

The therapeutic importance of the methylisoxazole core is underscored by its presence in several FDA-approved drugs targeting a range of diseases. This section will delve into the specifics of four such drugs: Sulfamethoxazole, Leflunomide, Valdecoxib, and Zonisamide.

Sulfamethoxazole: An Antibacterial Agent

Sulfamethoxazole is a sulfonamide antibiotic that is frequently used in combination with trimethoprim to treat a variety of bacterial infections, including urinary tract infections and bronchitis.[3]

Mechanism of Action: Sulfamethoxazole functions by inhibiting the bacterial synthesis of dihydrofolic acid, a crucial precursor for the synthesis of DNA, RNA, and proteins.[4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) , which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[3][5] The structural similarity between sulfamethoxazole and PABA allows it to bind to the active site of DHPS, thereby blocking the folate synthesis pathway and arresting bacterial growth.[6]

Signaling Pathway: Bacterial Folic Acid Synthesis

Sulfamethoxazole Pathway Bacterial Folic Acid Synthesis Pathway Inhibition by Sulfamethoxazole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folic acid synthesis by Sulfamethoxazole and Trimethoprim.

Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[7] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726), in the body.[8]

Mechanism of Action: The therapeutic effects of leflunomide are primarily due to the inhibition of dihydroorotate dehydrogenase (DHODH) , a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[9][10] By blocking DHODH, leflunomide depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This has an antiproliferative effect, particularly on rapidly dividing cells like activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis.[8]

Signaling Pathway: De Novo Pyrimidine Synthesis

Leflunomide Pathway De Novo Pyrimidine Synthesis Inhibition by Leflunomide Carbamoyl_phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_synthesis Pyrimidine Synthesis UMP->Pyrimidine_synthesis DNA_RNA_synthesis DNA/RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Leflunomide Leflunomide Teriflunomide Teriflunomide (A77 1726) Leflunomide->Teriflunomide Metabolized to Teriflunomide->DHODH Inhibits

Caption: Leflunomide's active metabolite, Teriflunomide, inhibits DHODH.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation.[11] It was withdrawn from the market due to concerns about an increased risk of cardiovascular events.

Mechanism of Action: Valdecoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. By selectively inhibiting COX-2, valdecoxib reduces the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Signaling Pathway: Prostaglandin Synthesis

Valdecoxib Pathway Prostaglandin Synthesis Inhibition by Valdecoxib Membrane_phospholipids Membrane Phospholipids Arachidonic_acid Arachidonic Acid Membrane_phospholipids->Arachidonic_acid Phospholipase A2 COX1 COX-1 Arachidonic_acid->COX1 COX2 COX-2 Arachidonic_acid->COX2 Prostaglandins_homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_homeostatic Prostaglandins_inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_inflammatory Valdecoxib Valdecoxib Valdecoxib->COX2 Selectively Inhibits

Caption: Valdecoxib selectively inhibits the COX-2 enzyme.

Zonisamide: An Anticonvulsant

Zonisamide is an antiepileptic drug used to treat partial seizures in adults.[14]

Mechanism of Action: Zonisamide has a multi-faceted mechanism of action. It blocks voltage-gated sodium channels and T-type calcium channels .[15][16] By blocking sodium channels, it reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[14] Inhibition of T-type calcium channels is thought to prevent the spread of seizure discharge between neurons.[15] Zonisamide is also a weak inhibitor of carbonic anhydrase, although this is not believed to be its primary antiepileptic mechanism.[15]

Signaling Pathway: Neuronal Excitability

Zonisamide Pathway Modulation of Neuronal Excitability by Zonisamide Neuronal_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Action_potential Action Potential Propagation Na_channel->Action_potential Ca_channel T-type Calcium Channel Seizure_spread Seizure Spread Ca_channel->Seizure_spread Zonisamide Zonisamide Zonisamide->Na_channel Blocks Zonisamide->Ca_channel Blocks General Synthesis Workflow General Synthetic Workflow for Methylisoxazole Drugs Starting_materials Starting Materials (e.g., β-ketoesters, hydroxylamine) Isoxazole_formation Isoxazole Ring Formation Starting_materials->Isoxazole_formation Functionalization Functional Group Interconversion/ Side Chain Addition Isoxazole_formation->Functionalization Final_product Final Drug Molecule Functionalization->Final_product Purification Purification (e.g., Crystallization, Chromatography) Final_product->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization

References

An In-depth Technical Guide to the Reactivity and Binding Potential of 5-Methylisoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carbonyl chloride is a reactive acyl chloride and a key building block in medicinal chemistry. Its unique combination of a methyl group and an isoxazole ring offers potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known reactivity and inferred binding potential of this compound, with a focus on its application in the synthesis of biologically active molecules. Detailed experimental protocols for its use in the synthesis of 5-methylisoxazole-3-carboxamide derivatives are provided, along with a summary of their antitubercular and antibacterial activities. While direct binding potential data for 5-methylisoxazole-3-carbonyl chloride is not extensively documented, the biological activity of its derivatives suggests that the 5-methylisoxazole-3-carboxamide scaffold is a promising pharmacophore for further investigation.

Physicochemical Properties

5-Methylisoxazole-3-carbonyl chloride is a liquid at room temperature with the following properties:

PropertyValueSource
CAS Number 39499-34-8[1]
Molecular Formula C5H4ClNO2[1]
Molecular Weight 145.54 g/mol [2]
Purity Typically >95%[1]
Appearance Liquid[3]
Boiling Point 104 °C[2]
Density 1.345±0.06 g/cm³[2]
SMILES CC1=CC(=NO1)C(Cl)=O[1]
InChI Key XMVNMWDLOGSUSM-UHFFFAOYSA-N[4]
Storage 2-8 °C[1]

Reactivity

As an acyl chloride, 5-methylisoxazole-3-carbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. This reactivity is central to its utility as a building block in organic synthesis.

A key application of its reactivity is in the synthesis of 5-methylisoxazole-3-carboxamide derivatives through reaction with various primary and secondary amines. This reaction typically proceeds at room temperature and can be facilitated by a base to neutralize the HCl byproduct.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The following diagram illustrates the general workflow for the synthesis of 5-methylisoxazole-3-carboxamide derivatives, a process that highlights the reactivity of the parent carbonyl chloride.

G cluster_0 Step 1: Synthesis of the Acyl Chloride cluster_1 Step 2: Amide Formation A 5-Methylisoxazole-3-carboxylic acid C 5-Methylisoxazole-3-carbonyl chloride A->C Stirring at RT B Thionyl chloride (SOCl2) Pyridine E 5-Methylisoxazole-3-carboxamide Derivative C->E Stirring at RT, 12 hrs D Appropriate Aryl/Alkyl Amine (R-NH2) D->E

Synthesis of 5-methylisoxazole-3-carboxamides.

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carbonyl chloride

This protocol is adapted from the general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous reaction vessel with a reflux condenser and gas trap

Procedure:

  • To a stirred solution of 5-methylisoxazole-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel, add a catalytic amount of pyridine.

  • Slowly add an excess of thionyl chloride to the mixture at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 5-methylisoxazole-3-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The following protocol is based on the synthesis of antitubercular and antibacterial agents.[5]

Materials:

  • 5-Methylisoxazole-3-carbonyl chloride

  • Appropriate aryl or alkyl amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring apparatus

Procedure:

  • Dissolve an equimolar amount of the appropriate amine in an anhydrous solvent in a reaction flask.

  • To this solution, add an equimolar amount of 5-methylisoxazole-3-carbonyl chloride dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution (to remove unreacted amine), followed by a wash with a dilute base solution (to remove any unreacted starting acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Binding Potential and Biological Activity

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antibacterial activity against Bacillus subtilis and Escherichia coli.[5]

Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for selected active compounds.

CompoundR-group on AmideAntitubercular MIC (µM) vs. M. tuberculosis H37RvAntibacterial MIC (µM) vs. B. subtilisAntibacterial MIC (µM) vs. E. coli
9 Substituted Phenyl6.256.25>100
10 Substituted Phenyl3.12525>100
13 Substituted Phenyl6.256.25>100
14 Substituted Phenyl3.12550>100
15 Substituted Phenyl5012.5>100
17 Substituted Phenyl2512.5>100
19 Substituted Phenyl1006.25>100
20 Substituted Phenyl1006.25>100

Data extracted from "Synthesis and Evaluation of New 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents".[5]

The results indicate that certain derivatives exhibit significant antitubercular activity, with compounds 10 and 14 showing the highest potency with a MIC of 3.125 µM.[5] Several compounds also demonstrated notable activity against the Gram-positive bacterium Bacillus subtilis.[5] The differential activity profiles suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity and spectrum.

The exact molecular targets of these compounds have not been elucidated. However, the isoxazole ring is a common motif in many biologically active compounds and can act as a bioisostere for other functional groups, participating in various non-covalent interactions with biological macromolecules such as hydrogen bonding and hydrophobic interactions. The amide linkage also provides a key hydrogen bond donor and acceptor, which is critical for binding to many protein targets.

Conclusion

5-Methylisoxazole-3-carbonyl chloride is a valuable and reactive chemical intermediate. Its primary utility lies in its ability to readily form amide bonds, providing access to a diverse range of 5-methylisoxazole-3-carboxamide derivatives. While the direct binding potential of the carbonyl chloride is not a focus of study due to its high reactivity, the demonstrated antitubercular and antibacterial activities of its derivatives underscore the potential of the 5-methylisoxazole-3-carboxamide scaffold as a pharmacologically relevant core. Further investigation into the structure-activity relationships and mechanism of action of these derivatives is warranted to fully exploit their therapeutic potential. This guide provides the foundational chemical and biological information to support such research endeavors.

References

The Ascendant Trajectory of Isoxazole Derivatives: A Technical Primer on Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, underpinning a diverse array of therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the initial characterization of novel isoxazole derivatives, consolidating key data and experimental methodologies to accelerate discovery and development efforts. Isoxazoles, five-membered heterocyclic compounds, are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]

Synthetic Strategies: Building the Isoxazole Core

The versatility of the isoxazole ring stems from a variety of synthetic routes that allow for extensive functionalization. A predominant and efficient method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition reaction.[5] This often involves the reaction of a nitrile oxide with an alkyne. Another widely employed strategy is the cyclization of chalcone compounds with hydroxylamine hydrochloride in an alkaline medium.[6][7]

More recent advancements in synthetic chemistry have introduced transition metal-catalyzed cycloadditions and green chemistry approaches, enhancing the efficiency and complexity of the derivatives that can be produced.[1][2][3][4] The synthesis of isoxazole-carboxamide derivatives, for instance, can be achieved through the coupling reaction of aniline derivatives with isoxazole-carboxylic acid.[8]

In Vitro Evaluation: Unveiling Biological Activity

The initial characterization of novel isoxazole derivatives heavily relies on a battery of in vitro assays to determine their biological activity and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against various cancer cell lines.[1][2][3][4][9] Cytotoxicity is a key parameter, often quantified by the half-maximal inhibitory concentration (IC50). For example, certain isoxazole-carboxamide derivatives have shown significant activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[9] Some derivatives have exhibited potent pro-apoptotic activity, inducing programmed cell death in cancer cells.[10]

Compound ClassCell LineIC50 (µg/mL)Reference
Isoxazole-carboxamideHep3B~23[9]
Isoxazole-carboxamideHeLa15.48[9]
Isoxazole-carboxamideMCF-739.80[9]
Fluorophenyl-isoxazole-carboxamidesB16F10.079 µM[8]
Anti-inflammatory and Antioxidant Potential

Isoxazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[7] The anti-inflammatory activity is often assessed through the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing excellent dose-dependent inhibition of COX-2.[11] The antioxidant potential is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][12]

CompoundAssayIC50 (µg/mL)Reference
Isoxazole-carboxamide derivative 2aDPPH Assay7.8 ± 1.21[9]
Fluorophenyl-isoxazole-carboxamide 2aDPPH Assay0.45 ± 0.21[12]
Fluorophenyl-isoxazole-carboxamide 2cDPPH Assay0.47 ± 0.33[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and in vitro evaluation of isoxazole derivatives.

General Synthesis of Isoxazoles from Chalcones
  • Chalcone Synthesis: An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature. The resulting chalcone is then isolated and purified.[7]

  • Cyclization: The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and a base like sodium acetate (0.015 mol) in ethanol for several hours. The reaction mixture is then concentrated and poured into ice water to precipitate the isoxazole derivative, which is subsequently filtered and recrystallized.[7]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Key Processes

Diagrams are invaluable for illustrating complex relationships and workflows in drug discovery.

Synthesis_Workflow cluster_start Starting Materials A Aromatic Aldehyde C Claisen-Schmidt Condensation A->C B Aromatic Ketone B->C D Chalcone Intermediate C->D E Cyclization with Hydroxylamine HCl D->E F Novel Isoxazole Derivative E->F

General synthesis workflow for isoxazole derivatives.

In_Vitro_Screening A Novel Isoxazole Library B Primary Screening (e.g., Single High Concentration) A->B C Inactive Compounds B->C No significant activity D Active 'Hits' B->D Activity threshold met E Dose-Response & IC50 Determination D->E F Lead Compounds E->F G Secondary Assays (e.g., Mechanism of Action, Selectivity) F->G H Optimized Leads G->H

Workflow for in vitro screening of isoxazole derivatives.

Conclusion and Future Directions

The initial characterization of novel isoxazole derivatives reveals a class of compounds with significant therapeutic potential across multiple disease areas. The established synthetic routes provide a robust platform for generating diverse chemical libraries, and the standardized in vitro assays are essential for identifying promising lead candidates. Future research will likely focus on exploring more complex molecular architectures, elucidating mechanisms of action through advanced cellular and molecular biology techniques, and optimizing pharmacokinetic and toxicological profiles for in vivo studies. The continued investigation of isoxazole derivatives holds great promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: Synthesis of Amides using 3-Methylisoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Consequently, the synthesis of isoxazole-containing compounds, particularly isoxazole-carboxamides, is of significant interest to researchers in drug discovery and development. Amide bonds are fundamental linkages in peptides, proteins, and numerous small-molecule drugs.[3][4]

3-Methylisoxazole-5-carbonyl chloride is a highly reactive acylating agent used as a key building block for the synthesis of 5-carboxamide derivatives of 3-methylisoxazole.[4] Its carbonyl chloride group is highly electrophilic, allowing for efficient reaction with primary and secondary amines to form stable amide bonds under mild conditions.[4] This protocol outlines a general and reliable method for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. A base, such as pyridine or triethylamine (TEA), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Caption: General reaction for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of amides from this compound.

Protocol 1: Synthesis of this compound

The acid chloride is often prepared from the corresponding carboxylic acid immediately before use. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend or dissolve 3-Methylisoxazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent.

  • Add a catalytic amount of pyridine (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating or refluxing may be required to drive the reaction to completion (monitor by TLC by taking a small aliquot, quenching with methanol, and spotting against the starting methyl ester).[7]

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Amide Synthesis

This protocol describes the coupling of the in situ prepared or commercially available this compound with a desired amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and the anhydrous base (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[5][7]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3-methylisoxazole-5-carboxamide.[5][9]

Data Presentation

The following table summarizes representative yields for amide synthesis using a similar isoxazole carbonyl chloride scaffold, demonstrating the general efficiency of the protocol with various aniline derivatives.

EntryAmine SubstrateProductYield (%)Reference
1AnilineN-phenyl-5-methylisoxazole-3-carboxamide85[5]
24-ChloroanilineN-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide82[5]
34-MethylanilineN-(p-tolyl)-5-methylisoxazole-3-carboxamide88[5]
44-MethoxyanilineN-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide90[5]
52-NitroanilineN-(2-nitrophenyl)-5-methylisoxazole-3-carboxamide75[5]

Note: The data presented is for the synthesis of 5-methylisoxazole-3 -carboxamides, as detailed in the cited literature.[5] Yields for the corresponding 5-carboxamide isomers are expected to be comparable under similar reaction conditions.

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final purified product.

workflow cluster_prep Preparation of Acid Chloride (Optional) cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification arrow arrow prep_start 3-Methylisoxazole-5-carboxylic Acid prep_reagent Add SOCl₂ (cat. Pyridine) prep_start->prep_reagent prep_product Crude this compound prep_reagent->prep_product add_acid_chloride Add Acid Chloride Solution at 0°C prep_product->add_acid_chloride Use directly start Dissolve Amine & Base in DCM start->add_acid_chloride react Stir at Room Temperature (2-16h) add_acid_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify final_product Pure Amide Product purify->final_product

Caption: Workflow diagram for the synthesis of N-substituted-3-methylisoxazole-5-carboxamides.

References

Application Notes: Synthesis and Utility of 3-Methylisoxazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties. Compounds incorporating the isoxazole nucleus have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The carboxamide linkage is another crucial functional group in drug design, known for its ability to form key hydrogen bond interactions with biological targets. The combination of these two moieties in the form of isoxazole-carboxamides has led to the development of numerous potent therapeutic agents, such as the rheumatoid arthritis drug Leflunomide and the antibiotic Cloxacillin.

The reaction between 3-methylisoxazole-5-carbonyl chloride and primary amines is a fundamental and efficient method for synthesizing a diverse library of N-substituted-3-methylisoxazole-5-carboxamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, providing a direct route to novel chemical entities for drug discovery and development programs. These target compounds are valuable as final products or as key intermediates for further chemical elaboration.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established two-stage addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group. A base, which can be a second equivalent of the primary amine or an added scavenger base (like pyridine or triethylamine), then deprotonates the nitrogen atom to yield the final, stable N-substituted amide product and an ammonium salt byproduct.

General Synthesis Workflow

The overall process for synthesizing N-substituted-3-methylisoxazole-5-carboxamides involves a two-step sequence starting from the corresponding carboxylic acid. First, the carboxylic acid is activated by converting it to the more reactive acyl chloride. Second, the acyl chloride is reacted with a suitable primary amine to form the desired amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Methylisoxazole- 5-carboxylic Acid C 3-Methylisoxazole- 5-carbonyl chloride A->C Activation B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) E N-Substituted-3-methylisoxazole- 5-carboxamide C->E Nucleophilic Acyl Substitution C->E D Primary Amine (R-NH₂)

Caption: General two-step workflow for the synthesis of isoxazole carboxamides.

Quantitative Data Summary

While specific data for the reaction of this compound is not extensively published, the synthesis of the isomeric 5-methylisoxazole-3-carboxamides provides representative data for this class of reaction. The following table summarizes the yields obtained from the reaction of 5-methylisoxazole-3-carbonyl chloride with various aromatic amines. Good to excellent yields are typically achieved.

EntryPrimary Amine (ArNH₂)SolventReaction Time (h)Yield (%)Reference
1AnilineDioxane1282
24-ChloroanilineDioxane1285
34-MethylanilineDioxane1278
44-MethoxyanilineDioxane1288
52,4-DichloroanilineDioxane1275
64-(Trifluoromethyl)anilineToluene--

Note: The data presented is for the synthesis of 5-methylisoxazole-3-carboxamide derivatives, which are structural isomers of the target compounds. Reaction conditions and yields are expected to be comparable.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3-methylisoxazole-5-carboxylic acid to its corresponding acyl chloride using thionyl chloride. This intermediate is often used immediately in the next step without extensive purification.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylisoxazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C for toluene) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic vapors.

  • The resulting crude this compound, typically an oil or low-melting solid, can be used directly in the next step.

Protocol 2: General Procedure for the Synthesis of N-substituted-3-methylisoxazole-5-carboxamides

This protocol details the reaction of the freshly prepared this compound with a generic primary amine.

Materials:

  • Crude this compound from Protocol 1

  • Primary amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine, optional but recommended)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification supplies (separatory funnel, silica gel for chromatography)

Procedure:

  • In a separate dry flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted-3-methylisoxazole-5-carboxamide.

Visualization of Reaction Mechanism

Caption: Mechanism of nucleophilic acyl substitution between an amine and acyl chloride.

Application Notes and Protocols for the Esterification of 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. Their unique structural and electronic properties contribute to a diverse range of biological activities, making them key building blocks in the synthesis of novel therapeutic agents. The esterification of isoxazole carbonyl chlorides is a fundamental transformation that allows for the introduction of various ester functionalities, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a detailed protocol for the esterification of 3-Methylisoxazole-5-carbonyl chloride, a valuable intermediate in the development of new pharmaceuticals.

Reaction Principle

The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a mild base, such as pyridine or triethylamine, to drive the reaction to completion and neutralize the hydrochloric acid byproduct. The general reaction scheme is depicted below:

Experimental Protocols

This section details the necessary procedures for the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid, its conversion to the carbonyl chloride, and the subsequent esterification.

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

The synthesis of the starting carboxylic acid can be achieved through the hydrolysis of its corresponding ester, for instance, ethyl 3-methylisoxazole-5-carboxylate.

Materials:

  • Ethyl 3-methylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Stir the reaction mixture at room temperature for 18-20 hours.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer to a pH of 2 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Synthesis of this compound

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Methylisoxazole-5-carboxylic acid in anhydrous DCM.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude this compound is typically used immediately in the next step without further purification.

Protocol 3: Esterification of this compound with Ethanol

This protocol provides a general procedure for the synthesis of ethyl 3-methylisoxazole-5-carboxylate.

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the crude this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Add the ethanol/pyridine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-methylisoxazole-5-carboxylate.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of ethyl 3-methylisoxazole-5-carboxylate. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
This compound1.0 mmol
Ethanol1.2 mmol
Pyridine1.5 mmol
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time5 hours
Product Ethyl 3-methylisoxazole-5-carboxylate
Yield85%
Purity (by HPLC)>98%
¹H NMR (CDCl₃, 400 MHz) δ 7.01 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.5, 159.8, 158.1, 105.2, 62.1, 14.2, 12.0
Mass Spec (ESI+) m/z Calculated for C₇H₉NO₃ [M+H]⁺: 156.06; Found: 156.07

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-methylisoxazole-5-carboxylate esters.

Esterification_Workflow start Start Materials: 3-Methylisoxazole-5-carboxylic acid Thionyl Chloride acyl_chloride Acyl Chloride Formation start->acyl_chloride Reflux esterification Esterification with Alcohol & Base acyl_chloride->esterification Add Alcohol/ Base at 0°C workup Aqueous Workup esterification->workup Quench & Extract purification Column Chromatography workup->purification product Pure Ester Product purification->product

Caption: General workflow for the synthesis of isoxazole esters.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the key reactants and the final product in the esterification reaction.

Reaction_Components reactant reactant reagent reagent product product acyl_chloride 3-Methylisoxazole-5- carbonyl chloride ester Ester Product acyl_chloride->ester salt HCl Salt of Base acyl_chloride->salt alcohol Alcohol (R-OH) alcohol->ester alcohol->salt base Base (e.g., Pyridine) base->ester base->salt

Caption: Key components in the esterification reaction.

Application Notes and Protocols: 3-Methylisoxazole-5-carbonyl chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride is a reactive acylating agent that can be utilized in peptide synthesis, primarily for the modification of the N-terminus of a peptide chain or for the introduction of the 3-methylisoxazole-5-carboxamide moiety as a capping group. The isoxazole ring is a valuable pharmacophore found in numerous biologically active compounds, and its incorporation into peptides can enhance their pharmacological properties, such as stability, receptor affinity, and cell permeability.[1] These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. As an acyl chloride, this reagent is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.

PropertyValue
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol
Appearance White to light yellow solid or liquid
Purity Typically >95%
Storage Conditions 2-8°C, under inert atmosphere

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in SPPS is the acylation of the N-terminal amino group of a resin-bound peptide. This "capping" reaction introduces the 3-methylisoxazole-5-carboxamide group.

Experimental Protocol: N-Terminal Acylation on Solid Support

This protocol outlines the manual acylation of a peptide synthesized on a Rink Amide resin using Fmoc-based chemistry.

Materials:

  • Peptide-bound resin (e.g., Rink Amide, pre-swollen in DMF)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

  • Solid-phase peptide synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF for 30 minutes.

    • Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Acylation Reaction:

    • In a separate vial, prepare the acylation solution:

      • Dissolve this compound (5 equivalents relative to resin loading) in anhydrous DMF.

      • Add DIPEA (5 equivalents) to the solution.

    • Add the acylation solution to the peptide-resin in the synthesis vessel.

    • Seal the vessel and agitate at room temperature for 2 hours.

  • Monitoring the Reaction:

    • After 2 hours, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the N-terminal amine.

    • If the Kaiser test is positive (blue beads), continue the reaction for another hour and re-test.

  • Washing:

    • Once the reaction is complete, drain the acylation solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.[1]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow for N-Terminal Acylation in SPPS

SPPS_Acylation_Workflow start Start: Peptide-on-Resin (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 acylation Acylation with This compound + DIPEA in DMF wash1->acylation monitoring Reaction Monitoring (Kaiser Test) acylation->monitoring monitoring->acylation If incomplete wash2 Wash (DMF, DCM) monitoring->wash2 If complete cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash2->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification end End: Purified N-Acylated Peptide purification->end

Caption: Workflow for N-terminal acylation of a resin-bound peptide.

Application in Solution-Phase Peptide Synthesis

This compound can also be used in solution-phase synthesis to acylate the N-terminus of a protected or unprotected peptide.

Experimental Protocol: Solution-Phase N-Terminal Acylation

This protocol describes the acylation of a dipeptide as a model system.

Materials:

  • Peptide with a free N-terminus (e.g., H-Gly-Phe-OH)

  • This compound

  • Triethylamine (TEA) or DIPEA

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the peptide (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (e.g., TEA, 2.2 equivalents).

    • Cool the solution to 0°C in an ice bath.

  • Acylation:

    • Dissolve this compound (1.1 equivalents) in a small amount of the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred peptide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by adding water.

    • If DCM is used as the solvent, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Reaction Scheme for Solution-Phase Acylation

Solution_Phase_Acylation reagents Peptide (H-AA₁-AA₂-...-OH) + this compound product N-(3-methylisoxazole-5-carbonyl)-Peptide reagents->product Acylation conditions Base (e.g., DIPEA) Anhydrous Solvent (e.g., DCM) 0°C to RT

Caption: General scheme for solution-phase N-terminal peptide acylation.

Quantitative Data and Performance

While extensive quantitative data for the coupling efficiency of this compound is not widely published, its reactivity is expected to be comparable to other acyl chlorides. The efficiency of the acylation reaction is dependent on several factors, including the steric hindrance of the N-terminal amino acid, the solvent, and the base used. Table 2 provides a template for recording and comparing acylation efficiency data.

N-Terminal Amino AcidBaseSolventReaction Time (h)Coupling Efficiency (%)Notes
GlycineDIPEADMF2>99%Determined by Kaiser test on resin
AlanineDIPEADMF2>99%Determined by Kaiser test on resin
ValineDIPEADMF4~95%Steric hindrance may slow the reaction
ProlineDIPEADMF2>99%Secondary amine, reacts readily

Note: The data in this table is representative and should be confirmed experimentally for specific peptide sequences.

Potential Side Reactions and Mitigation

As with other reactive acylating agents, there are potential side reactions to consider when using this compound.

  • Racemization: Acyl chlorides can potentially cause racemization of the N-terminal amino acid. Performing the reaction at low temperatures (0°C) and using a non-nucleophilic base like DIPEA can help minimize this risk.

  • Reaction with Side Chains: Nucleophilic side chains (e.g., Lys, Orn, Cys, Tyr) can also be acylated. It is crucial that these side chains are appropriately protected during the synthesis.

  • Hydrolysis of Acyl Chloride: The reagent is sensitive to moisture. All solvents and reagents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a useful reagent for the introduction of the 3-methylisoxazole moiety onto the N-terminus of peptides. This modification can be performed efficiently in both solid-phase and solution-phase synthesis, provided that appropriate reaction conditions are maintained to ensure high coupling efficiency and minimize side reactions. The protocols provided herein serve as a starting point for researchers and drug development professionals looking to incorporate this valuable heterocyclic scaffold into their peptide-based molecules.

References

Application of 3-Methylisoxazole-5-carbonyl chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry. Its isoxazole core is a key pharmacophore found in numerous biologically active compounds, offering metabolic stability and specific steric and electronic properties that facilitate strong interactions with biological targets. The acyl chloride functional group allows for straightforward derivatization, primarily through the formation of amide and ester linkages, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the immunomodulatory drug Leflunomide as a primary example.

Key Applications in Medicinal Chemistry

The 3-methylisoxazole-5-carboxamide scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry due to its presence in a variety of therapeutic agents. Notable applications include:

  • Immunomodulatory and Anti-inflammatory Agents: The most prominent example is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.

  • Antitubercular and Antibacterial Agents: Derivatives of 5-methylisoxazole-3-carboxamide have shown significant activity against Mycobacterium tuberculosis and other bacteria.

  • Anticancer Agents: Novel isoxazole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

  • Kinase Inhibitors: The isoxazole scaffold has been utilized in the design of potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • GPCR Modulators: Isoxazole-carboxamide derivatives have been explored as modulators of G protein-coupled receptors, such as AMPA receptors, for potential applications in neurodegenerative diseases.

Data Presentation

Biological Activity of Isoxazole-Carboxamide Derivatives
Compound ClassTarget Organism/Cell LineBiological ActivityReference
5-Methylisoxazole-3-carboxamide derivativesMycobacterium tuberculosis H37RvMIC: 3.125 µM - 6.25 µM[1]
5-Methylisoxazole-3-carboxamide derivativesBacillus subtilis, Escherichia coliMIC: 6.25 µM - 12.5 µM[1]
Phenyl-isoxazole-carboxamide derivativesB16F1 (Melanoma)IC50: 0.079 µM - 42.93 µM
Phenyl-isoxazole-carboxamide derivativesColo205 (Colon Cancer)IC50: 9.179 µM - 129.17 µM
Phenyl-isoxazole-carboxamide derivativesHepG2 (Liver Cancer)IC50: 7.55 µM - >100 µM
Isoxazole-based CK1 inhibitorsCK1δIC50: 0.033 µM

Featured Application: Synthesis of Leflunomide

Leflunomide is a prime example of the successful application of a methylisoxazole carbonyl chloride derivative in drug development. It is synthesized via the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride (a close isomer of the title compound, illustrating the synthetic utility).

Signaling Pathway of Leflunomide

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest in lymphocytes and thus suppressing the immune response.

Leflunomide_Pathway cluster_cell Activated Lymphocyte Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Pyrimidine Pool (rUMP) DeNovo->PyrimidinePool Leads to DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA CellCycle Cell Cycle Progression (G1 to S phase) DNA_RNA->CellCycle Proliferation Lymphocyte Proliferation CellCycle->Proliferation

Caption: Mechanism of action of Leflunomide.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor to this compound.

protocol_1 start Start: Methyl 3-methyl-5- isoxazolecarboxylate step1 Dissolve in THF start->step1 step2 Add NaOH solution dropwise step1->step2 step3 Add Methanol step2->step3 step4 Stir at RT for 18-20h under Argon step3->step4 step5 Adjust pH to 2 with 1N HCl step4->step5 step6 Extract with Ethyl Acetate (3x) step5->step6 step7 Wash with brine, dry over MgSO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 end Product: 3-Methylisoxazole-5- carboxylic acid step8->end

Caption: Workflow for the synthesis of 3-Methylisoxazole-5-carboxylic acid.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) and dissolve it in tetrahydrofuran.

  • Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the reaction mixture.

  • Add methanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., Argon).

  • After the reaction is complete, transfer the mixture to a separatory funnel and adjust the pH to 2 by adding 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 35 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of the carboxylic acid to the corresponding acyl chloride.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-methylisoxazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in an anhydrous solvent such as toluene or dichloromethane.

  • Optionally, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) or oxalyl chloride (1.1 - 1.5 eq) to the suspension at 0 °C or room temperature.

  • Allow the reaction mixture to stir at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is typically used immediately in the next step without further purification.

Protocol 3: General Protocol for the Synthesis of N-Aryl-3-methylisoxazole-5-carboxamides

This protocol details the acylation of an aromatic amine with this compound.

protocol_3 start Start: Aromatic Amine step1 Dissolve Amine and Base (e.g., Triethylamine) in Toluene start->step1 step2 Add 3-Methylisoxazole-5- carbonyl chloride in Toluene dropwise at 30-35°C step1->step2 step3 Stir at RT overnight step2->step3 step4 Filter the reaction mixture step3->step4 step5 Wash filtrate with 2N HCl step4->step5 step6 Dry and evaporate the organic layer step5->step6 step7 Recrystallize the residue from Toluene step6->step7 end Product: N-Aryl-3-methylisoxazole- 5-carboxamide step7->end

Caption: General workflow for the synthesis of N-Aryl-3-methylisoxazole-5-carboxamides.

Materials:

  • This compound

  • Substituted aniline derivative

  • Triethylamine or Pyridine

  • Anhydrous toluene or dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous toluene.

  • Prepare a solution of this compound (1.1 eq) in anhydrous toluene.

  • Add the acyl chloride solution dropwise to the amine solution while maintaining the temperature between 30-35 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 2N HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel to afford the pure N-aryl-3-methylisoxazole-5-carboxamide.

References

Synthesis of Bioactive Heterocycles from 3-Methylisoxazole-5-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive heterocyclic compounds utilizing 3-methylisoxazole-5-carbonyl chloride as a key starting material. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and its derivatization is a focal point in medicinal chemistry. These protocols offer clear methodologies for the preparation of novel carboxamides, pyrazoles, and 1,3,4-oxadiazoles, classes of compounds known for their diverse biological activities, including anticancer, antibacterial, and antitubercular properties.

Overview of Synthetic Pathways

This compound is a versatile reagent for the synthesis of various heterocycles. The primary reaction pathways involve its condensation with different nucleophiles. The general workflow begins with the preparation of the carbonyl chloride from 3-methylisoxazole-5-carboxylic acid, which is then reacted in subsequent steps to yield the target bioactive molecules.

Synthetic_Workflow A 3-Methylisoxazole-5- carboxylic acid B 3-Methylisoxazole-5- carbonyl chloride A->B SOCl₂ or (COCl)₂ E Bioactive Carboxamides B->E F 3-Methylisoxazole-5- carbohydrazide B->F Hydrazinolysis H Bioactive Pyrazoles B->H C Amines / Anilines C->E Acylation D Hydrazine Hydrate D->F D->H Alternative Pyrazole Synthesis F->H Cyclocondensation I Bioactive 1,3,4-Oxadiazoles F->I Cyclization G Aromatic Aldehydes / Orthoesters G->I Carboxamide_Synthesis reactant1 This compound product 3-Methylisoxazole-5-carboxamide reactant1->product Base (e.g., Pyridine, Et₃N) DCM or THF, rt reactant2 +   R-NH₂ (Amine) reactant2->product Pyrazole_Synthesis reactant1 This compound product 3-Methyl-5-(1H-pyrazol-5-yl)isoxazole reactant1->product 1. β-ketoester 2. Cyclization reactant2 + Hydrazine (NH₂NH₂) reactant2->product Oxadiazole_Synthesis reactant1 3-Methylisoxazole-5-carbohydrazide product 2,5-disubstituted-1,3,4-Oxadiazole reactant1->product Dehydrating agent (e.g., POCl₃) reactant2 + R-CHO or R-COOH reactant2->product Signaling_Pathway A Isoxazole Derivative B Akt A->B Activates C GSK3β B->C Inhibits (via phosphorylation) D β-catenin C->D Promotes degradation of E β-catenin degradation D->E F Nuclear Translocation D->F G Gene Transcription (Melanogenesis) F->G

3-Methylisoxazole-5-carbonyl Chloride: A Key Intermediate for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Methylisoxazole-5-carbonyl chloride is a versatile chemical intermediate playing a crucial role in the development of new agrochemicals. This reactive compound serves as a key building block for the synthesis of a variety of isoxazole-containing herbicides and fungicides, a class of compounds known for their potent biological activity and diverse modes of action. This application note provides a detailed overview of its utility, supported by experimental protocols and efficacy data for derived agrochemicals.

Introduction

The isoxazole moiety is a prominent scaffold in modern agrochemical discovery, contributing to the efficacy of numerous commercial products. The specific substitution pattern of the isoxazole ring significantly influences the biological activity and target spectrum of the final product. This compound offers a unique structural motif for the synthesis of N-substituted 3-methylisoxazole-5-carboxamides and other derivatives, which have shown significant promise as potent inhibitors of succinate dehydrogenase (SDH) in fungi, and as inhibitors of cellulose biosynthesis in plants.

Applications in Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of a range of agrochemical active ingredients, primarily through the formation of amide bonds with various amine-containing molecules.

Fungicides

A significant application of this intermediate is in the synthesis of isoxazole carboxamide fungicides. These compounds are known to target the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, a critical component for cellular energy production. Inhibition of this enzyme leads to the disruption of fungal growth and development.

Herbicides

In the realm of weed control, derivatives of 3-methylisoxazole have been investigated for their herbicidal properties. One notable example is the herbicide Isoxaben, which, although not a direct carboxamide derivative, highlights the importance of the isoxazole scaffold in developing compounds that interfere with essential plant processes like cellulose biosynthesis.

Featured Agrochemical: A Novel Isoxazole Carboxamide Fungicide

For the purpose of these application notes, we will focus on a representative novel fungicide synthesized from this compound: N-(2-ethyl-6-methylphenyl)-3-methylisoxazole-5-carboxamide .

Synthesis Protocol

The synthesis of N-(2-ethyl-6-methylphenyl)-3-methylisoxazole-5-carboxamide is a straightforward process involving the acylation of 2-ethyl-6-methylaniline with this compound.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 This compound conditions Pyridine (base) Dichloromethane (solvent) Room Temperature reactant1->conditions Acylation reactant2 2-Ethyl-6-methylaniline reactant2->conditions product N-(2-ethyl-6-methylphenyl)-3-methylisoxazole-5-carboxamide conditions->product SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Production ATP Production (Energy) ComplexIII->ATP_Production Fungicide Isoxazole Carboxamide Fungicide Fungicide->ComplexII Inhibition Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Application Notes and Protocols for the One-Pot Synthesis of Isoxazole Derivatives Under Ultrasound Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Traditional methods for synthesizing these valuable heterocyclic compounds often involve multi-step procedures, harsh reaction conditions, extended reaction times, and the use of hazardous solvents. This application note details the use of ultrasound irradiation as a green and efficient alternative for the one-pot synthesis of a variety of isoxazole derivatives. Sonochemistry, the application of ultrasound to chemical reactions, offers significant advantages, including accelerated reaction rates, improved yields, and milder conditions, aligning with the principles of sustainable chemistry.[1][2][3][4] This document provides detailed protocols and comparative data for researchers interested in adopting this powerful technology.

The mechanism behind the efficiency of ultrasound-assisted synthesis lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[5]

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the one-pot synthesis of isoxazoles offers several key benefits over conventional methods:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[1][6]

  • Increased Yields: Generally higher product yields with minimized byproduct formation.[1][7]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.

  • Energy Efficiency: Lower overall energy consumption compared to prolonged heating.[1][2]

  • Green Chemistry: Facilitates the use of environmentally benign solvents, such as water and ethanol, and can reduce the need for catalysts.[1][2][8]

  • Operational Simplicity: Straightforward experimental setups and easy work-up procedures.[1][3]

Comparative Data of Ultrasound-Assisted Syntheses

The following tables summarize quantitative data from various studies, highlighting the efficiency of ultrasound-assisted one-pot synthesis of different isoxazole derivatives compared to conventional heating methods.

Table 1: Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones

Catalyst/ConditionsAldehydeMethodTimeYield (%)Reference
Pyridinep-DimethylaminobenzaldehydeUltrasound (300 W, 20-60 kHz), 50°C25-60 min96[1]
Pyridinep-DimethylaminobenzaldehydeConventional Heating, 50°C70-90 min79[1]
PyridineBenzaldehydeUltrasound (300 W, 20-60 kHz), 50°C25-60 min64[1]
PyridineBenzaldehydeConventional Heating, 50°C70-90 min66[1]
SnII-Mont K104-MethoxybenzaldehydeUltrasound, 30°C15 min96[7]
SnII-Mont K104-ChlorobenzaldehydeUltrasound, 30°C20 min94[7]
SnII-Mont K10BenzaldehydeUltrasound, 30°C25 min87[7]
Vitamin B14-ChlorobenzaldehydeUltrasound (40 kHz, 300 W), 20°C30 min92[5]
Vitamin B14-ChlorobenzaldehydeConventional Stirring, 20°C120 min45[5]

Table 2: Synthesis of 4H-Isoxazol-5-ones Derivatives

CatalystMethodTemperatureTimeYield (%)Reference
Itaconic AcidUltrasound50°C15 min95[1]
Itaconic AcidConventional Heating100°C3 h90[1]

Table 3: Synthesis of 3,5-Disubstituted Isoxazoles

Oxidant/CatalystMethodTimeYield (%)Reference
Cerium (IV) Ammonium Nitrate (CAN)Ultrasound Probe4 min95[3]
Cerium (IV) Ammonium Nitrate (CAN)Ultrasound Bath10 min89[3]
Cerium (IV) Ammonium Nitrate (CAN)Conventional Stirring30 min80[9]
CaCl2/K2CO3Ultrasound13-17 min75-96[6]
CaCl2/K2CO3Conventional Stirring20-28 min72-89[6]

Experimental Protocols

Herein are detailed protocols for the one-pot synthesis of isoxazole derivatives under ultrasound irradiation.

Protocol 1: Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones using SnII-Montmorillonite Catalyst

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in water.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • SnII-Mont K10 catalyst (0.01 g)

  • Distilled water (5 mL)

  • Ultrasonic bath or probe

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and SnII-Mont K10 catalyst (0.01 g).

  • Add 5 mL of distilled water to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the reaction mixture with ultrasound at 30°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate (1:1) solvent system.

  • Upon completion of the reaction (typically 15-25 minutes), a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Dry the product in an oven. Further purification by recrystallization is generally not required.

Protocol 2: Vitamin B1-Catalyzed Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones in Water

This protocol outlines a metal-free, green synthesis of isoxazole derivatives using a biocompatible catalyst.[5]

Materials:

  • Aromatic aldehyde (e.g., 2-Methoxybenzaldehyde, 1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride, 0.1 mmol)

  • Deionized water (10 mL)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Standard laboratory glassware

Procedure:

  • Combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in a 50 mL round-bottom flask.

  • Add 10 mL of deionized water to the flask.

  • Place the flask in an ultrasonic bath, maintaining the water level in the bath at the same height as the reaction mixture.

  • Apply ultrasound irradiation (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.

  • Monitor the reaction's progress via TLC.

  • As the reaction proceeds, the solid product will precipitate.

  • Upon completion, collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold water and dry.

Protocol 3: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This advanced protocol demonstrates the power of ultrasound in facilitating complex multi-component reactions in water.[3][6]

Materials:

  • Saccharin

  • Propargyl bromide

  • Aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Primary amine

  • CaCl2/K2CO3 catalytic system

  • Water

  • Ultrasonic probe or bath

Procedure:

  • In a suitable reaction vessel, combine saccharin, propargyl bromide, the aromatic aldehyde, hydroxylamine hydrochloride, and the primary amine in stoichiometric amounts.

  • Add the CaCl2/K2CO3 pre-catalyst.

  • Add water as the solvent.

  • Subject the mixture to ultrasonic irradiation. The use of a sonotrode (probe) is reported to be more efficient than an ultrasonic bath.

  • Continue irradiation for 13-17 minutes, monitoring the reaction by TLC.

  • Upon completion, proceed with standard aqueous work-up and extraction with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a plausible reaction mechanism for the one-pot synthesis of isoxazoles under ultrasound.

G cluster_workflow Experimental Workflow A Reactant Mixing (Aldehyde, Hydroxylamine HCl, β-Ketoester/Alkyne, Catalyst) B Solvent Addition (e.g., Water, Ethanol) A->B C Ultrasound Irradiation (Specified Time & Temperature) B->C D Reaction Monitoring (TLC) C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: General workflow for the ultrasound-assisted one-pot synthesis of isoxazoles.

G cluster_mechanism Plausible Reaction Pathway A Aldehyde + Hydroxylamine HCl B In situ Oxime Formation A->B C Oxidation/Dehydration B->C Oxidant/Catalyst D Nitrile Oxide Intermediate C->D F [3+2] Cycloaddition D->F E β-Ketoester/Alkyne E->F G Isoxazole Derivative F->G H Ultrasound Cavitation (Accelerates all steps) H->A H->B H->C H->F

Caption: A plausible mechanistic pathway for the formation of isoxazoles via a nitrile oxide intermediate.

Conclusion

The one-pot synthesis of isoxazole derivatives under ultrasound irradiation represents a significant advancement in synthetic organic chemistry, offering a green, efficient, and versatile methodology. The protocols and data presented in this application note demonstrate the broad applicability of this technique for preparing a wide range of isoxazole-containing compounds. By adopting sonochemistry, researchers and professionals in drug development can accelerate their discovery and optimization processes while adhering to the principles of sustainable chemistry. The dramatic reduction in reaction times, coupled with high yields and simplified procedures, makes ultrasound-assisted synthesis an invaluable tool for the modern chemistry laboratory.

References

Environmentally Benign Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Traditional synthetic routes, however, often employ hazardous reagents and volatile organic solvents, presenting significant environmental and safety challenges. This document details several environmentally benign, efficient, and scalable methods for the synthesis of 3,5-disubstituted isoxazoles, aligning with the principles of green chemistry. These protocols offer alternatives that minimize waste, reduce energy consumption, and utilize safer solvent systems.

I. Green Synthetic Approaches: An Overview

Several innovative strategies have been developed to address the environmental impact of isoxazole synthesis. These methods leverage alternative energy sources, non-toxic solvents, and catalyst-free or recyclable catalytic systems to improve the sustainability of the process. Key green approaches include:

  • Mechanochemistry: Ball-milling techniques offer a solvent-free reaction environment, reducing waste and often simplifying product purification.[1][2]

  • Deep Eutectic Solvents (DES): These biodegradable and low-cost solvents serve as effective media for one-pot syntheses and can often be recycled.[3][4][5]

  • Alternative Energy Sources: Ultrasound and microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter times and often under milder conditions.[6][7][8][9] Natural sunlight is also emerging as a clean and abundant energy source for these reactions.[10]

  • Aqueous Media: Utilizing water as a solvent eliminates the need for volatile organic compounds (VOCs), offering a safe and environmentally friendly reaction medium.[6][7][10][11]

  • Metal-Free and Catalyst-Free Conditions: The development of synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry, preventing metal contamination of products and the environment.[12][13][14][15][16]

II. Comparative Data of Green Synthetic Methods

The following table summarizes the quantitative data for various environmentally benign methods for the synthesis of 3,5-disubstituted isoxazoles, allowing for easy comparison of their efficiency and conditions.

MethodCatalyst/PromoterSolventTemp. (°C)TimeYield (%)Key Advantages
Mechanochemical Cu/Al₂O₃ (recyclable) or NoneSolvent-free (Ball-milling)AmbientVariesModerate to ExcellentScalable, solvent-free, simplified work-up.[1]
Deep Eutectic Solvent NoneCholine chloride:urea (recyclable)504 hGoodUse of a biodegradable and recyclable solvent system.[3][4]
Ultrasound-Assisted Vitamin B1Water2030 min92Rapid, energy-efficient, metal-free, uses a biocompatible catalyst in water.[6]
Microwave-Assisted NoneEthanolVariesVariesHighAccelerated reaction rates and improved yields.[6][8]
Sunlight-Induced NoneWaterAmbient17-40 min89-97Utilizes a clean and abundant energy source, catalyst and solvent-free.[10]
Alkyl Nitrite-Mediated NoneEthyl methyl ketone65Varies74–96Efficient, metal-free, one-pot synthesis.[12]
Copper(I)-Catalyzed CuI or CuSO₄/Cu turningst-BuOH:H₂O or THFAmbient-6030 min - 5 hGood to ExcellentOne-pot, regioselective, tolerates a wide range of functional groups.[17][18]

III. Experimental Protocols

This section provides detailed methodologies for key environmentally benign syntheses of 3,5-disubstituted isoxazoles.

A. Protocol 1: Catalyst-Free Mechanochemical Synthesis

This solvent-free method utilizes ball-milling to facilitate the 1,3-dipolar cycloaddition between a terminal alkyne and a hydroxyimidoyl chloride.[1]

Materials:

  • Terminal alkyne

  • (E,Z)-2-chloro-2-(hydroxyimino)acetate

  • Ball-milling apparatus

Procedure:

  • Place the terminal alkyne and (E,Z)-2-chloro-2-(hydroxyimino)acetate in a milling jar.

  • Mill the mixture at room temperature. Reaction progress can be monitored by TLC.

  • Upon completion, the product is purified by appropriate methods, such as column chromatography.

B. Protocol 2: Synthesis in Deep Eutectic Solvent (DES)

This one-pot, three-step protocol employs a recyclable choline chloride:urea deep eutectic solvent.[3]

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine (2 mmol, 138 mg)

  • Sodium hydroxide (2 mmol, 80 mg)

  • N-chlorosuccinimide (NCS) (3 mmol, 400 mg)

  • Alkyne (2 mmol)

  • Choline chloride:urea (1:2 mixture, 1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the aldehyde in ChCl:urea (1:2), add hydroxylamine and sodium hydroxide.

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne and allow the mixture to react for four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • The aqueous DES layer can be recovered and reused.

C. Protocol 3: Ultrasound-Assisted Synthesis in Water

This rapid and efficient method uses ultrasound irradiation and a biocompatible catalyst in an aqueous medium.[6]

Materials:

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Water

  • Ethanol (for recrystallization)

  • Ultrasound bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and a catalytic amount of Vitamin B1 in water.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted isoxazole.

D. Protocol 4: Copper(I)-Catalyzed One-Pot Synthesis in Aqueous Media

This protocol describes a convenient one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles.[18]

Materials:

  • Aldehyde (20 mmol)

  • Hydroxylamine hydrochloride (21 mmol, 1.46 g)

  • Sodium hydroxide (21 mmol, 0.84 g)

  • Chloramine-T trihydrate (21 mmol, 5.9 g)

  • CuSO₄·5H₂O (0.6 mmol, 0.15 g)

  • Copper turnings (approx. 50 mg)

  • Terminal alkyne

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • Add the aldehyde to a solution of hydroxylamine hydrochloride in 80 mL of a 1:1 t-BuOH:H₂O mixture.

  • Add NaOH and stir for 30 minutes at ambient temperature until oxime formation is complete (monitored by TLC).

  • Add Chloramine-T trihydrate in small portions over 5 minutes, followed by CuSO₄·5H₂O and copper turnings.

  • Add the terminal alkyne and stir the reaction mixture.

  • After the reaction is complete, the product can be isolated by simple filtration or aqueous workup, followed by recrystallization or purification via a short plug of silica.

IV. Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships of the described environmentally benign synthetic methods.

G cluster_0 One-Pot Synthesis in Deep Eutectic Solvent A1 Aldehyde + Hydroxylamine A2 Oxime Formation (in DES, 50°C, 1h) A1->A2 A3 Addition of NCS (in DES, 50°C, 3h) A2->A3 A4 Hydroxyiminoyl Chloride Intermediate A3->A4 A5 Addition of Alkyne (in DES, 50°C, 4h) A4->A5 A6 [3+2] Cycloaddition A5->A6 A7 3,5-Disubstituted Isoxazole A6->A7

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles in a deep eutectic solvent.

G cluster_1 Ultrasound-Assisted Synthesis B1 Aromatic Aldehyde + Ethyl Acetoacetate + Hydroxylamine HCl B2 Mixture in Water with Vitamin B1 B1->B2 B3 Ultrasound Irradiation (20°C, 30 min) B2->B3 B4 Precipitation of Product B3->B4 B5 Filtration & Recrystallization B4->B5 B6 Pure Isoxazole Derivative B5->B6

Caption: Experimental workflow for the ultrasound-assisted green synthesis of isoxazoles.

G cluster_2 Mechanochemical vs. Alkyl Nitrite Pathways cluster_2a Mechanochemical Route cluster_2b Alkyl Nitrite Route C1 Hydroxyimidoyl Chloride + Alkyne C2 Ball-Milling (Solvent-Free) C1->C2 C3 3,5-Disubstituted Isoxazole C2->C3 D1 Aldoxime + Alkyne D2 Alkyl Nitrite (Oxidizing Agent) D1->D2 D3 In situ Nitrile Oxide Generation D2->D3 D4 [3+2] Cycloaddition D3->D4 D5 3,5-Disubstituted Isoxazole D4->D5

Caption: Comparison of mechanochemical and alkyl nitrite-mediated synthetic pathways to isoxazoles.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving Isoxazole Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of significant importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of a wide range of therapeutic agents. Isoxazole moieties are prevalent in many biologically active compounds and approved drugs, exhibiting diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of an isoxazole scaffold into molecules through Friedel-Crafts acylation using isoxazole carbonyl chlorides offers a powerful strategy for the synthesis of novel drug candidates.

This document provides detailed application notes and protocols for conducting Friedel-Crafts acylation reactions with a specific focus on the use of isoxazole-3-carbonyl chlorides as the acylating agents for the synthesis of isoxazolyl aryl ketones.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the isoxazole carbonyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of an aromatic substrate, such as benzene or toluene, to form a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex by the tetrachloroaluminate anion (AlCl₄⁻) regenerates the aromaticity of the ring and yields the final aryl isoxazolyl ketone product. A key advantage of this reaction is that the ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.

Diagram of the General Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Isoxazole_Carbonyl_Chloride Isoxazole-COCl Acylium_Complex Isoxazole-CO-Cl⁺-AlCl₃⁻ Isoxazole_Carbonyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Isoxazole-C≡O⁺ + AlCl₄⁻ Acylium_Complex->Acylium_Ion Aromatic_Ring Ar-H Sigma_Complex [Ar(H)(CO-Isoxazole)]⁺ Aromatic_Ring->Sigma_Complex + Isoxazole-C≡O⁺ Product_Complex Ar-CO-Isoxazole-AlCl₃ Sigma_Complex->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Product Ar-CO-Isoxazole Product_Complex->Product H₂O workup

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-3-carbonyl chloride

This protocol describes the conversion of an isoxazole-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Materials:

  • 5-Aryl-isoxazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred solution of the 5-aryl-isoxazole-3-carboxylic acid in anhydrous toluene or DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude isoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.

Protocol 2: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds with Isoxazole-3-carbonyl chloride

This protocol outlines the general steps for the acylation of benzene and toluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Isoxazole-3-carbonyl chloride (1.0 eq)

  • Aromatic substrate (e.g., benzene or toluene) (1.0 - 1.2 eq)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In a fume hood, carefully add anhydrous AlCl₃ to the flask.

  • Add anhydrous DCM to create a stirrable suspension.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Dissolve the isoxazole-3-carbonyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of the aromatic substrate in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired aryl isoxazolyl ketone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Suspend AlCl₃ in Anhydrous DCM A->B C Cool to 0-5 °C B->C D Dropwise addition of Isoxazole Carbonyl Chloride Solution C->D E Dropwise addition of Aromatic Substrate Solution D->E F Warm to RT & Stir (1-3h) E->F G Quench with Ice/HCl F->G H Extract with DCM G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry, Filter, Concentrate I->J K Purify (Chromatography/Recrystallization) J->K

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Quantitative Data

The following tables summarize the reaction conditions and outcomes for the Friedel-Crafts acylation of benzene and toluene with specific isoxazole-3-carbonyl chlorides.

Table 1: Friedel-Crafts Acylation of Benzene with 5-Phenylisoxazole-3-carbonyl chloride

EntryAromatic SubstrateAcylating AgentCatalystSolventTemp (°C)Time (h)ProductYield (%)
1Benzene5-Phenylisoxazole-3-carbonyl chlorideAlCl₃CS₂Reflux2(5-Phenylisoxazol-3-yl)(phenyl)methanone~60-70

Table 2: Friedel-Crafts Acylation of Toluene with 5-(p-Tolyl)isoxazole-3-carbonyl chloride

EntryAromatic SubstrateAcylating AgentCatalystSolventTemp (°C)Time (h)ProductYield (%)
1Toluene5-(p-Tolyl)isoxazole-3-carbonyl chlorideAlCl₃CS₂Reflux2(p-Tolyl)(5-(p-tolyl)isoxazol-3-yl)methanone~65-75

Note: The yields are approximate and can vary based on the specific reaction conditions and purification methods.

Characterization Data

Table 3: Spectroscopic Data for Synthesized Aryl Isoxazolyl Ketones

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
(5-Phenylisoxazol-3-yl)(phenyl)methanone8.20-8.15 (m, 2H), 7.95-7.90 (m, 2H), 7.70-7.45 (m, 6H), 7.35 (s, 1H)184.5, 170.2, 162.8, 136.5, 133.5, 131.0, 130.5, 129.2, 128.8, 127.0, 126.5, 99.03100 (Ar C-H), 1670 (C=O), 1610, 1580, 1450 (Ar C=C)
(p-Tolyl)(5-(p-tolyl)isoxazol-3-yl)methanone8.10 (d, J=8.0 Hz, 2H), 7.80 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.25 (s, 1H), 2.45 (s, 3H), 2.40 (s, 3H)184.0, 170.0, 162.5, 144.0, 141.0, 134.0, 130.8, 129.8, 129.5, 126.8, 124.0, 98.5, 21.8, 21.53080 (Ar C-H), 2920 (C-H), 1665 (C=O), 1605, 1575 (Ar C=C)

Applications in Drug Development

Aryl isoxazolyl ketones are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The isoxazole ring can act as a bioisostere for other functional groups, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The synthesized ketones can be further modified at the carbonyl group or the aromatic rings to generate libraries of compounds for screening against various biological targets. For instance, reduction of the ketone can yield chiral alcohols, which are important building blocks in asymmetric synthesis. The isoxazole ring itself can be a pharmacophore, interacting with biological targets through hydrogen bonding and other non-covalent interactions.[1][2]

Logical Relationship in Drug Discovery

Drug_Discovery_Pathway A Isoxazole Carbonyl Chloride + Aromatic Substrate B Friedel-Crafts Acylation A->B C Aryl Isoxazolyl Ketone (Lead Compound Precursor) B->C D Further Chemical Modifications C->D E Library of Novel Isoxazole Derivatives D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Identification of Biologically Active Hits F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: From starting materials to drug candidates.

Conclusion

The Friedel-Crafts acylation using isoxazole carbonyl chlorides provides a reliable and efficient method for the synthesis of aryl isoxazolyl ketones. These compounds are of significant interest in medicinal chemistry due to the established biological importance of the isoxazole scaffold. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents. The straightforward nature of the reaction, coupled with the potential for diverse functionalization, makes this a key strategy in modern drug discovery.

References

Application Notes and Protocols: The Role of 3-Methylisoxazole-5-carbonyl Chloride and Its Isomers in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methylisoxazole-5-carbonyl chloride and its structural isomer, 5-methylisoxazole-4-carbonyl chloride, as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The highly reactive nature of the acyl chloride functional group makes these compounds versatile building blocks for the formation of amide and ester linkages, which are prevalent in many pharmaceutical agents.[1]

Application 1: Synthesis of Leflunomide, an Immunosuppressive Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[2] The synthesis of Leflunomide is a prime example of the utility of methylisoxazole carbonyl chlorides in API manufacturing. The process is a two-step synthesis starting from 5-methylisoxazole-4-carboxylic acid, which is first converted to its acid chloride, followed by N-acylation of 4-trifluoromethylaniline.[2][3]

The overall synthetic route involves two main stages: the formation of the reactive intermediate, 5-methylisoxazole-4-carbonyl chloride, and its subsequent reaction with an aromatic amine to form the final API.

G cluster_0 Step 1: Formation of the Acyl Chloride Intermediate cluster_1 Step 2: N-Acylation to form Leflunomide 5-Methylisoxazole-4-carboxylic_acid 5-Methylisoxazole-4-carboxylic acid 5-Methylisoxazole-4-carbonyl_chloride 5-Methylisoxazole-4-carbonyl chloride 5-Methylisoxazole-4-carboxylic_acid->5-Methylisoxazole-4-carbonyl_chloride Chlorination (Toluene, 65-75°C) Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->5-Methylisoxazole-4-carbonyl_chloride 4-Trifluoromethylaniline 4-Trifluoromethylaniline Leflunomide Leflunomide (Crude Product) 5-Methylisoxazole-4-carbonyl_chloride->Leflunomide N-Acylation (Solvent) 4-Trifluoromethylaniline->Leflunomide Base Base (e.g., NaHCO₃) Base->Leflunomide

Caption: General two-step synthesis pathway for Leflunomide.

The following table summarizes quantitative data from various reported methods for the synthesis of Leflunomide.

MethodChlorinating AgentAcylation SolventBaseYield (%)Purity (%)Reference
Method 1Thionyl ChlorideTolueneNaHCO₃8699.5 (by HPLC)[2][4]
Method 2Thionyl ChlorideDimethoxyethane (DME)4-Trifluoromethylaniline (excess)6899.8 (by HPLC)[1][5]
Method 3Thionyl ChlorideToluene/WaterNaHCO₃8896 (by HPLC)[6]

This protocol is a representative example derived from established methods.[2][4]

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (12.5 mL per gram of starting material).

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the solution to 25-30°C.

  • Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 eq).

  • Slowly add thionyl chloride (1.1 eq) to the mixture at 25-30°C.

  • Heat the reaction mixture to 65-75°C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • After completion, cool the reaction mass. The resulting solution of 5-methylisoxazole-4-carbonyl chloride in toluene is typically used directly in the next step without isolation.[3][6]

Step 2: Synthesis of Leflunomide (N-Acylation)

  • In a separate vessel, prepare a mixture of 4-trifluoromethylaniline (1.05 eq), sodium bicarbonate (NaHCO₃) (1.1 eq), and toluene.

  • Warm the mixture to 40°C.

  • Slowly add the solution of 5-methylisoxazole-4-carbonyl chloride from Step 1 to the 4-trifluoromethylaniline mixture over approximately 20 minutes, maintaining the temperature at 40°C.

  • Stir the reaction mixture at this temperature for 3 hours.

  • Heat the mixture to reflux temperature and wash the hot mixture with water (3 x 10 mL).

  • Allow the organic phase to cool to ambient temperature, which will induce the precipitation of Leflunomide as a white powder.

  • Isolate the solid product by filtration.

  • Wash the crystals with a minimal amount of cold solvent.

  • Dry the purified Leflunomide under vacuum at 60-80°C until a constant weight is achieved.[2][4]

G Crude_Leflunomide Crude Leflunomide in Reaction Mixture Precipitation Precipitation/ Crystallization Crude_Leflunomide->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Leflunomide Pure Leflunomide (>99.5% Purity) Drying->Pure_Leflunomide

Caption: Workflow for the purification of Leflunomide.

Application 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents

Derivatives of this compound have shown promise as novel antitubercular agents. Specifically, 5-methylisoxazole-3-carbonyl chloride can be reacted with various amines to produce a library of 5-methylisoxazole-3-carboxamide derivatives.[7] Several of these compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv.[7][8]

The synthesis is a straightforward acylation reaction between 5-methylisoxazole-3-carbonyl chloride and a selected aromatic amine.

G 5-Methylisoxazole-3-carbonyl_chloride 5-Methylisoxazole-3-carbonyl chloride Carboxamide_Derivative 5-Methylisoxazole-3-carboxamide Derivative 5-Methylisoxazole-3-carbonyl_chloride->Carboxamide_Derivative Acylation (Room Temp, 12 hrs) Aromatic_Amine Aromatic Amine (ArNH₂) Aromatic_Amine->Carboxamide_Derivative

Caption: Synthesis of antitubercular 5-methylisoxazole-3-carboxamides.

The following table highlights the antitubercular activity of some synthesized 5-methylisoxazole-3-carboxamide derivatives.

CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µM)Reference
Derivative 103.125[7]
Derivative 143.125[7]
Derivative 96.25[7]
Derivative 136.25[7]

The following is a general procedure for the synthesis of 5-methylisoxazole-3-carboxamide derivatives.[7]

Step 1: Preparation of 5-Methylisoxazole-3-carbonyl chloride

  • Start with 5-methylisoxazole-3-carboxylic acid.

  • React the carboxylic acid with thionyl chloride (SOCl₂) in the presence of ice-cold pyridine.

  • Stir the reaction at room temperature to yield 5-methylisoxazole-3-carbonyl chloride.

Step 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

  • Dissolve the appropriate aromatic amine (ArNH₂) in a suitable solvent.

  • Add the 5-methylisoxazole-3-carbonyl chloride prepared in Step 1 to the amine solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, perform a suitable work-up, which may include washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • Purify the product, typically by recrystallization or column chromatography, to yield the desired 5-methylisoxazole-3-carboxamide derivative.

These protocols and data underscore the importance of this compound and its isomers as versatile and crucial intermediates in the development and synthesis of modern APIs. Their reactivity allows for the efficient construction of complex molecules with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylisoxazole-5-carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and success rate of reactions involving the synthesis of 3-Methylisoxazole-5-carbonyl chloride.

Troubleshooting Guide

Low yield or reaction failure when converting 3-methylisoxazole-5-carboxylic acid to its acyl chloride is a common issue. The primary causes often revolve around reagent quality, reaction conditions, and the inherent instability of the product. This guide addresses the most frequent problems encountered.

Common Issues and Solutions

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Product (Starting material remains)1. Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) has degraded due to improper storage and exposure to moisture.[1] 2. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. Thionyl chloride often requires heating.[2][3] 3. Poor Quality Starting Material: The 3-methylisoxazole-5-carboxylic acid may contain impurities that interfere with the reaction.1. Use a fresh bottle of the chlorinating agent or distill the reagent before use. Store under an inert atmosphere. 2. For SOCl₂, try refluxing for 2-4 hours. For oxalyl chloride with a DMF catalyst, ensure the reaction runs for at least 1-2 hours at room temperature.[2] Monitor reaction progress by quenching a small aliquot with methanol and analyzing for the methyl ester formation via TLC or NMR.[4] 3. Ensure the starting carboxylic acid is pure and thoroughly dried. A synthesis protocol for high-purity 3-methylisoxazole-5-carboxylic acid is provided below.[5]
Product Hydrolyzes Back to Starting Material 1. Presence of Moisture: Acyl chlorides are highly sensitive to water.[1][6] Any moisture in the glassware, solvents, or inert gas stream will hydrolyze the product. 2. Atmospheric Exposure During Workup: The product was exposed to air for too long during isolation.[6]1. Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Use anhydrous solvents. Ensure the inert gas (Nitrogen or Argon) is passed through a drying agent. 2. Perform the reaction and workup under a strict inert atmosphere. It is often best to use the acyl chloride in situ for the next reaction step without isolation to minimize decomposition.[6]
Dark Reaction Mixture / Tar Formation 1. Excessive Heat: The isoxazole ring or other functional groups may be sensitive to high temperatures, especially with neat thionyl chloride, leading to decomposition.[4] 2. Side Reactions with Catalyst: Using too much DMF catalyst with oxalyl chloride can lead to side reactions.[3]1. Use a milder chlorinating agent like oxalyl chloride, which often works at room temperature.[7][8] If using SOCl₂, add it dropwise at a lower temperature before gradually heating, or conduct the reaction in a high-boiling inert solvent instead of neat. 2. Use only a catalytic amount of DMF (e.g., one drop).
Difficult Purification 1. Boiling Point Similarity: The boiling point of the product may be close to that of the excess chlorinating agent (e.g., SOCl₂ BP: 79°C).[8] 2. Gaseous Byproducts Trapped: Byproducts like SO₂ and HCl may not have been fully removed.[9][10]1. Use oxalyl chloride (BP: 62-65°C), which is more volatile and easier to remove under vacuum.[8] Its byproducts (CO, CO₂, HCl) are all gaseous.[7] Alternatively, use a solvent to facilitate the removal of excess reagent via rotary evaporation. 2. After the reaction, apply a vacuum (with an appropriate acid trap) to ensure all gaseous byproducts are removed before proceeding.

Frequently Asked Questions (FAQs)

Q1: My TLC plate just shows the starting material spot. How can I confirm if any acyl chloride has formed?

A: Acyl chlorides are highly reactive and often hydrolyze back to the carboxylic acid on the silica gel of a TLC plate.[6] To verify the reaction, take a small aliquot from the reaction mixture, quench it with anhydrous methanol, and then run a TLC. If the acyl chloride has formed, you will see a new, less polar spot corresponding to the methyl ester of 3-methylisoxazole-5-carboxylic acid.[4]

Q2: Should I use thionyl chloride or oxalyl chloride?

A: The choice depends on the scale and sensitivity of your substrate.

  • Thionyl Chloride (SOCl₂): More economical for large-scale synthesis and its byproducts are gaseous (SO₂ and HCl).[3][7] However, it is highly reactive and often requires heating, which can cause degradation of sensitive molecules.[8][9]

  • Oxalyl Chloride ((COCl)₂): Generally milder, more selective, and the reaction can often be performed at room temperature, which is advantageous for sensitive substrates.[7][8] Its byproducts are also gaseous (CO, CO₂, HCl). It is more expensive and typically used for small to medium-scale reactions.[7] A catalytic amount of DMF is often used to accelerate the reaction.[2]

Quantitative Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in solvent, reflux temperatureIn solvent (e.g., DCM), room temperature[7]
Byproducts SO₂, HCl (both gaseous)[7]CO, CO₂, HCl (all gaseous)[7]
Reactivity High, can lead to side reactionsMilder, more selective[7]
Work-up Excess reagent removed by distillationExcess reagent and solvent removed by evaporation[7]
Cost Less expensive[7]More expensive[7]

Q3: My reaction turned black. What should I do?

A: A black reaction mixture indicates decomposition.[4] This is likely due to excessive heat or a side reaction. Consider switching to a milder method, such as using oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at room temperature. If you must use thionyl chloride, try adding it at 0°C and allowing the reaction to warm to room temperature slowly before any heating is applied.

Q4: Is it necessary to purify this compound?

A: Due to its high reactivity and sensitivity to moisture, it is generally recommended to use the acyl chloride in the subsequent reaction step without purification.[6] After the reaction is complete, the excess chlorinating agent and solvent can be removed under vacuum, and the crude acyl chloride, kept under an inert atmosphere, can be redissolved in an appropriate anhydrous solvent for the next step.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid (Starting Material)

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the high-purity carboxylic acid required for the subsequent reaction.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methylisoxazole-5-carboxylic acid ethyl ester (1 equivalent).

  • Reagents: Add tetrahydrofuran (THF), followed by a solution of sodium hydroxide (2 equivalents) in water, and finally methanol.

  • Reaction: Stir the mixture at room temperature for 18-20 hours under an argon or nitrogen atmosphere.

  • Workup: Transfer the mixture to a separatory funnel and acidify to a pH of 2 using 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (typical yield: ~90%).[5] This product is often pure enough to be used directly in the next step.[5]

Protocol 2: High-Yield Synthesis of this compound (In Situ Use)

This protocol uses oxalyl chloride for a mild and effective conversion.

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, suspend the 3-methylisoxazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst: Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise via syringe. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction mixture should become a clear solution.

  • Completion: The reaction is complete when gas evolution ceases. The resulting solution of this compound is now ready for use in the subsequent reaction. It is not recommended to isolate the product unless absolutely necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Acyl Chloride Synthesis start Start: Low Yield in Acyl Chloride Reaction check_conversion Check Conversion? (Quench aliquot with MeOH, analyze by TLC/NMR) start->check_conversion no_conversion Issue: No Conversion (Only starting material observed) check_conversion->no_conversion No conversion_ok Conversion Observed, but low isolated yield check_conversion->conversion_ok Yes cause_reagent Potential Cause: Inactive Reagent no_conversion->cause_reagent cause_conditions Potential Cause: Incorrect Conditions no_conversion->cause_conditions cause_hydrolysis Potential Cause: Product Hydrolysis conversion_ok->cause_hydrolysis solution_reagent Solution: Use fresh/distilled SOCl₂ or (COCl)₂ cause_reagent->solution_reagent solution_conditions Solution: Increase time/temp or switch to milder reagent cause_conditions->solution_conditions solution_hydrolysis Solution: Use anhydrous conditions. Flame-dry glassware. Use product in situ. cause_hydrolysis->solution_hydrolysis end End: Improved Yield solution_reagent->end solution_conditions->end solution_hydrolysis->end Reaction_Pathway General Reaction Pathway for Acyl Chloride Formation cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product cluster_side_reaction Common Side Reaction RCOOH 3-Methylisoxazole-5-Carboxylic Acid SOCl2 Thionyl Chloride (SOCl₂) - Conditions: Reflux - Byproducts: SO₂, HCl RCOOH->SOCl2 + COCl2 Oxalyl Chloride ((COCl)₂) - Conditions: RT, cat. DMF - Byproducts: CO, CO₂, HCl RCOOH->COCl2 + RCOCl This compound SOCl2->RCOCl COCl2->RCOCl H2O Moisture (H₂O) RCOCl->H2O Hydrolysis H2O->RCOOH

References

Technical Support Center: 3-Methylisoxazole-5-carbonyl chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylisoxazole-5-carbonyl chloride in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the acylation reaction using this compound?

A1: The most common side product is 3-methylisoxazole-5-carboxylic acid, which results from the hydrolysis of the acyl chloride.[1][2] This occurs if there is any moisture present in the reaction setup, including solvents, reagents, or atmosphere.

Q2: Can the isoxazole ring open or rearrange during the acylation reaction?

A2: While the isoxazole ring is generally stable under standard acylation conditions, ring-opening or rearrangement can be a concern, particularly in the presence of strong Lewis acids, which are often used as catalysts in Friedel-Crafts acylations.[3][4] The stability of the isoxazole ring should be considered when choosing a catalyst and reaction conditions.

Q3: Is polyacylation a significant issue in Friedel-Crafts reactions with this compound?

A3: No, polyacylation is generally not a significant side reaction. The acyl group attached to an aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic aromatic substitution.[5][6]

Q4: Can dimerization of this compound occur?

A4: While dimerization of isoxazole derivatives can occur under certain conditions, it is not a commonly reported side product under typical acylation conditions.

Q5: What are potential sources of impurities in my final product?

A5: Impurities can arise from the starting material, this compound, itself. For instance, isomeric impurities from the synthesis of the precursor carboxylic acid could be carried through to the final product.[7] Additionally, incomplete reaction or the presence of the side products mentioned above can lead to impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during acylation reactions with this compound.

Problem 1: Low yield of the desired acylated product and presence of a significant amount of 3-methylisoxazole-5-carboxylic acid.
Possible Cause Suggested Solution
Presence of moisture in the reaction.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure this compound.Use freshly prepared or recently purchased acyl chloride. If the purity is questionable, it can be synthesized from 3-methylisoxazole-5-carboxylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride immediately before use.
Problem 2: Formation of unexpected byproducts, especially in Friedel-Crafts acylations.
Possible Cause Suggested Solution
Lewis acid-induced ring opening or rearrangement.[3][4]Screen for milder Lewis acid catalysts. Optimize the reaction temperature; lower temperatures may disfavor side reactions. Reduce the reaction time.
Reaction with the solvent.Ensure the solvent is inert under the reaction conditions. For Friedel-Crafts reactions, solvents like dichloromethane or carbon disulfide are common.
Problem 3: Complex reaction mixture with multiple unidentified spots on TLC, particularly when acylating amines.
Possible Cause Suggested Solution
Excess amine or base causing product degradation.Use a stoichiometric amount of the amine and base. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations. Monitor the reaction progress by TLC to avoid prolonged reaction times.
The amine substrate is reacting at multiple sites.If the amine has other nucleophilic functional groups, consider using a protecting group strategy.

Summary of Potential Side Products

Side Product Formation Pathway Conditions Favoring Formation Prevention/Minimization
3-Methylisoxazole-5-carboxylic acidHydrolysis of the acyl chloridePresence of waterUse of anhydrous conditions and inert atmosphere.
Ring-opened/rearranged productsLewis acid-catalyzed isoxazole ring cleavageStrong Lewis acids (e.g., AlCl₃), high temperaturesUse of milder Lewis acids, lower reaction temperatures.
Isomeric acylated productsImpurities in the starting acyl chlorideUse of impure starting materialPurification of this compound before use.
Products of product degradationReaction of the desired product with excess nucleophile/baseExcess amine or base, prolonged reaction timesStoichiometric control of reagents, monitoring reaction progress.

Experimental Protocols

General Protocol for Amidation of an Amine with this compound
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1 eq) to the solution and stir.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Acylation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions reagents This compound + Nucleophile (e.g., R-NH2) product Desired Acylated Product reagents->product Acylation hydrolysis_product 3-Methylisoxazole-5-carboxylic acid reagents->hydrolysis_product Hydrolysis (H2O) rearrangement_product Ring-Opened/Rearranged Products reagents->rearrangement_product Rearrangement (Lewis Acid)

Caption: Reaction pathways in the acylation using this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture (Hydrolysis Product Present?) start->check_moisture dry_reagents Use Anhydrous Conditions (Oven-dried glassware, dry solvents) check_moisture->dry_reagents Yes check_catalyst Friedel-Crafts? (Unexpected Byproducts) check_moisture->check_catalyst No end Improved Yield/ Purity dry_reagents->end milder_catalyst Use Milder Lewis Acid Optimize Temperature check_catalyst->milder_catalyst Yes check_stoichiometry Amidation? (Complex Mixture) check_catalyst->check_stoichiometry No milder_catalyst->end adjust_stoichiometry Adjust Amine/Base Stoichiometry Monitor Reaction Time check_stoichiometry->adjust_stoichiometry Yes check_stoichiometry->end No adjust_stoichiometry->end

Caption: Troubleshooting workflow for side products in this compound acylation.

References

Technical Support Center: Purification of Amides from 3-Methylisoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of amides synthesized from 3-Methylisoxazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying amides derived from this compound?

A1: The most common purification techniques are aqueous workup followed by either column chromatography or recrystallization.

  • Aqueous Workup: This initial step is crucial for removing water-soluble impurities. An acidic wash (e.g., dilute HCl) removes unreacted amines, while a basic wash (e.g., NaHCO₃ or Na₂CO₃) removes the hydrolyzed acid chloride (3-Methylisoxazole-5-carboxylic acid).

  • Column Chromatography: Silica gel column chromatography is widely used for separating the target amide from non-polar and closely related impurities.

  • Recrystallization: This

Technical Support Center: 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 3-Methylisoxazole-5-carbonyl chloride.

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs):

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factors affecting the stability of this compound are exposure to moisture and elevated temperatures. As an acyl chloride, it is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid (3-Methylisoxazole-5-carboxylic acid). Thermal decomposition can also occur, leading to the formation of impurities.

Q2: How should this compound be properly stored to ensure its integrity?

A2: To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C).

Q3: I observe a decrease in the purity of my this compound over time. What is the likely cause and how can I prevent it?

A3: A decrease in purity over time is most likely due to hydrolysis from exposure to atmospheric moisture. The primary degradation product is 3-Methylisoxazole-5-carboxylic acid. To prevent this, always handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Ensure that all glassware and solvents are anhydrous before use.

Q4: My reaction with this compound is giving low yields. What are the potential reasons?

A4: Low reaction yields can be attributed to several factors:

  • Degradation of the starting material: If the this compound has been improperly stored, it may have partially hydrolyzed, reducing the amount of active reagent.

  • Presence of moisture: Trace amounts of water in the reaction solvent or on the glassware can consume the acyl chloride.

  • Suboptimal reaction conditions: The reaction temperature, time, or choice of base can significantly impact the yield. Ensure that the reaction is performed under anhydrous conditions and that the chosen base is suitable for the specific transformation.

Q5: Can I use a non-anhydrous solvent for my reaction with this compound?

A5: It is strongly advised to use anhydrous solvents. The high reactivity of the acyl chloride group with water will lead to the formation of the corresponding carboxylic acid, which will not participate in the desired reaction and may complicate purification.

Troubleshooting Common Experimental Issues:

Issue Potential Cause Recommended Solution
Product contains significant amounts of 3-Methylisoxazole-5-carboxylic acid. Hydrolysis of the starting material or during the reaction.Ensure the starting material is of high purity and has been stored correctly. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere.
Reaction is sluggish or does not go to completion. Insufficient reactivity of the nucleophile or steric hindrance.Consider using a more nucleophilic reagent or a suitable catalyst. Increasing the reaction temperature may be an option, but monitor for thermal decomposition.
Formation of colored impurities. Thermal decomposition of the acyl chloride or side reactions.Avoid excessive heating. Purify the starting material if necessary. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Difficulty in purifying the final product. Presence of unreacted starting materials or byproducts.Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ appropriate work-up and purification techniques, such as extraction and column chromatography.

Data Presentation: Stability and Storage Recommendations

Parameter Recommendation/Observation
Storage Temperature 2-8 °C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)
Moisture Highly sensitive to moisture. Hydrolyzes to 3-Methylisoxazole-5-carboxylic acid.
Light Store in a light-resistant container.
Incompatible Materials Water, alcohols, amines, strong bases, and oxidizing agents.

Experimental Protocols

Key Experiment: Amide Synthesis via Acylation of an Amine

This protocol describes a general procedure for the synthesis of an amide by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.

A This compound (Stable) D 3-Methylisoxazole-5-carboxylic acid (Hydrolysis Product) A->D Hydrolysis E Decomposition Products A->E Decomposition B Moisture (H₂O) B->D C Elevated Temperature C->E F Inert Atmosphere (e.g., Ar, N₂) F->A Prevents Hydrolysis G Cool, Dry Storage G->A Minimizes Decomposition

Caption: Factors influencing the stability of this compound.

start Start step1 Dissolve Amine and Base in Anhydrous Solvent start->step1 step2 Cool to 0 °C step1->step2 step3 Add this compound (dropwise) step2->step3 step4 Reaction at RT (Monitor by TLC) step3->step4 step5 Aqueous Work-up step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 end Final Product (Amide) step6->end

Caption: Experimental workflow for amide synthesis.

Technical Support Center: 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Methylisoxazole-5-carbonyl chloride (CAS No. 49783-72-4) is a reactive chemical for laboratory use.[1] Due to limited publicly available data for this specific isomer, this guide is based on the known hazards of acyl chlorides and safety data for closely related isoxazole carbonyl chloride derivatives.[2][3][4][5] Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier and perform a thorough risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a heterocyclic organic compound containing a highly reactive acyl chloride functional group.[6] Its primary hazards are characteristic of this chemical class. It is expected to be a corrosive substance that can cause severe skin burns and serious eye damage.[5][7] The compound is sensitive to air and moisture, reacting with water, which can lead to the release of irritating gases.[2][3] It may also cause an allergic skin reaction.[8]

Q2: How should I properly store this compound?

A2: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[2] Keep it away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[2][4] The storage area should be designated for corrosive materials.[2]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A3: Always handle this compound inside a certified chemical fume hood.[2] Mandatory PPE includes chemical safety goggles and a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile; inspect gloves before use).[2][9] Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated before reuse.[3][8]

Q4: What should I do in the event of a small spill?

A4: For a minor spill, ensure you are wearing the appropriate PPE.[10] Do not use water.[3] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for acid chlorides.[4][11] Starting from the outside and working inwards, carefully sweep the material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[4][12] Clean the spill area with a dry cloth, followed by a cloth lightly dampened with an appropriate organic solvent if necessary. Ventilate the area well.[11]

Q5: What are the immediate first-aid measures for accidental exposure?

A5: Immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Flush the affected skin area with large amounts of water and soap for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Q6: My reaction yield is low or the product is impure. What are some common experimental issues?

A6: Given its reactivity, several factors can affect your experiment:

  • Reagent Degradation: The most common issue is the hydrolysis of the carbonyl chloride back to the less reactive carboxylic acid due to exposure to moisture from the air, solvents, or glassware. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere with anhydrous solvents.

  • Purity of Starting Material: Use a freshly opened bottle or a properly stored sample. Over time, even with proper storage, some degradation can occur.

  • Reaction Temperature: Acyl chlorides are highly reactive, and side reactions can occur at elevated temperatures. Consider running your reaction at a lower temperature.

Data & Properties

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound5-Methylisoxazole-3-carbonyl chloride3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
CAS Number 49783-72-4[1]39499-34-8[13]25629-50-9
Molecular Formula C₅H₄ClNO₂C₅H₄ClNO₂[13]C₁₁H₇Cl₂NO₂
Molecular Weight 145.54 g/mol [1]145.54 g/mol [14]256.09 g/mol [8]
Appearance Solid, Low Melting Solid[1]Liquid[13]Cream Solid[8]
Purity 95%[1]~98%[13]≤100%[8]

Table 2: Personal Protective Equipment (PPE) Quick Guide

Body AreaRequired ProtectionNotes
Eyes/Face Chemical safety goggles AND full-face shield.[2]Standard safety glasses are not sufficient.
Hands/Skin Chemical-resistant gloves (e.g., Butyl, Viton).[2]Inspect gloves for tears or holes before each use.[9]
Body Flame-retardant lab coat.Remove immediately if splashed.
Respiratory Use only within a certified chemical fume hood.[2]A respirator may be required for large spills or emergencies.[9]

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly. All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Place the sealed bottle of this compound in a desiccator or glove box to bring to room temperature if it was stored refrigerated.

  • Dispensing: Conduct all transfers inside the fume hood. Briefly remove the cap and quickly weigh the required amount into your reaction vessel under a stream of inert gas (e.g., nitrogen or argon).

  • Sealing: Tightly reseal the bottle immediately after dispensing. Purge the headspace of the bottle with inert gas before final sealing to protect the remaining reagent.

  • Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the chemical using a dry cloth or paper towel, followed by a wipe with an appropriate solvent (e.g., acetone), ensuring all waste is disposed of as hazardous.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Protocol 2: Emergency Spill Response

  • Assess the Situation: Determine the size and nature of the spill. For any spill larger than what can be safely handled by trained personnel (e.g., >1 L) or any spill outside of a fume hood, evacuate the area immediately.[11][12]

  • Alert Personnel: Notify all personnel in the immediate vicinity.[12]

  • Don PPE: Put on all required PPE, including respiratory protection if necessary and available.[10]

  • Contain the Spill: If the spill is liquid, create a dike around the spill using an inert, non-combustible absorbent material (e.g., dry sand, vermiculite).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize/Absorb: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[12]

  • Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a heavy-duty, labeled plastic container for hazardous waste.[15]

  • Final Decontamination: Wipe the spill area with a cloth, which should also be placed in the hazardous waste container. Wash the area with soap and water, if appropriate for the surface.[12]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.[15]

Visual Guides

Caption: Decision workflow for handling a chemical spill.

ChemicalIncompatibility main 3-Methylisoxazole-5- carbonyl chloride water Water / Moisture main->water Violent Reaction, Corrosive Fumes alcohols Alcohols / Amines main->alcohols Exothermic Reaction bases Strong Bases main->bases Vigorous Reaction oxidizers Strong Oxidizing Agents main->oxidizers Fire/Explosion Hazard

Caption: Key chemical incompatibilities.

References

Optimizing reaction conditions for 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 3-Methylisoxazole-5-carbonyl chloride. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and use of this compound.

Synthesis of this compound from 3-Methylisoxazole-5-carboxylic acid
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Acid Chloride Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred at reflux for an adequate duration (typically 1-5 hours) when using thionyl chloride or oxalyl chloride.[1][2] - Monitor the reaction progress using TLC by spotting a small aliquot of the reaction mixture, quenching it with methanol to form the methyl ester, and comparing it to the starting carboxylic acid spot.
Moisture contamination: this compound is moisture-sensitive and can hydrolyze back to the carboxylic acid.[3]- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Degradation of the starting material or product: The isoxazole ring can be sensitive to harsh acidic or basic conditions.[5]- Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of oxalyl chloride or thionyl chloride). - For oxalyl chloride reactions, a catalytic amount of DMF is often used; ensure it is anhydrous.
Product is Dark in Color or Contains Impurities Side reactions: Prolonged heating or use of excessive chlorinating agent can lead to side reactions and decomposition.- Minimize the reaction time once the starting material is consumed. - Use freshly distilled thionyl chloride if it is old or discolored.
Incomplete removal of excess chlorinating agent: Residual thionyl chloride or oxalyl chloride can co-distill with the product or interfere with subsequent reactions.- After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. - A co-evaporation step with an anhydrous solvent like toluene can help remove trace amounts of the chlorinating agent.[6]
Acylation Reactions using this compound
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acylated Product Deactivation of the acid chloride: The acid chloride may have hydrolyzed due to moisture.[3]- Ensure the reaction is carried out under anhydrous conditions. - Use a freshly prepared or properly stored sample of this compound.
Poor nucleophilicity of the amine/alcohol: The nucleophile may not be reactive enough under the chosen conditions.- Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction and to activate the nucleophile.[7] - For less reactive nucleophiles, consider using a stronger base or a different solvent.
Side reactions: The nucleophile or the product might be unstable under the reaction conditions.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Add the acid chloride solution dropwise to the solution of the nucleophile and base.
Formation of Multiple Products Diacylation or other side reactions: An excess of the acid chloride or reaction at a high temperature can lead to multiple acylations or other side reactions.- Use a stoichiometric amount or a slight excess of the nucleophile. - Control the reaction temperature carefully.
Ring-opening of the isoxazole: The isoxazole ring can be susceptible to nucleophilic attack under certain conditions.[5]- Use milder reaction conditions (lower temperature, less reactive base). - Monitor the reaction closely and stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4]

Q2: What is the best chlorinating agent to use for the synthesis of this compound?

A2: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used.[8][9][10] Thionyl chloride is often used neat or with a solvent at reflux. Oxalyl chloride is typically used with a catalytic amount of DMF in a solvent like DCM at room temperature. The choice may depend on the scale of the reaction and the desired purity, as the byproducts of the oxalyl chloride reaction (CO, CO₂, HCl) are all gaseous, which can simplify purification.

Q3: My reaction to form an amide with this compound is not working. What should I check first?

A3: First, verify the quality and integrity of your this compound. It may have hydrolyzed if not stored properly. Second, ensure your reaction is completely anhydrous. Third, check that you are using a suitable base (like pyridine or triethylamine) to neutralize the HCl byproduct.[7]

Q4: Can I purify this compound?

A4: Yes, it can be purified by distillation under reduced pressure.[1] However, care must be taken to avoid decomposition at high temperatures. It is often used crude in the next step after removing the excess chlorinating agent and solvent.

Q5: What are the main safety precautions when working with this compound?

A5: this compound is a corrosive substance that causes severe skin burns and eye damage.[3][11] It is also moisture-sensitive and reacts with water to release toxic gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][11]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from the hydrolysis of the corresponding methyl ester.[12]

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide (NaOH)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of THF and methanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 with 1 N HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a white solid. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This is a general procedure based on the use of thionyl chloride.[6][13]

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methylisoxazole-5-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents if used as solvent, or 1.5-2 equivalents if a solvent like toluene is used).

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction should be performed in a fume hood as HCl and SO₂ gases are evolved.

  • Monitor the reaction by TLC (after quenching an aliquot with methanol) to confirm the disappearance of the starting material.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Protocol 3: Amide Formation using this compound

This protocol is a general procedure for acylation of an amine.[7]

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Pyridine or triethylamine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirring amine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it successively with 1 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Isoxazole Acyl Chlorides

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-phenyl-5-methyl-4-isoxazolecarboxylic acidBis(trichloromethyl) carbonateN,N-dimethylformamideChlorobenzene130595.199.8[1]
3-phenyl-5-methyl-4-isoxazolecarboxylic acidBis(trichloromethyl) carbonateTetrabutylureaToluene110597.399.8[1]
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acidBis(trichloromethyl) carbonateTetrabutylureaToluene110295.699.6[2]
5-methylisoxazole-4-carboxylic acidThionyl chloride-TolueneReflux2.5--[6]

Visualizations

experimental_workflow_synthesis cluster_0 Synthesis of 3-Methylisoxazole-5-carboxylic acid start_acid Methyl 3-methyl-5- isoxazolecarboxylate hydrolysis Hydrolysis (NaOH, THF/MeOH/H2O) start_acid->hydrolysis acidification Acidification (1N HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification_acid Drying and Concentration extraction->purification_acid product_acid 3-Methylisoxazole-5- carboxylic acid purification_acid->product_acid

Caption: Workflow for the synthesis of 3-Methylisoxazole-5-carboxylic acid.

experimental_workflow_acid_chloride cluster_1 Synthesis of this compound start_chloride 3-Methylisoxazole-5- carboxylic acid chlorination Chlorination (SOCl2 or (COCl)2) start_chloride->chlorination removal Removal of Excess Reagent (Reduced Pressure) chlorination->removal product_chloride 3-Methylisoxazole-5- carbonyl chloride removal->product_chloride

Caption: Workflow for the synthesis of this compound.

experimental_workflow_acylation cluster_2 Acylation Reaction start_acylation 3-Methylisoxazole-5- carbonyl chloride + Amine/Alcohol reaction Reaction (Base, Anhydrous Solvent) start_acylation->reaction workup Aqueous Workup reaction->workup purification_acylation Purification (Chromatography/Recrystallization) workup->purification_acylation product_acylation Acylated Product (Amide/Ester) purification_acylation->product_acylation

Caption: General workflow for acylation reactions.

References

Technical Support Center: Handling 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3-Methylisoxazole-5-carbonyl chloride to minimize hydrolysis and ensure experimental success.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound, focusing on the prevention of hydrolysis.

Issue Possible Cause(s) Recommended Solution(s)
Low reaction yield or formation of 3-Methylisoxazole-5-carboxylic acid as a byproduct. Hydrolysis of this compound due to exposure to moisture.- Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Solvent purity: Use freshly distilled or commercially available anhydrous solvents. Test solvents for water content prior to use. - Reagent purity: Ensure all other reagents are anhydrous.
Fuming upon opening the reagent bottle. Reaction with atmospheric moisture. Acyl chlorides react with water to produce HCl gas, which appears as fumes.- Handle in a fume hood: Always open and handle the reagent in a well-ventilated fume hood. - Inert atmosphere: If possible, open the container in a glovebox or under a stream of inert gas. - Minimize exposure: Quickly dispense the required amount and tightly reseal the bottle.
Inconsistent reaction outcomes. Degradation of the stock reagent over time due to repeated exposure to small amounts of moisture.- Aliquot the reagent: Upon receiving, aliquot the this compound into smaller, single-use vials under an inert atmosphere. - Proper storage: Store aliquots in a desiccator or a dry, cool, and well-ventilated area.[1]
Precipitate formation in the reagent bottle. The precipitate is likely the hydrolyzed product, 3-Methylisoxazole-5-carboxylic acid, which is a solid.[2]- Assess purity: Before use, assess the purity of the reagent using analytical techniques such as ¹H NMR or HPLC. - Purification (if necessary): If significant hydrolysis has occurred, the material may need to be purified by distillation or recrystallization, though resynthesis is often more practical.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To prevent hydrolysis, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[1] For long-term storage, it is advisable to place the sealed container inside a desiccator in a cool, dry, and well-ventilated area away from sources of moisture.

Q2: What are the signs of hydrolysis in my this compound sample?

A2: The most immediate sign is fuming when the container is opened, which is due to the formation of HCl gas upon reaction with air moisture. A loss of clarity, the presence of a white solid (3-Methylisoxazole-5-carboxylic acid), or a decrease in potency in reactions are also indicators of hydrolysis.

Q3: Can I use a solvent that is not certified as anhydrous?

A3: It is strongly discouraged. The use of non-anhydrous solvents is a primary cause of acyl chloride hydrolysis. If you must use a solvent that is not pre-packaged as anhydrous, it should be appropriately dried using standard laboratory techniques (e.g., distillation from a suitable drying agent) and its water content verified before use.

Q4: How can I monitor the purity of my this compound?

A4: The purity can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of isoxazole derivatives.[3][4] ¹H NMR spectroscopy can also be used to detect the presence of the corresponding carboxylic acid impurity.

Q5: What is the visible evidence of a reaction between an acyl chloride and water?

A5: The reaction is often vigorous and exothermic. You may observe the evolution of a steamy, acidic gas, which is hydrogen chloride.

Section 3: Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the steps for safely handling and dispensing the reagent to minimize exposure to atmospheric moisture.

  • Preparation:

    • Ensure all necessary personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Work exclusively in a certified chemical fume hood.

    • Prepare oven-dried glassware and syringes. Allow them to cool to room temperature in a desiccator before use.

  • Dispensing:

    • If available, perform the transfer inside a glovebox with a dry, inert atmosphere.

    • If a glovebox is not available, use a Schlenk line or a similar setup to maintain an inert atmosphere.

    • Puncture the septum of the reagent bottle with a needle connected to a source of dry nitrogen or argon to create a positive pressure of inert gas.

    • Use a dry, clean syringe to withdraw the desired volume of the liquid reagent.

    • Immediately dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.

    • Wipe the tip of the syringe needle and quench any residual reagent in the syringe with a suitable alcohol (e.g., isopropanol) in a separate container within the fume hood.

    • Tightly reseal the reagent bottle, ensuring the septum is not compromised. Wrap the cap and neck with paraffin film for extra protection.

Protocol 2: Monitoring Hydrolysis via HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its hydrolyzed form, 3-Methylisoxazole-5-carboxylic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase column, such as a C18 column, is typically suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[4]

  • Sample Preparation:

    • Carefully prepare a dilute solution of the this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

    • It is advisable to derivatize the acyl chloride to a more stable ester or amide immediately before analysis to prevent hydrolysis on the column. This can be achieved by adding a small amount of a high-purity, anhydrous alcohol (like methanol) or an amine to a known concentration of the acyl chloride solution. The resulting ester or amide can then be quantified.

    • Prepare a standard of the expected hydrolysis product, 3-Methylisoxazole-5-carboxylic acid, to determine its retention time.

  • Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to the derivatized product and any peak that matches the retention time of the carboxylic acid standard.

    • The relative peak areas can be used to estimate the extent of hydrolysis.

Section 4: Visualizations

Hydrolysis_Pathway 3-Methylisoxazole-5-carbonyl_chloride This compound Hydrolysis_Product 3-Methylisoxazole-5-carboxylic acid 3-Methylisoxazole-5-carbonyl_chloride->Hydrolysis_Product Hydrolysis Water H₂O (Moisture) Water->Hydrolysis_Product Byproduct HCl (gas)

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Store Store in cool, dry, dark place Inert_Atmosphere Store under inert atmosphere (N₂ or Ar) Store->Inert_Atmosphere Fume_Hood Work in a fume hood Store->Fume_Hood Desiccator Use a desiccator Inert_Atmosphere->Desiccator Anhydrous_Glassware Use oven-dried glassware Fume_Hood->Anhydrous_Glassware Anhydrous_Solvents Use anhydrous solvents Anhydrous_Glassware->Anhydrous_Solvents Inert_Atmosphere_Handling Handle under inert atmosphere Anhydrous_Solvents->Inert_Atmosphere_Handling Reaction_Setup Set up reaction under inert atmosphere Inert_Atmosphere_Handling->Reaction_Setup Add_Reagent Add this compound Reaction_Setup->Add_Reagent Monitor_Reaction Monitor reaction progress (TLC, HPLC, etc.) Add_Reagent->Monitor_Reaction

Caption: Workflow for minimizing hydrolysis.

References

Alternative to thionyl chloride for isoxazole acid chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals seeking alternatives to thionyl chloride for isoxazole acid chloride synthesis.

This center provides troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to thionyl chloride for the synthesis of isoxazole acid chlorides. The primary alternatives discussed are oxalyl chloride and cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to thionyl chloride for my isoxazole acid chloride synthesis?

A1: While thionyl chloride is a common and effective reagent, alternatives may be preferable for several reasons:

  • Milder Reaction Conditions: Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), typically allows for the reaction to be run at room temperature, which can be beneficial for sensitive isoxazole substrates that might be prone to degradation or side reactions at the higher temperatures often required for thionyl chloride reactions.[1][2]

  • Cleaner Reactions and Byproducts: Both oxalyl chloride and thionyl chloride produce gaseous byproducts, simplifying reaction work-up.[3][4] However, oxalyl chloride is often considered to give cleaner reactions with fewer side products.[5]

  • Selectivity: Oxalyl chloride is generally considered a milder and more selective reagent compared to thionyl chloride, which can be an advantage when working with complex molecules containing multiple functional groups.[3][4]

Q2: What are the most common and effective alternatives to thionyl chloride for this transformation?

A2: The most widely used and effective alternatives for converting isoxazole carboxylic acids to their corresponding acid chlorides are:

  • Oxalyl chloride ((COCl)₂): Typically used in conjunction with a catalytic amount of DMF in an inert solvent like dichloromethane (DCM).[2] This method is known for its mild conditions and high yields.

  • Cyanuric chloride (C₃N₃Cl₃): This reagent, often used with a base like triethylamine (TEA) in a solvent such as acetone, provides another effective method for acid chloride formation.[6]

Q3: Are there any stability concerns for the isoxazole ring under these reaction conditions?

A3: The isoxazole ring is generally stable under the conditions used for acid chloride formation with oxalyl chloride or cyanuric chloride.[7] However, the isoxazole ring can be susceptible to ring-opening under certain conditions, such as in the presence of strong bases or nucleophiles, or under reductive or specific photochemical conditions.[8] It is important to follow established protocols and avoid harsh conditions to maintain the integrity of the isoxazole ring.

Troubleshooting Guides

Issue 1: Low or No Yield of Isoxazole Acid Chloride
Possible Cause Troubleshooting Step
Incomplete reaction - With Oxalyl Chloride: Ensure a catalytic amount of fresh DMF is used. The reaction often shows gas evolution (CO, CO₂), and the cessation of this can indicate completion. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored carefully to avoid potential degradation. - With Cyanuric Chloride: Ensure stoichiometric amounts of triethylamine are used to neutralize the HCl produced. The reaction may require several hours to go to completion.
Degradation of starting material or product - The isoxazole ring can be sensitive to strong acids or bases. Ensure the reaction is run under anhydrous conditions, as water will hydrolyze the acid chloride back to the carboxylic acid. - If using heat, monitor the reaction closely by TLC to check for the appearance of degradation products.
Poor quality of reagents - Use freshly opened or properly stored oxalyl chloride, as it is sensitive to moisture. - Ensure solvents are anhydrous.
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Ring-opening of the isoxazole - Although less common under these conditions, if ring-opened products are observed, consider running the reaction at a lower temperature. Oxalyl chloride/DMF reactions can often be run at 0 °C to room temperature.
Reaction with other functional groups - Oxalyl chloride is generally more selective than thionyl chloride.[3] However, if your substrate contains other nucleophilic groups (e.g., unprotected amines or alcohols), they may react. Protection of these groups may be necessary.
Dimerization or polymerization - This can occur if the isoxazole acid chloride is unstable. It is often best to use the acid chloride in the subsequent reaction step immediately after its formation and isolation.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Isoxazole Acid Chloride Synthesis

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) (Baseline) Neat or in toluene, refluxSO₂(g), HCl(g)Inexpensive, volatile byproductsHigh reaction temperature, can lead to side reactions with sensitive substrates
Oxalyl Chloride ((COCl)₂) / cat. DMF DCM or THF, 0 °C to RTCO(g), CO₂(g), HCl(g)Mild conditions, high yields, clean reactions, volatile byproductsMore expensive than thionyl chloride
Cyanuric Chloride (C₃N₃Cl₃) / TEA Acetone, RTTriazine byproducts (solid), Triethylammonium chloride (solid)Mild conditions, inexpensive reagentSolid byproducts require filtration for removal

Table 2: Reported Yields for Isoxazole Acid Chloride Synthesis

Isoxazole Carboxylic AcidReagentConditionsYieldReference
5-Methylisoxazole-4-carboxylic acidThionyl chlorideToluene, reflux, 2.5 hNot specified, used in-situ[9]
3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acidBis(trichloromethyl) carbonate, cat. DMFToluene, 40-50 °C, 3-4 h>95%Patent CN1535960A
General Carboxylic AcidsOxalyl chloride, cat. DMFDCM, RT, 1.5 hHigh (general procedure)[10]
General Carboxylic AcidsCyanuric chloride, TEAAcetone, 20-30 °C, 3 hHigh (general procedure)[6]

Note: Direct comparative yield data for the same isoxazole substrate under different chlorinating conditions is limited in the literature. The table presents available data for specific isoxazole derivatives or general procedures.

Experimental Protocols

Protocol 1: Synthesis of Isoxazole Acid Chloride using Oxalyl Chloride and Catalytic DMF

This protocol is a general procedure based on the conversion of carboxylic acids to acid chlorides.

Materials:

  • Isoxazole carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the isoxazole carboxylic acid.

  • Add anhydrous DCM to dissolve or suspend the acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride to the mixture, followed by the addition of a catalytic amount of anhydrous DMF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap to capture the corrosive gases.

  • The resulting crude isoxazole acid chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of Isoxazole Acid Chloride using Cyanuric Chloride and Triethylamine

This protocol is a general procedure based on the method described by Venkataraman & Wagle.[6]

Materials:

  • Isoxazole carboxylic acid (2.0 equiv)

  • Cyanuric chloride (1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetone

Procedure:

  • In a flask, dissolve the isoxazole carboxylic acid and cyanuric chloride in anhydrous acetone at room temperature (20-30 °C).

  • Add triethylamine to the solution and stir the mixture.

  • Continue stirring for approximately 3 hours. The formation of a precipitate (triazine byproducts and triethylammonium chloride) will be observed.

  • Upon completion, remove the acetone under reduced pressure.

  • The resulting acid chloride can be taken up in a suitable solvent (e.g., carbon tetrachloride or DCM) and the solid byproducts removed by filtration.[6] The filtrate containing the isoxazole acid chloride can then be used for the subsequent reaction.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Isoxazole Acid Chloride Synthesis cluster_reagents Chlorinating Agents thionyl Thionyl Chloride (SOCl₂) acid_chloride Isoxazole Acid Chloride thionyl->acid_chloride oxalyl Oxalyl Chloride ((COCl)₂) oxalyl->acid_chloride cyanuric Cyanuric Chloride (C₃N₃Cl₃) cyanuric->acid_chloride start Isoxazole Carboxylic Acid start->acid_chloride Chlorination end Further Reactions (e.g., Amide/Ester Formation) acid_chloride->end

Caption: General workflow for the synthesis of isoxazole acid chlorides.

oxalyl_chloride_mechanism Mechanism: Oxalyl Chloride/DMF DMF DMF Vilsmeier Vilsmeier Reagent (Active Chlorinating Agent) DMF->Vilsmeier OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate IsoxazoleCOOH Isoxazole Carboxylic Acid IsoxazoleCOOH->Intermediate Attack on Vilsmeier Reagent IsoxazoleCOCl Isoxazole Acid Chloride Intermediate->IsoxazoleCOCl Chloride Attack & Elimination Byproducts CO, CO₂, HCl Intermediate->Byproducts

Caption: Mechanism of acid chloride formation using oxalyl chloride/DMF.

cyanuric_chloride_mechanism Mechanism: Cyanuric Chloride/TEA IsoxazoleCOOH Isoxazole Carboxylic Acid Carboxylate Isoxazole Carboxylate IsoxazoleCOOH->Carboxylate TEA Triethylamine (TEA) TEA->Carboxylate Deprotonation Adduct Active Adduct Carboxylate->Adduct Nucleophilic Attack CyanuricCl Cyanuric Chloride CyanuricCl->Adduct IsoxazoleCOCl Isoxazole Acid Chloride Adduct->IsoxazoleCOCl Chloride Transfer & Elimination Byproduct Triazine Byproduct (solid) Adduct->Byproduct

Caption: Proposed mechanism of acid chloride formation using cyanuric chloride/TEA.

References

Technical Support Center: Managing Corrosive Byproducts in Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the management of corrosive byproducts during the synthesis of acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most common corrosive byproducts generated during acyl chloride synthesis?

A1: The primary corrosive byproduct in nearly all acyl chloride syntheses is hydrogen chloride (HCl) gas.[1][2] Depending on the chlorinating agent used, other corrosive and hazardous byproducts may also be generated.

  • Thionyl chloride (SOCl₂): Produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and can be conveniently removed from the reaction mixture.[3][4]

  • Oxalyl chloride ((COCl)₂): Decomposes into carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are gaseous byproducts.[3]

  • Phosphorus pentachloride (PCl₅): Generates hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃), a corrosive liquid.[4][5]

  • Phosphorus trichloride (PCl₃): Produces phosphorous acid (H₃PO₃), a solid byproduct.[4]

Q2: How can I minimize the formation of these corrosive byproducts?

A2: While the formation of stoichiometric byproducts is unavoidable, their impact can be managed. The choice of chlorinating agent is crucial. Using thionyl chloride or oxalyl chloride is often preferred in laboratory settings because their byproducts are gaseous, simplifying purification.[3][5] For sensitive substrates where milder conditions are necessary, oxalyl chloride is often the reagent of choice, typically used with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Q3: What are the best practices for neutralizing HCl gas during the reaction?

A3: HCl gas can be neutralized in situ by adding a non-nucleophilic base to the reaction mixture.

  • Pyridine: Often used as a solvent or co-solvent, pyridine effectively scavenges HCl to form pyridinium chloride.[6] It can also act as a nucleophilic catalyst, potentially accelerating the reaction.

  • Triethylamine (NEt₃): Another common base used to neutralize HCl.

  • Excess Amine Reactant: If the acyl chloride is being used to synthesize an amide, using two equivalents of the amine reactant is a common strategy. One equivalent acts as the nucleophile, while the second equivalent neutralizes the HCl byproduct.

Q4: My reaction is complete, but I'm concerned about residual corrosive reagents and byproducts. How should I quench the reaction safely?

A4: Quenching is a critical step to neutralize any remaining reactive species. The choice of quenching agent depends on the desired workup and the stability of the product.

  • Ice-cold water or aqueous base: Slowly and carefully pouring the reaction mixture over crushed ice or a cold, dilute aqueous base (like sodium bicarbonate) will hydrolyze the excess acyl chloride and chlorinating agent. This is an exothermic process and should be done with caution in a fume hood.

  • Anhydrous alcohol: Adding an anhydrous alcohol (e.g., methanol or ethanol) will convert the excess acyl chloride to the corresponding ester, which may be easier to separate during purification than the carboxylic acid formed from water quenching.

  • Anhydrous toluene: To remove excess thionyl chloride, adding anhydrous toluene and removing it under reduced pressure (co-evaporation) is an effective technique.[7]

Q5: How can I effectively scrub the off-gas from my reaction to prevent the release of corrosive vapors?

A5: A laboratory-scale gas scrubber is essential for safely handling the corrosive off-gases. The exhaust from your reaction vessel should be directed through a tube into a series of gas washing bottles (bubblers) containing a neutralizing solution. A common and effective scrubbing solution is a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This will neutralize acidic gases like HCl and SO₂.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Vigorous, uncontrolled gas evolution 1. Addition of chlorinating agent is too rapid.2. Reaction temperature is too high.1. Add the chlorinating agent dropwise using an addition funnel.2. Cool the reaction mixture in an ice bath during the addition.
Low yield of acyl chloride 1. Incomplete reaction.2. Hydrolysis of the product due to moisture.3. Inefficient removal of HCl is inhibiting the forward reaction.1. Increase reaction time or gently warm the mixture after the initial addition.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add a non-nucleophilic base like pyridine to scavenge HCl.
Product degradation 1. Reaction conditions are too harsh for a sensitive substrate.2. High reaction temperatures.1. Switch to a milder chlorinating agent like oxalyl chloride with a DMF catalyst.2. Perform the reaction at room temperature or below.
Difficulty in purifying the product 1. Liquid byproducts (e.g., POCl₃) are difficult to separate.2. Incomplete removal of excess chlorinating agent.1. Choose a chlorinating agent with gaseous byproducts (SOCl₂ or (COCl)₂).2. Remove volatile reagents and byproducts under reduced pressure. Co-evaporation with an inert solvent like toluene can be effective.[7]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)Triphosgene (BTC) with DMF
Byproducts SO₂, HCl (gaseous)[8]CO, CO₂, HCl (gaseous)[3]POCl₃ (liquid), HCl (gaseous)[5]CO₂, HCl (gaseous)
Reaction Conditions Typically reflux temperature[8]Often room temperature[8]Room temperature to gentle warming50°C[9]
Reactivity Highly reactive[8]Milder, more selective[10]Very reactiveHigh
Work-up Distillation of excess reagent[8]Evaporation of excess reagent[8]Difficult separation of POCl₃[4]Filtration and evaporation
Typical Yields Good to excellentGood to excellentGoodExcellent[9]

Table 2: Synthesis of Acyl Chlorides using Triphosgene (BTC) and a Catalytic Amount of DMF

Reaction conditions: carboxylic acid (100 mmol), BTC (37 mmol), DMF (3 mmol), THF (25 mL).[9]

EntryCarboxylic AcidTime (h)Yield (%)
1Benzoic acid693
24-Methylbenzoic acid695
34-Methoxybenzoic acid794
44-Chlorobenzoic acid692
54-Nitrobenzoic acid890
6Phenylacetic acid596
7Cinnamic acid791

Experimental Protocols

Protocol 1: General Synthesis of an Acyl Chloride using Thionyl Chloride

This protocol describes the conversion of a generic carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Dropping funnel

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the round-bottom flask, add the carboxylic acid and the anhydrous solvent.

  • Begin stirring the solution and gently heat to reflux.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the reaction mixture via the dropping funnel.

  • Continue to reflux the mixture for 1-3 hours, or until gas evolution ceases. The off-gas (HCl and SO₂) should be directed to a gas scrubber containing a dilute NaOH solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride by distillation or under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.[7]

  • The resulting crude acyl chloride can be used directly or purified by distillation under reduced pressure.

Protocol 2: Quenching of an Acyl Chloride Reaction

This protocol outlines a safe procedure for quenching a reaction mixture containing excess acyl chloride and chlorinating agent.

Materials:

  • Reaction mixture containing acyl chloride

  • Beaker with crushed ice and a dilute aqueous solution of sodium bicarbonate (NaHCO₃)

  • Stir bar and magnetic stir plate

Procedure:

  • In a fume hood, place a large beaker containing crushed ice and a stirred solution of saturated aqueous sodium bicarbonate.

  • Slowly and carefully, add the cooled reaction mixture dropwise to the stirred bicarbonate solution. Be prepared for vigorous gas evolution (CO₂ from the neutralization of HCl and hydrolysis of some reagents).

  • Continue stirring the mixture until all the reaction mixture has been added and gas evolution has subsided.

  • The aqueous mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the desired product (if it is not the hydrolyzed carboxylic acid).

  • The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Apparatus (Flask, Condenser, Scrubber) prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup add_acid Add Carboxylic Acid & Solvent setup->add_acid add_chlorinating_agent Slowly Add Chlorinating Agent add_acid->add_chlorinating_agent react Heat/Stir (Monitor Gas Evolution) add_chlorinating_agent->react cool Cool Reaction Mixture react->cool remove_excess Remove Volatiles (Reduced Pressure) cool->remove_excess quench Quench Reaction (e.g., with ice water) remove_excess->quench purify Purify Product (e.g., Distillation) quench->purify

Caption: Experimental workflow for acyl chloride synthesis.

byproduct_management cluster_source At Source cluster_post Post-Reaction start Corrosive Byproduct Management Strategy reagent_choice Select Chlorinating Agent (SOCl₂ or (COCl)₂ for gaseous byproducts) start->reagent_choice in_situ In Situ Neutralization (e.g., Pyridine, NEt₃) start->in_situ off_gas Off-Gas Scrubbing (NaOH or NaHCO₃ solution) start->off_gas quenching Reaction Quenching (Water, Alcohol, or Base) start->quenching purification Purification (Distillation, Co-evaporation) start->purification

Caption: Byproduct management decision tree.

References

Technical Support Center: Column Chromatography Purification of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the challenges of purifying isoxazole compounds using column chromatography. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your purification workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of isoxazole derivatives, providing step-by-step solutions to overcome common obstacles.

Issue 1: My isoxazole compound is not eluting from the column.

  • Question: I've loaded my crude isoxazole product onto the silica gel column and have been running the selected solvent system, but I'm not seeing my compound elute. What could be the problem?

  • Answer: Several factors could be preventing your isoxazole from eluting:

    • Inappropriate Solvent System: The eluent may not be polar enough to move your compound down the column. Isoxazoles have a range of polarities depending on their substituents. It is crucial to develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. An ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[1]

    • Compound Decomposition: Isoxazoles can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[2] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a streak or multiple spots appear, your compound is likely decomposing on the silica.

    • Incorrect Solvent Preparation: Double-check that you have prepared the solvent mixture correctly and have not accidentally reversed the polar and nonpolar components.[2]

    • Compound Came Off in the Solvent Front: It's possible your compound is very nonpolar and eluted very quickly in the solvent front. Check the very first fractions collected.[2]

    • Dilute Fractions: The eluted fractions may be too dilute to detect your compound easily. Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[2]

Issue 2: My purified isoxazole fractions are contaminated with impurities.

  • Question: I've completed the column chromatography, but my TLC analysis of the collected fractions shows the presence of starting materials or byproducts along with my desired isoxazole. How can I improve the separation?

  • Answer: Achieving pure fractions requires careful optimization of the separation conditions:

    • Optimize the Solvent System: Poor separation is often due to a suboptimal eluent. A solvent system that gives a larger difference in Rf values between your product and the impurities on a TLC plate will provide better separation on the column. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Proper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and co-elution of compounds. Ensure your silica gel is packed uniformly without any air bubbles.

    • Removal of Common Byproducts:

      • Unreacted 1,3-Diketones: These are generally more polar than the corresponding isoxazoles. A base wash (e.g., 5% NaOH or 5% NaHCO₃) of the organic layer during the initial work-up can help remove acidic diketones.[3]

      • Furoxans (Nitrile Oxide Dimers): These byproducts from 1,3-dipolar cycloaddition reactions can often be separated by careful column chromatography or recrystallization.[3][4]

Issue 3: The crude isoxazole product is an oil and difficult to load onto the column.

  • Question: My isoxazole product is an oil after the initial work-up, making it challenging to apply to the column. What is the best way to handle this?

  • Answer: Oily products are common and can be handled in a couple of ways for column chromatography:

    • Direct Loading: Dissolve the oil in a minimum amount of a suitable solvent, ideally the non-polar component of your eluent system or a slightly more polar solvent if necessary for dissolution.[5][6] Carefully apply this solution to the top of the silica gel.

    • Dry Loading: This method is often preferred for tricky separations or when the product has poor solubility in the initial eluent.[5]

      • Dissolve your oily product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5]

      • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

      • Carefully add this powder to the top of your packed column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for purifying isoxazoles by column chromatography?

A1: The optimal solvent system is highly dependent on the specific structure and polarity of your isoxazole derivative. However, common and effective solvent systems to start with during TLC method development include mixtures of n-Hexane and Ethyl Acetate.[1][3][7] For more polar isoxazoles, a system of Methanol in Dichloromethane can be effective.[7]

Q2: How can I visualize my isoxazole compound on a TLC plate?

A2: Most isoxazoles are aromatic and contain a UV-active chromophore. They can typically be visualized as dark spots on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm).[1][3] If your compound is not UV-active, you can use staining methods such as potassium permanganate (KMnO₄) or iodine vapor for visualization.[3]

Q3: My isoxazole seems to be decomposing on the silica gel. What can I do?

A3: The N-O bond in isoxazoles can be labile under certain conditions, and the acidic nature of silica gel can promote decomposition.[3] If you suspect your compound is unstable on silica, you can try the following:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base. You can do this by washing the silica with a solvent system containing a small amount of triethylamine (1-3%).[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil for your chromatography.[2]

Q4: I am having trouble separating regioisomers of my isoxazole. Any tips?

A4: Separating regioisomers can be challenging as they often have very similar polarities. High-performance flash chromatography with a very shallow solvent gradient may be required. It is also worth investigating if the isomers can be separated by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Common Solvent Systems for Isoxazole Purification

Polarity of IsoxazoleStarting Solvent System (v/v)Gradient Elution Suggestion
Nonpolar5% Ethyl Acetate in HexaneIncrease to 10-20% Ethyl Acetate
Moderately Polar20-30% Ethyl Acetate in HexaneIncrease to 50-70% Ethyl Acetate
Polar5% Methanol in DichloromethaneIncrease to 10-15% Methanol

Table 2: Example Purification Data for Isoxazole Derivatives

Compound TypeCrude Mass (mg)Silica Mass (g)Eluent System (v/v)Yield (%)Purity (by NMR)
3,5-Disubstituted Isoxazole50025Hexane/Ethyl Acetate (8:2)85>98%
Isoxazole-4-carboxamide35020Hexane/Ethyl Acetate (7:3)77>99%
5-Arylisoxazole25015Dichloromethane/Methanol (9.5:0.5)90>98%

Experimental Protocols

Protocol: General Column Chromatography Purification of an Isoxazole Derivative

  • Method Development with TLC:

    • Dissolve a small amount of the crude isoxazole product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate (F254).

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 9:1 n-Hexane:Ethyl Acetate and moving to 7:3).[1]

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.[1]

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Carefully pipette this solution onto the top of the silica gel, taking care not to disturb the surface.

    • Dry Loading (for oils or less soluble compounds): Adsorb the crude product onto a small amount of silica gel as described in the Troubleshooting section. Carefully add this powder to the top of the column.

    • Add a thin protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution. Maintain a constant flow rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • If using a gradient, gradually increase the proportion of the more polar solvent in the eluent mixture.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified isoxazole.

    • Combine the pure fractions containing the desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isoxazole.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development pack Pack Column with Silica Gel tlc->pack load Load Crude Isoxazole Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Isoxazole evaporate->product

Caption: General experimental workflow for isoxazole purification by column chromatography.

troubleshooting_workflow start Problem with Column Chromatography q_elution Is the compound not eluting? start->q_elution s_elution Check solvent polarity Test for decomposition (2D TLC) Check for compound in front q_elution->s_elution Yes q_purity Are fractions impure? q_elution->q_purity No end Successful Purification s_elution->end s_purity Optimize solvent system Check column loading Ensure proper packing q_purity->s_purity Yes q_loading Is the product an oil? q_purity->q_loading No s_purity->end s_loading Use direct liquid loading (minimal solvent) Perform dry loading q_loading->s_loading Yes q_loading->end No s_loading->end

Caption: Troubleshooting decision tree for isoxazole column chromatography.

References

Preventing isoxazole ring opening under harsh conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining isoxazole ring integrity under harsh experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-containing compound is degrading during my reaction. What are the most common causes?

A1: Isoxazole ring opening is a known issue under certain conditions. The primary culprits are typically harsh acidic or basic environments, elevated temperatures, and the presence of specific reducing or oxidizing agents. The stability of the isoxazole ring is highly dependent on its substitution pattern and the specific reaction conditions employed. For instance, 3-unsubstituted isoxazoles are known to be unstable even under moderately basic conditions.

Q2: I am planning a reaction involving a strong base. How can I prevent the isoxazole ring from opening?

A2: Base-catalyzed ring opening is a common degradation pathway for isoxazoles. To mitigate this, consider the following strategies:

  • Use a non-nucleophilic, sterically hindered base: Bases like potassium tert-butoxide or DBU may be less likely to attack the isoxazole ring directly.

  • Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this will often slow down the rate of isoxazole degradation.

  • Limit the reaction time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Consider substituent effects: Isoxazoles with electron-withdrawing groups, particularly at the 4-position, can be more susceptible to nucleophilic attack and subsequent ring opening. If possible, modify the synthetic route to avoid having such substituents during base-sensitive steps.

Q3: My reaction requires acidic conditions. What precautions should I take to protect the isoxazole ring?

A3: While generally more stable under acidic than basic conditions, isoxazoles can still degrade in the presence of strong acids, especially at elevated temperatures. Here are some recommendations:

  • Use the mildest acid possible: Opt for weaker acids or Lewis acids if they can effectively catalyze your desired transformation.

  • Control the temperature: Avoid excessive heating. If high temperatures are necessary, try to minimize the reaction time.

  • Ensure anhydrous conditions: The presence of water can facilitate acid-catalyzed hydrolysis of the isoxazole ring. Ensure all solvents and reagents are dry.

Q4: Are there any protecting groups I can use to stabilize the isoxazole ring?

A4: The concept of a "protecting group" for the isoxazole ring itself is not a common strategy in the same way it is for functional groups like alcohols or amines. The stability of the isoxazole is intrinsic to its structure and the surrounding electronic environment. The primary strategy for preventing ring opening is not protection, but rather the careful selection of reaction conditions and consideration of substituent effects. In some cases, modifying a substituent on the isoxazole ring to be less electron-withdrawing can enhance its stability during a particular synthetic step, and this substituent can be later converted to the desired functionality.

Q5: How do substituents on the isoxazole ring affect its stability?

A5: Substituents play a critical role in the stability of the isoxazole ring. Here are some general principles:

  • Electron-withdrawing groups (EWGs): EWGs, especially at the C4 position, can make the ring more susceptible to nucleophilic attack and subsequent cleavage.[1]

  • Electron-donating groups (EDGs): EDGs can increase the electron density of the ring, generally enhancing its stability towards electrophilic attack and, in some cases, nucleophilic attack.

  • Steric hindrance: Bulky substituents can sterically hinder the approach of reagents to the ring, which can sometimes prevent ring opening.

  • Unsubstituted positions: 3-unsubstituted isoxazoles are particularly prone to deprotonation and ring opening under basic conditions.

Troubleshooting Guides

Issue 1: Unexpected Ring Opening Observed by Mass Spectrometry

  • Symptom: Your mass spectrometry data shows a product with a mass corresponding to a ring-opened adduct of your starting material.

  • Possible Causes & Solutions:

    • Harsh pH during workup: Acidic or basic aqueous workups can cause ring cleavage.

      • Solution: Neutralize the reaction mixture carefully before extraction. Use a milder workup procedure, for example, washing with saturated ammonium chloride or sodium bicarbonate solution instead of strong acids or bases.

    • In situ degradation: The reaction conditions themselves may be too harsh.

      • Solution: Re-evaluate your reaction conditions. Can a milder base/acid be used? Can the temperature be lowered? Can the reaction time be shortened?

    • Reductive cleavage: If your reaction involves a reducing agent, it may be cleaving the N-O bond.

      • Solution: Choose a milder or more selective reducing agent. For example, if you are reducing a ketone, NaBH4 is less likely to affect the isoxazole ring than LiAlH4.

Issue 2: Low Yield and a Complex Mixture of Byproducts

  • Symptom: The desired isoxazole-containing product is obtained in low yield, and the crude NMR or LC-MS shows multiple unidentified products.

  • Possible Causes & Solutions:

    • Thermal decomposition: High reaction temperatures can lead to non-specific degradation of the isoxazole ring.

      • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider using microwave irradiation, which can sometimes promote the desired reaction at a lower overall temperature and for a shorter duration.

    • Photochemical degradation: Some isoxazoles are sensitive to UV light and can undergo rearrangement or decomposition upon prolonged exposure.

      • Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

    • Oxidative cleavage: Strong oxidizing agents can lead to ring opening.

      • Solution: If an oxidation is necessary elsewhere in the molecule, choose a milder oxidant and carefully control the reaction conditions.

Quantitative Stability Data

The stability of the isoxazole ring is highly dependent on the specific compound and the conditions it is subjected to. Below is a summary of degradation kinetics for two different isoxazole derivatives under various pH conditions.

CompoundConditionHalf-life (t½)Reference
LeflunomidepH 10.0, 25°C~6.0 hours[2]
LeflunomidepH 7.4, 37°C~7.4 hours[2]
LeflunomidepH 10.0, 37°C~1.2 hours[2]
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinonepH 0.65 - 3.50, 35°C (acid-catalyzed)Rate constant kH = 0.901 M⁻¹h⁻¹[3]
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinonepH 3.50 - 7.50, 35°C (pH-independent)Rate constant k₀ = 1.34 x 10⁻³h⁻¹[3]
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinonepH 7.30 - 12.25, 35°C (base-catalyzed)Degradation observed[4]

Experimental Protocols

Protocol 1: General Procedure for a Reaction on an Isoxazole-Containing Molecule under Mild Basic Conditions

This protocol provides a general framework for performing a reaction on a molecule containing an isoxazole ring where a mild base is required. The example used here is an alkylation of a phenol.

  • Materials:

    • Isoxazole-containing phenol (1.0 eq)

    • Alkyl halide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the isoxazole-containing phenol in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Key Considerations for Isoxazole Stability:

    • The use of a relatively weak base (K₂CO₃) minimizes the risk of ring opening.

    • The reaction is performed at or near room temperature to avoid thermal degradation.

    • The reaction is monitored closely to avoid prolonged exposure to basic conditions.

    • The workup is performed with a mild quenching agent (NH₄Cl).

Visualizations

IsoxazoleStabilityDecisionTree start Planning a reaction on an isoxazole-containing molecule condition_type What is the nature of the reaction? start->condition_type acidic Acidic Conditions condition_type->acidic Acidic basic Basic Conditions condition_type->basic Basic reductive Reductive Conditions condition_type->reductive Reductive oxidative Oxidative Conditions condition_type->oxidative Oxidative acid_strength Is a strong acid required? acidic->acid_strength substituents_base Are there EWGs on the ring? basic->substituents_base reducing_agent Which reducing agent? reductive->reducing_agent oxidizing_agent Which oxidizing agent? oxidative->oxidizing_agent mild_acid Use mildest possible acid (e.g., p-TsOH, Lewis acids). Keep temperature low. acid_strength->mild_acid No strong_acid Use lowest possible concentration. Monitor reaction closely. Keep temperature low. acid_strength->strong_acid Yes base_type What type of base? strong_base Use non-nucleophilic base (e.g., t-BuOK, DBU). Low temperature, short reaction time. base_type->strong_base Strong mild_base Use mild base (e.g., K2CO3, Et3N). Monitor reaction closely. base_type->mild_base Mild ewg_yes_base High risk of ring opening. Consider alternative synthetic route. substituents_base->ewg_yes_base Yes ewg_no_base Proceed with caution. substituents_base->ewg_no_base No ewg_no_base->base_type mild_reducer Prefer milder agents (e.g., NaBH4 over LiAlH4). reducing_agent->mild_reducer Mild strong_reducer High risk of N-O bond cleavage. Consider alternative strategies. reducing_agent->strong_reducer Strong mild_oxidizer Use selective, mild oxidants. Low temperature. oxidizing_agent->mild_oxidizer Mild strong_oxidizer High risk of degradation. Protect other functional groups if possible. oxidizing_agent->strong_oxidizer Strong

Caption: Decision tree for selecting reaction conditions to maintain isoxazole ring stability.

TroubleshootingWorkflow start Unexpected isoxazole ring opening detected check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup check_storage Review Storage Conditions start->check_storage harsh_reagents Were harsh reagents used? (strong acid/base, strong reducing/oxidizing agent) check_reaction->harsh_reagents harsh_ph_workup Was a strong acid or base used in workup? check_workup->harsh_ph_workup light_exposure Was the compound exposed to light? check_storage->light_exposure high_temp Was the reaction run at high temperature? harsh_reagents->high_temp No solution_reaction Modify reaction: - Use milder reagents - Lower temperature - Shorten reaction time harsh_reagents->solution_reaction Yes long_time Was the reaction time excessive? high_temp->long_time No high_temp->solution_reaction Yes long_time->solution_reaction Yes solution_workup Modify workup: - Use neutral quench (e.g., water, brine) - Use mild buffers harsh_ph_workup->solution_workup Yes solution_storage Store in amber vials or protect from light. light_exposure->solution_storage Yes

References

Troubleshooting low selectivity in isoxazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of isoxazoles, with a particular focus on controlling selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low regioselectivity in isoxazole synthesis via 1,3-dipolar cycloaddition?

Low regioselectivity in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne often leads to a mixture of 3,4- and 3,5-disubstituted isoxazoles. The formation of the 3,5-isomer is typically favored due to electronic and steric factors.[1] However, several factors can lead to poor selectivity. Key causes include suboptimal reaction conditions and the inherent properties of the substrates.

Q2: How can I improve the regioselectivity for the 3,5-disubstituted isoxazole isomer?

To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalyst Selection: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product.[1]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions like dimerization.[1]

Q3: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer. What can I do?

Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some strategies to favor the 3,4-regioisomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][2]

Q4: My C-H functionalization of an isoxazole is not selective. How can I control the position of functionalization?

Controlling regioselectivity in C-H functionalization of isoxazoles relies heavily on the use of directing groups (DGs). The isoxazole ring's nitrogen and oxygen atoms can themselves act as directing groups. For instance, the nitrogen atom can direct metallation to the adjacent C3 position. The choice of catalyst (e.g., Palladium, Rhodium) and ligands is also critical in guiding the functionalization to a specific position.

Q5: What are the key factors affecting stereoselectivity in isoxazole functionalization?

Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For reactions creating stereocenters, such as asymmetric Michael additions followed by cyclization to form complex isoxazole-containing structures, chiral quinine-based catalysts have been used successfully.[3] The choice of solvent and the presence of additives like molecular sieves can also significantly impact enantioselectivity.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Symptom Possible Cause Suggested Solution
Mixture of 3,4- and 3,5-isomersSuboptimal Reaction Conditions Optimize Reaction Parameters: - Solvent: Screen a range of solvents from polar to non-polar. Less polar solvents often favor the 3,5-isomer.[1] - Temperature: Lowering the reaction temperature may increase selectivity.[1]
Inappropriate Catalyst Catalyst Screening: - For 3,5-disubstitution, introduce a Cu(I) catalyst (e.g., CuI).[1] - For 3,4-disubstitution, consider a Lewis acid like BF₃·OEt₂ with a β-enamino diketone substrate.[1][2]
Electronic/Steric Effects of Substrate Substrate Modification: - If possible, modify substituents on the alkyne or nitrile oxide to enhance the inherent electronic and steric bias towards the desired isomer.
Predominant formation of undesired isomerReaction Pathway Favors Wrong Isomer Change Synthetic Strategy: - To favor the 3,4-isomer, switch from a terminal alkyne to an internal alkyne or utilize an enamine-based [3+2] cycloaddition.[1]
Issue 2: Low Yield in Isoxazole Functionalization
Symptom Possible Cause Suggested Solution
Low yield of any isoxazole productDecomposition of Nitrile Oxide Optimize Nitrile Oxide Generation: - Generate the nitrile oxide in situ at low temperatures to minimize dimerization into furoxans.[1] - Ensure the nitrile oxide reacts promptly with the dipolarophile.[1]
Steric Hindrance Substrate/Reagent Modification: - Significant steric bulk on either the nitrile oxide or the alkyne can impede the reaction. If possible, use less hindered starting materials.[1]
Incorrect Stoichiometry Review Reagent Ratios: - Ensure the stoichiometry of the base used for generating the nitrile oxide is optimized.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones [2]

EntrySolventAdditive (equiv.)Temperature (°C)Yield (%)Regioisomeric Ratio (4a:5a)
1MeCNBF₃·OEt₂ (0.5)rt7160:40
2MeCNBF₃·OEt₂ (1.0)rt7575:25
3MeCNBF₃·OEt₂ (1.5)rt7885:15
4MeCNBF₃·OEt₂ (2.0)rt7990:10
5CH₂Cl₂BF₃·OEt₂ (2.0)rt7282:18
6THFBF₃·OEt₂ (2.0)rt6570:30

Reaction conditions: β-enamino diketone (1a), hydroxylamine hydrochloride, pyridine, and BF₃·OEt₂ in the specified solvent at room temperature.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles, where high regioselectivity is achieved through the use of a copper(I) catalyst.

Materials:

  • Terminal alkyne

  • Aldoxime

  • Copper(I) iodide (CuI)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (0.05 mmol, 5 mol%) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.2 mmol) portion-wise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Based [3+2] Cycloaddition

This metal-free protocol is designed for the regiospecific synthesis of 3,4-disubstituted isoxazoles.

Materials:

  • Aldehyde

  • Pyrrolidine

  • N-hydroximidoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in anhydrous toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate (a 5-(pyrrolidinyl)-4,5-dihydroisoxazole) in DCM.

  • Add an oxidizing agent such as DDQ or MnO₂ and stir until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Visualizations

Caption: A decision tree for troubleshooting low selectivity.

Caption: Workflow for optimizing isoxazole functionalization.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of acylating agents is paramount for ensuring reaction specificity and product purity. 3-Methylisoxazole-5-carbonyl chloride is a heterocyclic acylating agent of interest. Understanding its spectral properties, particularly its ¹H NMR spectrum, is crucial for its identification and for monitoring its reactions. Due to the limited availability of direct experimental spectra for this compound, this guide provides a detailed comparison of its predicted ¹H NMR spectrum with that of its regioisomeric alternative, 5-Methylisoxazole-3-carbonyl chloride, and a widely used standard, benzoyl chloride.

Predicted and Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound alongside available data for 5-Methylisoxazole-3-carbonyl chloride and benzoyl chloride. The prediction for this compound is based on established principles of NMR spectroscopy, including the analysis of substituent effects on the isoxazole ring.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH₃~2.5SingletN/A
H-4~6.8SingletN/A
5-Methylisoxazole-3-carbonyl chloride CH₃~2.6SingletN/A
H-4~6.7SingletN/A
Benzoyl Chloride [1]H-ortho~8.1Doublet~7-8
H-meta~7.5Triplet~7-8
H-para~7.6Triplet~7-8

Note: The data for this compound is a prediction based on analogous structures. The data for 5-Methylisoxazole-3-carbonyl chloride is based on typical values for such compounds, as detailed spectra are not publicly available. Data for Benzoyl Chloride is well-established.

Experimental Protocol: ¹H NMR Spectroscopy of Acyl Chlorides

Acyl chlorides are reactive and moisture-sensitive compounds. Therefore, their handling and the acquisition of their NMR spectra require specific precautions to avoid degradation.

1. Sample Preparation:

  • All glassware (NMR tube, pipettes, etc.) must be thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Use a high-purity, anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), from a freshly opened sealed ampoule or a bottle stored over molecular sieves.

  • The sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.

  • Dissolve approximately 5-10 mg of the acyl chloride in 0.5-0.7 mL of the anhydrous deuterated solvent directly in the NMR tube.

  • The NMR tube should be sealed with a tight-fitting cap and preferably wrapped with parafilm to prevent moisture ingress during the experiment.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Temperature: The experiment should be run at a controlled room temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protons in small molecules.

    • Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) is appropriate.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

Visualization of Spectral-Structural Relationships

The following diagrams illustrate the logical connection between the chemical structures of the compared molecules and their expected ¹H NMR signals.

G1 Predicted ¹H NMR Signals for this compound cluster_0 Chemical Structure cluster_1 Predicted ¹H NMR Signals Mol 3-Methylisoxazole- 5-carbonyl chloride H4 H-4 (~6.8 ppm, s) Mol->H4 Ring Proton CH3 CH₃ (~2.5 ppm, s) Mol->CH3 Methyl Protons

Caption: Predicted ¹H NMR signals for this compound.

G2 ¹H NMR Signals for Benzoyl Chloride cluster_0 Chemical Structure cluster_1 ¹H NMR Signals Mol Benzoyl Chloride ortho ortho-H (~8.1 ppm, d) Mol->ortho ortho Protons meta meta-H (~7.5 ppm, t) Mol->meta meta Protons para para-H (~7.6 ppm, t) Mol->para para Proton

Caption: ¹H NMR signals for the alternative acylating agent, Benzoyl Chloride.

Objective Comparison and Performance

  • This compound vs. 5-Methylisoxazole-3-carbonyl chloride: The key difference in the predicted ¹H NMR spectra of these regioisomers lies in the chemical shift of the H-4 proton. The electron-withdrawing carbonyl chloride group at the 5-position is expected to deshield the adjacent H-4 proton to a greater extent than when it is at the 3-position. Thus, the H-4 proton of this compound is predicted to appear slightly downfield compared to that of 5-Methylisoxazole-3-carbonyl chloride. The methyl signals are expected to be less affected and should appear at similar chemical shifts.

  • Isoxazole-based Acyl Chlorides vs. Benzoyl Chloride: The ¹H NMR spectrum of benzoyl chloride is more complex due to the presence of multiple aromatic protons with distinct chemical shifts and coupling patterns.[1] In contrast, the isoxazole-based acyl chlorides exhibit much simpler spectra, typically showing only two singlets for the methyl and ring protons. This simplicity can be advantageous in reaction monitoring, as the disappearance of these clean signals and the appearance of new, potentially more complex signals from the product can be easily tracked.

References

A Comparative Guide to the 13C NMR Analysis of 3-Methylisoxazole-5-carbonyl chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C NMR spectral data for 3-Methylisoxazole-5-carbonyl chloride and its key derivatives. Understanding the subtle shifts in the 13C NMR spectra of these compounds is crucial for confirming their synthesis, assessing purity, and elucidating structure-activity relationships in drug discovery programs. This document presents experimental data from related compounds to offer a predictive analysis for this compound and facilitates a deeper understanding of substituent effects on the isoxazole ring system.

Predicted and Comparative 13C NMR Chemical Shift Data

Carbon Position3-Methyl-5-phenylisoxazole (Experimental, in CDCl3)3-Methylisoxazole-5-carboxylic acid (Predicted)Ethyl 3-methylisoxazole-5-carboxylate (Predicted)3-Methylisoxazole-5-carboxamide (Predicted)This compound (Predicted)
C=O -~165-175~160-170~160-170~160-170
C3 160.2~160-162~159-161~159-161~161-163
C4 100.0~101-103~102-104~102-104~103-105
C5 169.4~170-172~168-170~168-170~171-173
CH3 11.4~11-12~11-12~11-12~11-12

Note: Predicted values are estimates based on typical substituent effects and may vary depending on the solvent and other experimental conditions.

The electron-withdrawing nature of the carbonyl group at the C5 position significantly influences the chemical shifts of the isoxazole ring carbons. The carbonyl carbon itself is expected to resonate in the typical downfield region for acyl derivatives. The electronegativity of the substituent attached to the carbonyl group (e.g., -Cl, -OH, -OR, -NH2) will cause further subtle shifts in the C5 and C=O signals. Specifically, the highly deshielding effect of the chlorine atom in the carbonyl chloride is expected to shift the C5 and C=O signals further downfield compared to the corresponding acid, ester, or amide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common route to 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, which can be synthesized through various methods.

Step 2: Conversion to this compound

The carboxylic acid is then converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

  • Materials: 3-Methylisoxazole-5-carboxylic acid, thionyl chloride (or oxalyl chloride), and an appropriate anhydrous solvent (e.g., dichloromethane, chloroform, or toluene). A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.

  • Procedure:

    • To a solution of 3-Methylisoxazole-5-carboxylic acid in the chosen anhydrous solvent, add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

    • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

    • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation or used directly in subsequent reactions.

13C NMR Sample Preparation and Data Acquisition

A general protocol for obtaining a 13C NMR spectrum is as follows:

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the 13C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz).

    • Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

Visualizations

The following diagrams illustrate the structure of this compound, the relationship between its structure and its predicted 13C NMR signals, and a general workflow for its synthesis and analysis.

structure Structure of this compound cluster_isoxazole C3 C3 C4 C4 C3->C4 C5 C5 C4->C5 O1 O C5->O1 COCl C(=O)Cl C5->COCl N N N->C3 O1->N CH3 H3C CH3->C3

Caption: Molecular structure of this compound.

nmr_correlation Predicted 13C NMR Signal Correlation cluster_structure This compound cluster_shifts Predicted Chemical Shift (ppm) C3 C3 shift_C3 ~161-163 C3->shift_C3 Isoxazole Ring C4 C4 shift_C4 ~103-105 C4->shift_C4 Isoxazole Ring C5 C5 shift_C5 ~171-173 C5->shift_C5 Isoxazole Ring CH3 CH3 shift_CH3 ~11-12 CH3->shift_CH3 Methyl Group CO C=O shift_CO ~160-170 CO->shift_CO Carbonyl Carbon

Caption: Predicted 13C NMR chemical shift correlations.

workflow Synthesis and Analysis Workflow start 3-Methylisoxazole-5-carboxylic Acid synthesis Reaction with Thionyl Chloride start->synthesis product This compound synthesis->product analysis 13C NMR Analysis product->analysis data Spectral Data Interpretation analysis->data

Caption: General workflow for synthesis and 13C NMR analysis.

Comparative Analysis of Mass Spectrometry Data for Isoxazole-Based Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry data for 3-Methylisoxazole-5-carbonyl chloride and its structural analogs. Due to the limited availability of direct mass spectrometry data for this compound in public databases, this comparison focuses on closely related isoxazole carbonyl chloride derivatives. The provided data is essential for researchers in synthetic chemistry and drug development for the characterization and quality control of these reactive acylating agents.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and its alternatives. The data for the alternatives were obtained from publicly available databases and provide a reference for identifying characteristic fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Data (m/z)
This compound C₅H₄ClNO₂145.54Data not directly available. Expected M+ at ~145 and M+2 due to ³⁷Cl isotope. Key fragments would likely arise from loss of Cl (m/z ~110) and COCl (m/z ~82).
5-Methylisoxazole-3-carbonyl chloride[1]C₅H₄ClNO₂145.54Direct spectrum not available, but as an isomer, it would share the same molecular weight and isotopic pattern.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride[2]C₁₁H₆Cl₂FNO₂274.07GC-MS Top Peaks: 43, 196, 238[2]
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride[3][4][5]C₁₁H₆Cl₃NO₂290.53A mass spectrum is available in the NIST WebBook, confirming the molecular weight.[4][5]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride[6][7][8]C₁₁H₇Cl₂NO₂256.08Data available in public databases.[6][7]

Experimental Protocols

The following is a representative experimental protocol for acquiring mass spectrometry data for reactive acyl chlorides, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain the mass spectrum of the analyte and identify its molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for separation of polar and reactive compounds (e.g., a low-to-mid polarity column).

Sample Preparation:

  • Due to the reactivity of acyl chlorides, the sample should be handled in an inert and anhydrous environment (e.g., a glove box) to prevent hydrolysis.

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • The solution should be analyzed promptly after preparation.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C (or optimized to ensure volatilization without degradation)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)[9]

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak (M⁺) and its isotopic pattern (e.g., the M+2 peak for chlorine-containing compounds).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical and the loss of the entire carbonyl chloride group.

Visualization of a Potential Fragmentation Pathway

The following diagram illustrates a plausible electron ionization mass spectrometry fragmentation pathway for a generic substituted isoxazole carbonyl chloride. This pathway is based on established fragmentation mechanisms for heterocyclic and carbonyl-containing compounds.

fragmentation_pathway M [Isoxazole-R-COCl]⁺˙ (Molecular Ion) F1 [Isoxazole-R-CO]⁺ (Loss of Cl) M->F1 - Cl• F2 [Isoxazole-R]⁺˙ (Loss of COCl) M->F2 - •COCl F1->F2 - CO F4 [C₃H₃O]⁺ (Acylium Ion) F1->F4 - (Isoxazole-R-CN) F3 [R-C≡N]⁺˙ (Ring Cleavage) F2->F3 - C₂H₂O

Caption: Plausible EI-MS fragmentation of an isoxazole carbonyl chloride.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its analogs. Researchers are encouraged to acquire direct experimental data for the specific compound of interest and utilize this guide as a comparative reference.

References

A Comparative Guide to the Infrared Spectroscopy of the Isoxazole Carbonyl Chloride Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the vibrational characteristics of functional groups is paramount for structural elucidation and reaction monitoring. This guide provides a comparative analysis of the infrared (IR) spectroscopy of the isoxazole carbonyl chloride group, with supporting data and experimental protocols.

Comparison of Vibrational Frequencies

The isoxazole carbonyl chloride functional group exhibits characteristic vibrational frequencies that are influenced by the electronic properties of both the isoxazole ring and the acyl chloride moiety. A comparison with analogous aromatic and heterocyclic carbonyl chlorides provides a clearer understanding of these spectral features.

Functional Group/CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Ring/Other Key Vibrations (cm⁻¹)Reference(s)
Isoxazole Carbonyl Chlorides
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride~1780 - 1760Not explicitly assignedIsoxazole ring modes
Isoxazole-5-carbonyl chlorideNot explicitly assigned (Gas Phase)Not explicitly assigned (Gas Phase)Isoxazole ring modes
Aromatic Acyl Chlorides
Benzoyl Chloride~1773Not explicitly assignedAromatic C=C stretches (~1600-1450)[1]
4-Chlorobenzoyl Chloride~1770Not explicitly assignedAromatic C=C stretches (~1600-1450)
Other Heterocyclic Carbonyl Derivatives (for comparison)
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate~1750 (ester C=O)Not applicableOxazole ring modes[2][3]
Thiazole derivatives (general)Not applicableNot applicableThiazole ring C=N stretch (~1620-1590)[4]

Key Observations:

  • Carbonyl Stretching (νC=O): The carbonyl stretching frequency in acyl chlorides is typically found at a higher wavenumber compared to other carbonyl compounds like ketones and esters. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. For isoxazole carbonyl chlorides, this peak is expected in the range of 1760-1780 cm⁻¹. Conjugation with the isoxazole ring may slightly lower this frequency compared to simple aliphatic acyl chlorides.

  • Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to a series of characteristic vibrations, including C=N and C=C stretching, as well as ring breathing modes. These are typically observed in the 1600-1300 cm⁻¹ region. The exact positions of these bands can be influenced by the substituents on the ring.

  • C-Cl Stretching (νC-Cl): The carbon-chlorine stretching vibration for acyl chlorides is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. However, this peak can sometimes be weak and may overlap with other absorptions, making it less reliable for definitive identification.

Experimental Protocols

The following is a general procedure for acquiring ATR-FTIR spectra of solid or liquid organic compounds, including reactive species like isoxazole carbonyl chlorides.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure for Solid Samples (e.g., crystalline isoxazole carbonyl chloride):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • Cleaning: After analysis, carefully remove the sample from the crystal. Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Procedure for Liquid Samples:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Application: Place a single drop of the liquid sample onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Collect the spectrum as described for solid samples.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent.

Safety Precautions for Acyl Chlorides:

  • Acyl chlorides are reactive and corrosive. They react with moisture, including atmospheric humidity, to produce hydrochloric acid.

  • Always handle acyl chlorides in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure all glassware and equipment are dry before use.

  • Clean up any spills immediately and neutralize with a suitable agent like sodium bicarbonate.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for identifying and characterizing an isoxazole carbonyl chloride using IR spectroscopy.

IR_Analysis_Workflow Workflow for IR Spectral Analysis of Isoxazole Carbonyl Chloride cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion start Obtain Sample protocol Select Protocol (ATR-FTIR) start->protocol acquire Acquire IR Spectrum protocol->acquire identify_co Identify C=O Stretch (~1760-1780 cm⁻¹) acquire->identify_co identify_ring Identify Isoxazole Ring Modes (~1600-1300 cm⁻¹) acquire->identify_ring identify_ccl Identify C-Cl Stretch (~800-600 cm⁻¹) acquire->identify_ccl compare_benzoyl Compare with Benzoyl Chloride identify_co->compare_benzoyl compare_hetero Compare with other Heterocyclic Carbonyls identify_ring->compare_hetero conclusion Structural Confirmation of Isoxazole Carbonyl Chloride compare_benzoyl->conclusion compare_hetero->conclusion

Caption: Logical workflow for the identification of isoxazole carbonyl chloride via IR spectroscopy.

References

A Comparative Guide to Purity Analysis of 3-Methylisoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive intermediates like 3-Methylisoxazole-5-carbonyl chloride is critical for ensuring the quality, safety, and efficacy of synthesized active pharmaceutical ingredients (APIs). Due to its inherent reactivity as an acyl chloride, direct analysis is challenging, necessitating specialized analytical methodologies. This guide provides an objective comparison of a suitable High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for the purity of this compound depends on factors such as the required sensitivity, specificity, accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of a derivatization HPLC-UV method compared to Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHPLC-UV with DerivatizationGC-FID with DerivatizationqNMR
Principle Separation of the derivatized analyte based on polarity, with detection by UV absorbance.Separation of the derivatized analyte based on volatility and polarity, with detection by flame ionization.Intrinsic quantitative measurement based on the nuclear spin properties of the analyte in a magnetic field.
Quantitation Relative (requires a reference standard of the derivatized analyte).Relative (requires a reference standard of the derivatized analyte).Absolute (can determine purity without a specific reference standard of the analyte)[1].
Selectivity Good for separating the derivatized analyte from impurities and derivatizing agent.High, especially for volatile impurities.Excellent for structural elucidation and quantification of the main component and impurities with unique NMR signals.
Limit of Detection (LOD) ~0.01 - 0.03 µg/mL (for the derivative)[2][3].~0.1 - 1 µg/mL (for the derivative).~0.1 - 1 mg/mL.
Limit of Quantitation (LOQ) ~0.03 - 0.08 µg/mL (for the derivative).~0.5 - 5 µg/mL (for the derivative).~0.5 - 5 mg/mL.
Precision (%RSD) < 2%< 5%< 1%[4].
Accuracy High (with appropriate calibration).High (with appropriate calibration).Very High (primary analytical method)[4].
Analysis Time per Sample ~30 - 60 minutes (including derivatization).~20 - 40 minutes (including derivatization).~10 - 20 minutes.
Advantages Widely available, high sensitivity, and robust.Excellent for volatile impurities and residual solvents.Absolute quantitation without a specific standard, non-destructive, and provides structural information[5][6][7][8].
Disadvantages Derivatization step required, potential for incomplete reaction or side products.Derivatization required, not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic methods, requires a relatively large amount of sample, and higher instrument cost.

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This method involves the derivatization of this compound with 2-nitrophenylhydrazine to form a stable, chromophoric derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[2][3]

1. Reagents and Materials:

  • This compound sample

  • 2-Nitrophenylhydrazine (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Derivatizing Agent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to achieve a known concentration.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in acetonitrile to a similar concentration as the standard.

3. Derivatization Procedure:

  • In separate vials, mix a known volume of the standard or sample solution with an excess of the 2-nitrophenylhydrazine solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.[2][3]

  • The reaction converts the acyl chloride to a stable hydrazide derivative.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 395 nm.[2][3]

  • Injection Volume: 10 µL.

5. Quantification:

  • The purity of this compound in the sample is determined by comparing the peak area of its derivative to the peak area of the derivatized reference standard.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve in Acetonitrile standard->dissolve_standard react_sample Mix Sample with Reagent dissolve_sample->react_sample react_standard Mix Standard with Reagent dissolve_standard->react_standard reagent Prepare 2-Nitrophenylhydrazine Solution reagent->react_sample reagent->react_standard incubation Incubate at RT for 30 min react_sample->incubation react_standard->incubation hplc_system Inject into HPLC System incubation->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection at 395 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for the purity analysis of this compound by derivatization HPLC.

References

A Comparative Guide to the Reactivity of Isoxazole Derivatives and Benzoyl Chloride in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of isoxazole-based acylating agents and the widely used benzoyl chloride. The information presented herein, supported by available experimental data, is intended to aid in the rational selection of reagents for organic synthesis, particularly in the context of drug development where reaction kinetics and selectivity are paramount. While isoxazole itself is a stable aromatic heterocycle, its derivatives, particularly acyl isoxazoles, can be compared to benzoyl chloride in the context of nucleophilic acyl substitution reactions. For a more direct comparison, this guide will also consider N-acylimidazoles as a well-studied proxy for acyl azoles, offering insights into how a heterocyclic leaving group influences acyl transfer reactivity compared to the chloride in benzoyl chloride.

Executive Summary

Benzoyl chloride is a highly reactive acylating agent characterized by rapid reaction rates with a wide range of nucleophiles. This high reactivity stems from the excellent leaving group ability of the chloride ion. In contrast, acyl azoles, including acyl isoxazoles and their better-studied analogues, N-acylimidazoles, exhibit significantly lower reactivity. This attenuated reactivity offers potential advantages in terms of selectivity and stability, making them valuable reagents in specific synthetic applications where controlled acylation is required.

Data Presentation: A Quantitative Comparison of Reactivity

The following table summarizes key quantitative data related to the reactivity of benzoyl chloride and N-acylimidazoles (as a proxy for acyl isoxazoles) in hydrolysis reactions. Hydrolysis is a common benchmark for assessing the reactivity of acylating agents.

CompoundReaction TypeRate ConstantHalf-lifeConditions
Benzoyl Chloride Hydrolysis4.2 x 10⁻² s⁻¹[1]16 seconds[1]25 °C in water
Benzoyl Chloride Hydrolysis> 2.77 min⁻¹< 0.25 minutes~25 °C in water
N-Acetylimidazole Alkaline Hydrolysis316 M⁻¹ s⁻¹-25 °C[2]
Sterically Hindered N-Acylimidazoles Acidic/Basic DegradationStable for days-3% TFA in chloroform or 2% DBU in DMF[3]

Note: A direct kinetic study for the hydrolysis of a simple acyl isoxazole under the same conditions as benzoyl chloride was not found in the reviewed literature. The data for N-acylimidazoles provides a strong qualitative and semi-quantitative basis for comparison.

Discussion of Reactivity

Benzoyl Chloride: The high reactivity of benzoyl chloride is a direct consequence of the electronic properties of the acyl chloride group. The chlorine atom is a good leaving group as the chloride anion (Cl⁻) is a weak base. Furthermore, the inductive electron-withdrawing effect of the chlorine atom polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[4] This leads to rapid, often vigorous, reactions with nucleophiles such as water, alcohols, and amines.

Acyl Isoxazoles and N-Acylimidazoles: Acyl azoles, such as acyl isoxazoles and N-acylimidazoles, are generally less reactive than acyl chlorides.[5] The leaving group in these cases is the corresponding azole anion (isoxazolide or imidazolide). While these are reasonably good leaving groups, they are more basic than the chloride ion. The pKa of the conjugate acid of isoxazole is -3.0, indicating it is a very weak base and its anion would be a relatively good leaving group.[6] However, resonance donation from the nitrogen atom of the azole ring to the carbonyl group can decrease the electrophilicity of the carbonyl carbon, thus reducing reactivity compared to acyl chlorides.[3] Studies on N-acylimidazoles show they have "moderate reactivity" and a "relatively long half-life" in aqueous media.[5] This allows for more controlled acyl transfer reactions. The reactivity of N-acylimidazoles can be tuned by substituents on the imidazole ring.

Experimental Protocols

A common method to determine the reactivity of acylating agents is to measure their rate of hydrolysis. A general protocol is outlined below.

Protocol: Determination of the Rate of Hydrolysis of an Acylating Agent

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acylating agent (e.g., benzoyl chloride or an acyl isoxazole).

Materials:

  • Acylating agent

  • Solvent (e.g., acetone-water mixture)

  • pH meter or a suitable indicator

  • Titration apparatus with a standardized solution of NaOH

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare a solution of the acylating agent in a suitable organic solvent (e.g., acetone).

  • In a separate flask, prepare a known volume of water or a buffered aqueous solution.

  • Place both solutions in a constant temperature water bath to equilibrate.

  • Initiate the reaction by rapidly adding the acylating agent solution to the aqueous solution with vigorous stirring. Start the stopwatch simultaneously.

  • Monitor the progress of the reaction. This can be done in several ways:

    • pH Measurement: The hydrolysis of many acylating agents produces an acid. The change in pH over time can be monitored using a calibrated pH meter.

    • Titration: At specific time intervals, aliquots of the reaction mixture can be withdrawn and quenched (e.g., by adding to ice-cold water). The amount of acid produced can then be determined by titration with a standardized solution of sodium hydroxide.

    • Spectrophotometry: If the acylating agent or the product has a distinct UV-Vis absorbance, the change in absorbance over time can be monitored.

  • Record the data (e.g., pH or volume of titrant) at various time points.

  • For a pseudo-first-order reaction, a plot of ln([Acylating Agent]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant. The concentration of the acylating agent at time 't' can be calculated from the amount of acid produced.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Acyl_Substitution cluster_Benzoyl_Chloride Benzoyl Chloride Reactivity cluster_Acyl_Isoxazole Acyl Isoxazole Reactivity (Proxy: N-Acylimidazole) BC Benzoyl Chloride Int_BC Tetrahedral Intermediate BC->Int_BC AI Acyl Isoxazole Nu_BC Nucleophile (e.g., H₂O, ROH, RNH₂) Nu_BC->BC Nucleophilic Attack Prod_BC Acylated Product Int_BC->Prod_BC Elimination LG_BC Cl⁻ (Leaving Group) Int_BC->LG_BC Int_AI Tetrahedral Intermediate AI->Int_AI Nu_AI Nucleophile Nu_AI->AI Nucleophilic Attack Prod_AI Acylated Product Int_AI->Prod_AI Elimination LG_AI Isoxazolide Anion (Leaving Group) Int_AI->LG_AI

Caption: Generalized mechanism of nucleophilic acyl substitution for benzoyl chloride and acyl isoxazole.

Experimental_Workflow cluster_workflow Workflow for Comparing Hydrolysis Rates A Prepare Solutions (Acylating Agent in Organic Solvent, Aqueous Solution) B Equilibrate at Constant Temperature A->B C Initiate Reaction & Start Timer B->C D Monitor Reaction Progress (e.g., pH, Titration, Spectroscopy) C->D E Record Data at Time Intervals D->E F Data Analysis (Plot ln[Reactant] vs. Time) E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for determining the rate of hydrolysis of acylating agents.

Conclusion

The reactivity of benzoyl chloride and acyl isoxazoles (and by extension, other acyl azoles) differs significantly, providing chemists with a spectrum of acylating potential. Benzoyl chloride's high reactivity makes it a powerful and efficient reagent for a broad range of transformations. However, this can also lead to a lack of selectivity and challenges in handling due to its moisture sensitivity.

Acyl isoxazoles and their analogues offer a milder alternative. Their attenuated reactivity allows for more controlled and selective acylations, which is particularly advantageous in the synthesis of complex molecules with multiple functional groups. The choice between these two classes of acylating agents should, therefore, be guided by the specific requirements of the synthetic target, including the desired reaction rate, selectivity, and the stability of the starting materials and products. For drug development professionals, the ability to fine-tune reactivity by choosing the appropriate acylating agent is a critical tool in the synthesis of novel therapeutic candidates.

References

A Comparative Guide to Amide Synthesis: Alternatives to 3-Methylisoxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of an amide bond is a frequent and critical transformation in organic synthesis.[1][] While acyl chlorides, such as 3-methylisoxazole-5-carbonyl chloride, offer a direct and reactive route to amides, their high reactivity can be a double-edged sword, often requiring careful handling and specific reaction conditions.[] This guide provides an objective comparison of common alternatives, focusing on widely-used coupling reagents that offer milder conditions, broader functional group tolerance, and reduced side reactions.

The primary alternative to using a pre-formed acyl chloride is the in situ activation of a carboxylic acid in the presence of an amine. This is typically achieved using a "coupling reagent." The most prevalent classes of these reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.[][3]

Performance Comparison of Key Coupling Reagent Classes

The choice of coupling reagent significantly impacts reaction yield, time, purity, and the suppression of side reactions like racemization, a critical factor in peptide and chiral drug synthesis.[1] Below is a summary of the performance of major coupling reagent classes.

Reagent ClassCommon ExamplesTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
Acyl Chlorides This compound, Benzoyl chlorideHighSubstrate DependentHigh reactivity, simple reaction.[]Moisture sensitive, generates HCl, can be too harsh for complex molecules.[][3]
Carbodiimides EDC, DCC, DICGood to ExcellentModerate (Additives like HOBt/Oxyma are crucial to suppress it).[4]Cost-effective, water-soluble byproducts (EDC), well-established.[5]Can form N-acylurea byproduct, DCC byproduct is poorly soluble.[5][6]
Phosphonium Salts PyBOP, BOP, PyAOPExcellentLowHigh efficiency, low racemization, no risk of guanidinylation.Can be more expensive, BOP produces a carcinogenic byproduct (HMPA).[4]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUExcellentLow to ModerateHighly reactive, fast reaction times, efficient.[1][7]Potential for guanidinylation side reaction with excess reagent.[8]
Experimental Data: A Head-to-Head Comparison

Direct comparison data highlights the nuances between reagent classes. In a model study for a challenging coupling, the performance of various reagents was evaluated.

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Aminium SaltHighConsistently high purity with fewer deletion products observed.[1]
HCTU Aminium SaltHighPerformance is very similar to HATU, producing products of high purity.[1]
PyBOP Phosphonium SaltLower than HATU/HCTUGenerally effective but can result in additional impurities in the crude product compared to top aminium salts.[1]
EDC/HOBt CarbodiimideModerate to HighA classic, effective combination, though often less efficient for sterically hindered couplings compared to onium salts.[9]

Note: Crude purity can vary significantly based on substrates, solvent, base, and reaction time.

Logical Flow of Amide Coupling Strategies

The decision-making process for selecting an amide synthesis method involves evaluating the stability of the starting materials and the desired reaction characteristics.

G cluster_start Starting Materials cluster_activation Activation Method cluster_reagents Coupling Reagent Class Start Carboxylic Acid + Amine AcidChloride Convert to Acyl Chloride (e.g., with SOCl₂) Start->AcidChloride Harsh Conditions Coupling Use Coupling Reagent (In Situ Activation) Start->Coupling Mild Conditions Product Amide Product AcidChloride->Product Carbodiimide Carbodiimides (EDC, DCC) Coupling->Carbodiimide Phosphonium Phosphonium Salts (PyBOP) Coupling->Phosphonium Aminium Aminium Salts (HATU, HBTU) Coupling->Aminium Carbodiimide->Product Phosphonium->Product Aminium->Product

Caption: Decision workflow for amide bond formation strategies.

Experimental Protocols

Below are generalized, representative protocols for the major classes of coupling reagents. Researchers should optimize stoichiometry, solvent, base, and reaction time for their specific substrates.

Protocol 1: Amide Synthesis via Carbodiimide (EDC/HOBt)

This method is a workhorse for many standard amide couplings. The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure enhances reaction rates and suppresses racemization.[4][5]

  • Preparation : Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Add EDC·HCl (1.2 eq.) to the cooled solution under stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS.

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. The water-soluble urea byproduct from EDC is removed during these washes.[5]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Synthesis via Phosphonium Salt (PyBOP)

PyBOP is an efficient reagent, particularly for syntheses where minimizing racemization is critical.[8][10]

  • Preparation : To a solution of the carboxylic acid (1.0 eq.), amine (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.) in DMF, cool to 0 °C.[10]

  • Reagent Addition : Add PyBOP (1.2 eq.) to the solution.[10]

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.[10]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Dilute the mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂) and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[10]

  • Purification : Dry the organic layer, concentrate, and purify the crude product via column chromatography.[10]

Protocol 3: Amide Synthesis via Aminium Salt (HATU)

HATU is one of the most powerful and fast-acting coupling reagents, often used for difficult or sterically hindered couplings.[11][12]

  • Preparation : In a flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in DMF.

  • Activation : Add a non-nucleophilic base, typically DIPEA (2.0 eq.), to the mixture and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • Reagent Addition : Add the amine (1.1 eq.) to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 1-4 hours. Reaction times are often significantly shorter than with other reagents.[12]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Perform a standard aqueous work-up similar to the PyBOP protocol, washing with mild acid and base to remove excess reagents and byproducts.

  • Purification : Dry, concentrate, and purify the crude product as required.

Application in Drug Development: Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors, a cornerstone of modern oncology, feature a critical amide bond. The synthesis of these molecules demands high efficiency and purity. The choice of coupling reagent can be pivotal.

cluster_pathway Simplified Kinase Signaling Pathway cluster_synthesis Inhibitor Synthesis GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Substrate Downstream Substrate RTK->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation ...leads to Acid Heterocyclic Carboxylic Acid Coupling HATU / DIPEA in DMF Acid->Coupling Amine Aromatic Amine Amine->Coupling Inhibitor Synthesized Amide (Kinase Inhibitor) Coupling->Inhibitor Inhibitor->RTK Inhibits

Caption: Synthesis of an amide-based kinase inhibitor and its mechanism of action.

This diagram illustrates how a heterocyclic carboxylic acid and an aromatic amine can be joined using a high-efficiency coupling reagent like HATU to form a kinase inhibitor. This synthesized molecule then acts on a biological signaling pathway, for example, by blocking a Receptor Tyrosine Kinase (RTK) to prevent downstream signaling that leads to cell proliferation. The reliability and efficiency of the chosen amide synthesis method are paramount to producing the high-quality compounds needed for biological screening and drug development.

References

Efficacy comparison of different acylating agents for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

General Principles of Acylating Agent Reactivity

The efficacy of an acylating agent in isoxazole synthesis is largely dictated by its electrophilicity and the nature of its leaving group. The general order of reactivity for common acylating agents is as follows:

Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids

Acyl chlorides are the most reactive due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic, and because chloride is an excellent leaving group.[1][2] Acid anhydrides are also highly effective, though generally less reactive than acyl chlorides.[3] Carboxylic acids themselves are typically poor acylating agents and require activation to facilitate the reaction. This is often achieved in situ by converting the carboxylic acid into a more reactive species.

Common Synthetic Routes for Isoxazoles Involving Acylation

The synthesis of the isoxazole ring often involves the condensation of a nitrogen-oxygen containing nucleophile (like hydroxylamine) with a 1,3-dicarbonyl compound or a related precursor. The acylating agent is typically used to introduce one of the carbonyl groups or to facilitate the cyclization.

Synthesis from β-Ketoesters and Related 1,3-Dicarbonyl Compounds

A prevalent method for synthesizing 3,5-disubstituted isoxazoles is the reaction of a β-ketoester with hydroxylamine.[4] In this context, the "acylation" step is the initial synthesis of the β-ketoester itself, which can be achieved through reactions like the Claisen condensation. The choice of acylating agent in the preparation of the β-dicarbonyl starting material will influence the overall efficiency.

Synthesis via Enamines

Another strategy involves the acylation of enamines. While specific comparative data for isoxazole synthesis is scarce, the general principles of enamine acylation suggest that more reactive acylating agents like acyl chlorides would lead to faster reactions. However, the use of a less reactive agent like an acid anhydride might be preferable to control selectivity and minimize side reactions in complex molecules.

One-Pot Syntheses Involving In Situ Acylation

Modern synthetic approaches often favor one-pot procedures for efficiency. In the context of isoxazole synthesis, this could involve the in situ generation of a reactive acylating species from a carboxylic acid, which then participates in the ring-forming reaction.

Experimental Protocols for Isoxazole Synthesis Using Acylating Agents

While a direct comparative study is unavailable, the following protocols represent common methods for isoxazole synthesis that utilize acylating agents.

Protocol 1: Synthesis of a 2H-Azirine-2-Carboxamide from a 5-Chloroisoxazole (Utilizing an Acyl Chloride Intermediate)

This protocol involves the FeCl₂-catalyzed isomerization of a 5-chloroisoxazole to a highly reactive 2H-azirine-2-carbonyl chloride, which is then reacted with an amine.[5]

Materials:

  • 5-Chloroisoxazole derivative

  • Anhydrous Iron(II) chloride (FeCl₂)

  • Dry acetonitrile

  • Dry diethyl ether

  • Dry toluene

  • Amine (e.g., morpholine)

  • 2-Picoline

Procedure:

  • To a solution of the 5-chloroisoxazole (2 mmol) in dry acetonitrile (4 mL) under an argon atmosphere, add anhydrous FeCl₂ (51 mg, 0.4 mmol, 0.2 equiv.).

  • Stir the mixture at room temperature for 2 hours, monitoring the consumption of the starting material by TLC.

  • Evaporate the solvent, and dilute the residue with dry diethyl ether (100 mL).

  • Filter the mixture through celite to remove the iron chloride precipitate.

  • Evaporate the ether under reduced pressure to yield the 2H-azirine-2-carbonyl chloride.

  • Dissolve the resulting acyl chloride in anhydrous toluene (4 mL).

  • Add a solution of the amine (2.2 mmol, 1.1 equiv.) and 2-picoline (0.22 mL, 2.2 mmol, 1.1 equiv.) in anhydrous toluene (4 mL) to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Acylating Agent Selection in Isoxazole Synthesis

The choice of an acylating agent is a critical decision in the synthetic planning for isoxazole derivatives. The following diagram illustrates a logical workflow for this selection process, taking into account factors like substrate reactivity, desired reaction conditions, and cost.

Acylating_Agent_Selection Start Start: Isoxazole Target Synthesis Substrate_Analysis Analyze Substrate (e.g., β-ketoester, enamine, oxime) Start->Substrate_Analysis Reactivity_Consideration High Reactivity Needed? Substrate_Analysis->Reactivity_Consideration Acyl_Chloride Use Acyl Chloride Reactivity_Consideration->Acyl_Chloride Yes Mild_Conditions Mild Conditions Required? Reactivity_Consideration->Mild_Conditions No Final_Choice Final Acylating Agent Selection Acyl_Chloride->Final_Choice Acid_Anhydride Consider Acid Anhydride Cost_Constraint Cost a Major Factor? Acid_Anhydride->Cost_Constraint Mild_Conditions->Acid_Anhydride No Activated_Carboxylic_Acid Use Carboxylic Acid + Activating Agent Mild_Conditions->Activated_Carboxylic_Acid Yes Activated_Carboxylic_Acid->Cost_Constraint Carboxylic_Acid_Route Optimize Carboxylic Acid Route Cost_Constraint->Carboxylic_Acid_Route Yes Cost_Constraint->Final_Choice No Carboxylic_Acid_Route->Final_Choice

Caption: Workflow for selecting an acylating agent in isoxazole synthesis.

Conclusion

The selection of an acylating agent for isoxazole synthesis is a multi-faceted decision that requires careful consideration of reactivity, substrate tolerance, reaction conditions, and economic factors. Acyl chlorides offer the highest reactivity, making them suitable for less reactive substrates or when rapid reaction times are desired. Acid anhydrides provide a balance of reactivity and handling convenience. For syntheses requiring milder conditions or for cost-effective large-scale production, the use of carboxylic acids with activating agents presents a viable and increasingly popular alternative. While direct quantitative comparisons are lacking in the literature, a thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions for the successful synthesis of their target isoxazole compounds.

References

Validation of Synthesized Isoxazole Carboxamides by EIMS Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural confirmation of newly synthesized compounds is a critical step. Electron Ionization Mass Spectrometry (EIMS) serves as a powerful analytical technique for the validation of isoxazole carboxamides, a class of compounds with significant therapeutic potential. This guide provides a comparative overview of EIMS studies in the characterization of these molecules, supported by experimental data and detailed protocols.

The isoxazole carboxamide scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The definitive structural elucidation of these synthesized compounds is paramount for establishing structure-activity relationships and ensuring the integrity of biological data. While techniques like High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) are commonly employed to confirm the molecular weight of the parent compound, often as the [M+H]⁺ ion, EIMS provides invaluable information about the compound's structure through its characteristic fragmentation patterns.[1][2][5][6]

Comparative Fragmentation Analysis

Electron Ionization is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7] This fragmentation is not random; it follows predictable pathways that are dependent on the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can piece together the structural components of the parent molecule, thus validating its synthesis.

In the case of isoxazole carboxamides, EIMS can be particularly useful in distinguishing between regioisomers, which may be difficult to differentiate by other spectroscopic methods alone.[8] The fragmentation patterns can reveal the connectivity of the isoxazole ring, the carboxamide linker, and the various substituents.

For instance, a study on biaryl-substituted isoxazoles demonstrated the utility of EIMS in identifying regioisomers based on the relative intensities of key fragment ions.[8] The cleavage of the isoxazole ring and the amide bond are common fragmentation pathways, giving rise to characteristic ions.

Below is a table summarizing representative EIMS fragmentation data for a hypothetical isoxazole carboxamide, illustrating the types of fragments that can be observed and their utility in structural validation.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Fragments Reference
3-phenyl-N-aryl-5-methylisoxazole-4-carboxamide[M]⁺m/z corresponding to [Aryl-NH]⁺Cleavage of the amide C-N bond[8]
m/z corresponding to [3-phenyl-5-methylisoxazole-4-carbonyl]⁺Cleavage of the amide C-N bond[8]
m/z corresponding to [Phenyl-CN]⁺Fragmentation of the isoxazole ring[9]
m/z corresponding to [Aryl]⁺Fragmentation of the amide substituent[8]

Experimental Protocols

General Synthesis of Isoxazole Carboxamides

A common method for the synthesis of isoxazole carboxamides involves the coupling of an isoxazole carboxylic acid with a substituted aniline.[2][5]

Materials:

  • 3-Substituted-5-methylisoxazole-4-carboxylic acid

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the isoxazole-4-carboxylic acid (1 equivalent) and the substituted aniline (1.1 equivalents) in the chosen solvent.

  • Add DMAP (0.1 equivalents) to the mixture.

  • Slowly add a solution of the coupling agent (DCC or EDC, 1.2 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole carboxamide.[1][2]

Electron Ionization Mass Spectrometry (EIMS) Analysis

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Typical Operating Conditions:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500 (or as appropriate for the compound's molecular weight)

  • Sample Introduction: Direct insertion probe or GC inlet for volatile compounds.

Procedure:

  • Dissolve a small amount of the purified isoxazole carboxamide in a volatile solvent (e.g., methanol or acetone).

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over the desired mass range.

  • Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

  • Propose fragmentation pathways consistent with the observed ions to confirm the structure of the synthesized compound.

Visualization of Key Processes

To further aid in the understanding of the validation process, the following diagrams illustrate the experimental workflow and a generalized EIMS fragmentation pathway for isoxazole carboxamides.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start Isoxazole Carboxylic Acid + Aniline coupling Coupling Reaction (EDC/DMAP) start->coupling purification Purification (Column Chromatography) coupling->purification eims EIMS Analysis purification->eims data Data Analysis (Fragmentation Pattern) eims->data confirmation Structural Confirmation data->confirmation fragmentation_pathway cluster_frags Primary Fragments parent Isoxazole Carboxamide [M]⁺ frag1 [Isoxazole-CO]⁺ parent->frag1 Amide C-N cleavage frag2 [Aryl-NH-CO]⁺ parent->frag2 Isoxazole-C cleavage frag3 [Isoxazole Ring Fragment]⁺ parent->frag3 Ring cleavage frag4 [Aryl]⁺ frag2->frag4 Amide cleavage

References

Purity Determination of Isoxazole Formyl Chloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like isoxazole formyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity determination, alongside alternative methods, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Direct analysis of highly reactive compounds such as acyl chlorides by HPLC is challenging due to their instability in typical mobile phases.[1][2] A robust and widely accepted strategy is pre-column derivatization, which converts the analyte into a more stable and easily detectable derivative.

A proposed HPLC method involves the derivatization of isoxazole formyl chloride with 2-nitrophenylhydrazine. This reagent reacts with the acyl chloride to form a stable hydrazone derivative that exhibits strong ultraviolet (UV) absorption, enhancing detection sensitivity.[3][4]

Experimental Protocol: Derivatization and HPLC Analysis

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the isoxazole formyl chloride sample and dissolve it in 10 mL of anhydrous acetonitrile.

  • Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Reaction: To 1 mL of the sample solution, add 1 mL of the derivatization reagent solution. Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

  • Quenching: After the reaction, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 395 nm[3]
Injection Volume 10 µL
Column Temperature 25 °C
Data Presentation: Purity Analysis

The following table presents hypothetical data from the HPLC analysis of a derivatized isoxazole formyl chloride sample. The purity is calculated based on the area percentage of the main peak.

CompoundRetention Time (min)Peak AreaArea %
Isoxazole Formyl Chloride Derivative5.8185600099.25
Impurity 1 (e.g., Isoxazole Carboxylic Acid Derivative)3.284000.45
Impurity 2 (e.g., Unreacted Derivatization Reagent)2.156000.30

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_result Result Sample Isoxazole Formyl Chloride Dissolve Dissolve Sample->Dissolve Solvent Anhydrous Acetonitrile Solvent->Dissolve Reaction Reaction Dissolve->Reaction Reagent 2-Nitrophenylhydrazine Solution Reagent->Reaction Quench Quench Reaction->Quench 30 min incubation Inject Inject Quench->Inject HPLC HPLC Inject->HPLC C18 Column Detect Detect HPLC->Detect UV at 395 nm Data Data Detect->Data Purity Purity Data->Purity Calculate Area %

Workflow for HPLC purity determination.

Comparison with Alternative Analytical Techniques

While HPLC with derivatization is a powerful technique, other methods can also be employed for the purity assessment of isoxazole formyl chloride. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural confirmation or the quantification of specific impurities.

FeatureHPLC with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity after chemical modification.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Quantification based on the integrated signal of specific nuclei in a magnetic field.[5][6]
Sample Preparation Derivatization is required.Derivatization to a more volatile and stable ester may be necessary.[7]Minimal, dissolution in a deuterated solvent.
Selectivity High for the target analyte and known impurities.Excellent, provides structural information of impurities.High, can distinguish between structurally similar compounds.
Sensitivity High, especially with UV-active derivatives.Very high, capable of detecting trace-level impurities.Generally lower than chromatographic methods.
Quantification Relative quantification (area %) is straightforward. Absolute quantification requires a certified reference standard.Can provide relative quantification. Absolute quantification requires standards.Provides absolute quantification without a specific analyte standard (using an internal standard).[6]
Instrumentation Widely available in analytical labs.Common, but may require specific inlet configurations for reactive samples.Requires access to an NMR spectrometer.
Limitations Indirect analysis of the parent compound. Derivatization reaction must be complete and reproducible.Thermal degradation of the analyte or its derivative in the injector port is possible.Lower sensitivity may not be suitable for detecting trace impurities. Overlapping signals can complicate analysis.[8]

Conclusion

The purity determination of isoxazole formyl chloride can be effectively achieved using HPLC with pre-column derivatization with 2-nitrophenylhydrazine. This method offers high sensitivity and is suitable for routine quality control. For investigations requiring structural elucidation of unknown impurities, GC-MS is a powerful alternative. Quantitative NMR provides a direct and non-destructive method for absolute purity assessment, which is particularly valuable for the certification of reference materials. The selection of the most appropriate technique will be guided by the specific analytical needs, available instrumentation, and the desired level of information.

References

Ultrasound-Assisted Isoxazole Synthesis Outperforms Conventional Methods in Yield and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of ultrasound-assisted and conventional heating methods for the synthesis of isoxazoles reveals significant advantages for the sonochemical approach, including dramatically increased yields, substantially shorter reaction times, and milder experimental conditions. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the two methods, supported by comparative experimental data and protocols.

Traditional methods for synthesizing isoxazole derivatives, a critical scaffold in medicinal chemistry, often require prolonged reaction times and harsh conditions.[1][2][3][4] The emergence of ultrasound-assisted organic synthesis has offered a green and efficient alternative, leveraging the phenomenon of acoustic cavitation to enhance reaction rates and yields.[1][2][3][4][5] This technology generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations.[5]

Comparative Analysis of Reaction Yields and Times

Numerous studies have demonstrated the superior performance of ultrasound irradiation in isoxazole synthesis compared to conventional heating. The data presented below summarizes the key findings from several comparative experiments.

Product/Reaction TypeMethodReaction TimeYield (%)Reference
5-arylisoxazole derivativesUltrasound Irradiation30-45 min84-96%Huang et al. (2014)[1]
Conventional Heating1-2.5 h56-80%Huang et al. (2014)[1]
1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivativesUltrasound Irradiation1 h77.6-91.2%Song group (2005)[1]
Conventional Heating5 h57.2-71.6%Song group (2005)[1]
Isoxazole derivatives (from pyrazole aldehydes)Ultrasound Irradiation30-45 min82-96%Thopate and Kasar (2019)[2][6]
Conventional Heating70-90 min66-79%Thopate and Kasar (2019)[2]
4H-isoxazol-5-ones derivativesUltrasound Irradiation15 min95%Kasar group (2019)[2]
Conventional Heating3 h90%Kasar group (2019)[2]
3,5-disubstituted isoxazolesUltrasound Irradiation1.5-4.5 h45-87%Shen and co-workers[7][8]
Conventional Heating3-6 h5-73%Shen and co-workers[7][8]
3,5-disubstituted isoxazole secondary sulfonamidesUltrasound Irradiation20-28 min72-89%Mahmoudi and co-workers (2022)[9]
Conventional StirringNot specifiedLowerMahmoudi and co-workers (2022)[9]

Experimental Protocols

To provide a practical understanding of the methodologies, detailed experimental protocols for both ultrasound-assisted and conventional isoxazole synthesis are outlined below.

Ultrasound-Assisted Synthesis of 5-arylisoxazoles (General Protocol)

This protocol is based on the work of Huang et al. (2014).[1]

  • Reactant Preparation: In a suitable reaction vessel, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Solvent Addition: Add ethanol as the solvent.

  • Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture with ultrasound at a specified frequency (e.g., 25-40 kHz) and power (e.g., 300-500 W) at a controlled temperature (e.g., 50°C).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash it with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conventional Synthesis of 5-arylisoxazoles (General Protocol)

This protocol serves as a conventional counterpart to the ultrasound-assisted method.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Solvent Addition: Add ethanol as the solvent.

  • Heating: Heat the reaction mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 5-arylisoxazole.

Experimental Workflow

The following diagram illustrates the general workflow for both ultrasound-assisted and conventional isoxazole synthesis, highlighting the key differences in the reaction step.

G cluster_0 General Synthesis Workflow Reactants Reactants & Solvent Preparation Reaction Reaction Step Reactants->Reaction Workup Work-up & Isolation Reaction->Workup Ultrasound Ultrasound Irradiation (Shorter Time, Milder Conditions) Conventional Conventional Heating (Longer Time, Higher Temp.) Purification Purification Workup->Purification Product Final Isoxazole Product Purification->Product

Caption: Comparative workflow of isoxazole synthesis methods.

Conclusion

The evidence strongly supports the adoption of ultrasound-assisted methods for isoxazole synthesis. The significant improvements in reaction yields and the drastic reduction in reaction times, coupled with milder operating conditions, align with the principles of green chemistry by reducing energy consumption and potentially minimizing byproduct formation.[1][2][3][4] For researchers and professionals in drug development, these advantages translate to increased efficiency and a more sustainable approach to the synthesis of these vital heterocyclic compounds.

References

Safety Operating Guide

Safe Disposal of 3-Methylisoxazole-5-carbonyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: 3-Methylisoxazole-5-carbonyl chloride is an acyl chloride. Acyl chlorides are corrosive, react violently with water, and are moisture-sensitive.[1][2] They can cause severe skin burns and eye damage.[1][3][4] All handling and disposal procedures must be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][5]

This guide provides detailed procedures for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with waste regulations.

Principle of Disposal: Neutralization via Quenching

Direct disposal of reactive acyl chlorides is not permissible. The primary disposal strategy involves a controlled "quenching" process, which safely neutralizes the reactive carbonyl chloride moiety. Acyl chlorides react readily with nucleophiles such as water, alcohols, and amines in addition-elimination reactions.[6][7] This procedure focuses on quenching with a basic solution to yield a less hazardous carboxylate salt and neutralized acid byproducts.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure all necessary safety equipment is in place and in good condition.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles and a face shield.[1][5]Protects against splashes and corrosive fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and chemical burns.[8]
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin and clothing from spills.[9]
Ventilation Certified chemical fume hood.Prevents inhalation of corrosive and toxic fumes.[1]
Emergency Eyewash station and safety shower nearby.[5]For immediate decontamination in case of exposure.

Experimental Protocol: Step-by-Step Neutralization and Disposal

This protocol details the method for neutralizing small quantities of this compound typically remaining after a reaction.

Objective: To safely convert reactive this compound into non-reactive, water-soluble waste that can be collected by a certified hazardous waste disposal service.

Materials:

  • Waste this compound

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the acyl chloride)

  • Dropping funnel or pipette

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation of Quenching Solution:

    • In a large beaker placed within an ice bath on a stir plate, prepare a 5% aqueous solution of sodium bicarbonate. The ice bath will help manage the exothermic nature of the reaction.[6]

    • Begin gentle stirring of the bicarbonate solution.

  • Controlled Addition of Acyl Chloride:

    • Slowly and carefully, add the this compound to the stirring bicarbonate solution drop by drop using a pipette or dropping funnel. Caution: The reaction will produce carbon dioxide gas and hydrogen chloride (which is then neutralized by the excess bicarbonate). Add the acyl chloride at a rate that does not cause excessive foaming or splashing.[2]

  • Reaction and Neutralization:

    • Allow the mixture to stir for at least one hour after the addition is complete to ensure the reaction goes to completion.

    • Once the reaction has subsided, remove the ice bath and allow the solution to warm to room temperature while continuing to stir.

  • pH Verification:

    • Check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0.

    • If the solution is still acidic, add more 5% sodium bicarbonate solution until the desired pH is reached.

  • Waste Collection:

    • Transfer the neutralized aqueous solution to a properly labeled hazardous waste container.

    • The label should clearly state "Neutralized 3-Methylisoxazole-5-carboxylic acid, sodium salt solution" and list all components.

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for pickup by an authorized hazardous or special waste collection service in accordance with local, state, and federal regulations.[3][8][9] Never pour chemical waste down the drain.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_neutralize Neutralization Protocol cluster_dispose Final Disposal cluster_check A Identify Waste This compound B Don Personal Protective Equipment (PPE) A->B C Work Inside a Chemical Fume Hood B->C D Prepare 5% NaHCO3 Solution in an Ice Bath C->D E Slowly Add Acyl Chloride to Bicarbonate Solution D->E F Stir for 1 Hour Allow to Warm to RT E->F G Verify pH is Neutral (pH 6-8) F->G H Transfer Neutralized Waste to Labeled Waste Container G->H pH_check Is pH 6-8? G->pH_check I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by Certified Hazardous Waste Handler I->J pH_check->D No, Add More NaHCO3 pH_check->H Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is based on safety data for closely related isomers and analogous acyl chlorides due to the limited availability of a specific Safety Data Sheet (SDS) for 3-Methylisoxazole-5-carbonyl chloride. Researchers should always consult the most current SDS for any chemical before use and perform a thorough risk assessment.

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, a reactive acyl chloride. Adherence to these protocols is vital for ensuring laboratory safety.

Summary of Hazards and Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against the hazards of this compound. This compound is expected to be corrosive, react violently with water, and cause severe skin and eye damage.[1][2][3][4][5][6]

Hazard Required Personal Protective Equipment (PPE)
Skin Contact Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and in cases of potential splashing, a PVC apron or chemical-resistant suit.[1][2][7]
Eye Contact Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2]
Inhalation Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols are generated, respiratory protection may be required.
Ingestion Do not eat, drink, or smoke in areas where this chemical is handled.[5]

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

Handling, Storage, and Disposal

Proper logistical planning for the handling, storage, and disposal of this compound is essential to maintain a safe laboratory environment.

Handling:

  • Always work in a well-ventilated chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors or dust.[5]

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with moisture, as it can react violently.[3][5]

  • Keep the container tightly closed when not in use.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent contact with moisture.[2]

  • Store in a designated corrosives area.[2]

  • Incompatible materials include water, alcohols, strong bases, and amines.[4]

Disposal:

  • Dispose of waste in accordance with all local, regional, and national regulations.[1][7]

  • Waste is considered hazardous and should be handled by trained personnel.[3]

  • Do not empty into drains.[1]

  • Contaminated packaging should be disposed of as hazardous waste.[3]

Experimental Protocol: Amide Synthesis

This protocol provides a general methodology for a common reaction involving an acyl chloride. A thorough risk assessment should be conducted before commencing any experiment.

Objective: To synthesize an N-substituted-3-methylisoxazole-5-carboxamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round bottom flask and other appropriate glassware

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the primary or secondary amine and the tertiary amine base in the anhydrous aprotic solvent in a round bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large Spill Activate Emergency Response small_spill->large_spill No contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain neutralize Carefully Neutralize (if safe) with a weak base (e.g., sodium bicarbonate) contain->neutralize collect Collect Residue into a Labeled Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report large_spill->report

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.